molecular formula C13H18N2O5S B023043 Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate CAS No. 88241-94-5

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Cat. No.: B023043
CAS No.: 88241-94-5
M. Wt: 314.36 g/mol
InChI Key: ZLNXHCAHLBRDBT-UHFFFAOYSA-N
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Description

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a specialized benzoic acid derivative designed for pharmaceutical and biochemical research. Its structure features both sulfonamide and carbamoyl functional groups, making it a valuable intermediate in the investigation of cytosolic phospholipase A2α (cPLA2α) inhibitors . The cPLA2α enzyme plays a critical role in the arachidonic acid pathway, and its inhibition can simultaneously suppress the production of both prostaglandins and leukotrienes—key mediators in the inflammatory response . Research into cPLA2α inhibitors like this compound is therefore central to the development of new therapeutic agents for inflammatory diseases . As a building block in drug discovery, this compound serves as a core scaffold that can be structurally modified to enhance potency and selectivity. It is supplied with high-quality standards for use in experimental settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(butylcarbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXHCAHLBRDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517109
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88241-94-5
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Authored by: Your Senior Application Scientist

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Glibenclamide (Glyburide), a widely prescribed second-generation sulfonylurea oral antidiabetic agent. The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy, safety, and yield of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, scientifically grounded overview of its synthesis, intended for researchers, medicinal chemists, and professionals in drug development. We will dissect a reliable two-part synthetic strategy, elucidating the causality behind procedural choices and providing actionable protocols.

Physicochemical & Structural Data

A precise understanding of the target molecule's properties is fundamental for synthesis, purification, and characterization.

PropertyValue
Compound Name This compound
Synonyms N-Butyl-4-(methoxycarbonyl)benzenesulfonamide
CAS Number 31855-53-1
Molecular Formula C₁₃H₁₈N₂O₅S
Molecular Weight 314.36 g/mol
Appearance Expected to be a white to off-white solid

Overall Synthetic Strategy

The synthesis is logically approached in a two-stage sequence starting from the readily available commodity chemical, benzoic acid.

  • Part I: Formation of Key Precursors. This stage involves two fundamental organic transformations: a. Fischer Esterification: Conversion of benzoic acid to methyl benzoate. b. Electrophilic Aromatic Substitution: Chlorosulfonation of methyl benzoate to yield the highly reactive intermediate, methyl 4-(chlorosulfonyl)benzoate.

  • Part II: Sulfonamide Bond Formation. The final step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with n-butylamine to construct the target molecule.

The entire workflow is depicted below.

Synthetic_Pathway benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate  Methanol (CH₃OH)  H₂SO₄ (cat.), Reflux sulfonyl_chloride Methyl 4-(chlorosulfonyl)benzoate methyl_benzoate->sulfonyl_chloride  Chlorosulfonic Acid  (ClSO₃H) final_product This compound sulfonyl_chloride->final_product  n-Butylamine  Solvent (e.g., THF)

Caption: Overall synthetic workflow from benzoic acid.

Part I: Synthesis of the Key Intermediate: Methyl 4-(chlorosulfonyl)benzoate

Step 1a: Fischer Esterification of Benzoic Acid

Principle & Rationale: The synthesis commences with the classic Fischer esterification. Benzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid).[1] Methanol serves as both a reactant and the solvent, and its use in excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

Experimental Protocol: Methyl Benzoate Synthesis [2][3]

  • Materials & Reagents:

    • Benzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (or Ethyl Acetate) for extraction

  • Equipment:

    • Round-bottom flask, reflux condenser, heating mantle

    • Separatory funnel, rotary evaporator

  • Procedure:

    • To a round-bottom flask, add benzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 40 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) to the stirred mixture.

    • Add boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 1-2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature. Most of the excess methanol is removed using a rotary evaporator.

    • Transfer the residue to a separatory funnel with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl benzoate. The product can be used directly in the next step or purified by distillation.

Step 1b: Chlorosulfonation of Methyl Benzoate

Principle & Rationale: This step is a critical electrophilic aromatic substitution. Methyl benzoate is treated with chlorosulfonic acid (ClSO₃H). The ester group is a deactivating, meta-directing group; however, the reaction can be driven to yield the para-substituted product as the major isomer due to steric hindrance at the ortho positions.[4] Chlorosulfonic acid serves as the source of the chlorosulfonium ion (⁺SO₂Cl), the potent electrophile that attacks the benzene ring.

Experimental Protocol: Methyl 4-(chlorosulfonyl)benzoate Synthesis

  • SAFETY-CRITICAL: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). All glassware must be scrupulously dried.

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl benzoate.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add chlorosulfonic acid (typically 3-4 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC indicates the consumption of starting material.

    • The reaction is quenched by very carefully and slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • The precipitated solid product is collected by vacuum filtration.

    • The crude solid is washed thoroughly with cold water to remove residual acids and then dried under vacuum. This crude product is often of sufficient purity for the subsequent step.

Part II: Synthesis of this compound

Principle & Rationale: The final step involves the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, and its departure, followed by deprotonation of the nitrogen, yields the stable N-butylsulfonamide product.

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Final Product Synthesis

  • Materials & Reagents:

    • Methyl 4-(chlorosulfonyl)benzoate

    • n-Butylamine

    • A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

    • A mild base (optional, e.g., Triethylamine or Pyridine, to scavenge HCl)

    • Dilute Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Three-neck round-bottom flask, dropping funnel, magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in an appropriate anhydrous solvent (e.g., THF) in a three-neck flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of n-butylamine (approximately 2.2 equivalents) in the same solvent. Rationale: A slight excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

    • Add the n-butylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

    • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with dilute HCl to remove excess n-butylamine. c. Wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure this compound.[5]

Characterization and Quality Control

Ensuring the identity and purity of the synthesized product is a non-negotiable aspect of pharmaceutical intermediate manufacturing. Standard analytical techniques should be employed:

TechniquePurposeExpected Observations
HPLC Purity assessment and quantificationA major peak corresponding to the product with purity >98%.
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons, butyl chain protons, methyl ester protons, and the N-H proton.
IR Spectroscopy Functional group identificationCharacteristic absorptions for N-H, C=O (ester), and S=O (sulfonyl) groups.
Melting Point Purity and identity checkA sharp, defined melting range.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

  • Chlorosulfonic Acid: Highly corrosive and water-reactive. Handle only in a fume hood with acid-resistant gloves, a face shield, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • Solvents: Organic solvents like THF, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

  • Amines: n-Butylamine is corrosive and has a strong odor. Handle in a well-ventilated area or fume hood.

  • General: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the entire synthetic procedure.

Conclusion

The is a robust and well-understood process rooted in fundamental organic reactions. Success hinges on careful control of reaction conditions, particularly temperature, and meticulous handling of hazardous reagents like chlorosulfonic acid. The purity of the final product, validated through rigorous analytical characterization, is essential for its successful application in the multi-step synthesis of Glibenclamide and other related pharmaceutical agents.

References

  • BenchChem. (2025). Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol. BenchChem. [URL: https://www.benchchem.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4266]
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate. [URL: https://www.chem.utoronto.
  • BenchChem. (2025). Methyl 4-(Chlorosulfonyl)benzoate Technical Data. BenchChem. [URL: https://www.benchchem.com/product/B1203000]
  • Google Patents. (2017). Preparation method of methyl benzoate compound. [URL: https://patents.google.
  • Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [URL: https://www.youtube.
  • NIST. (2025). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3622842]
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2159]
  • Google Patents. (2001). Process for the preparation of benzene sulfonamides. [URL: https://patents.google.
  • Organic Syntheses. (n.d.). n-methylbutylamine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0613]

Sources

physicochemical properties of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Physicochemical Characterization of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delivers an in-depth perspective on the critical physicochemical properties—solubility, pKa, and lipophilicity—and presents authoritative, step-by-step protocols for their experimental determination. By grounding these methodologies in internationally recognized standards, this guide ensures a robust and reproducible approach to characterizing this and other novel sulfonamide derivatives, facilitating informed decisions in preclinical and formulation development.

Compound Identification and Structural Elucidation

Precise identification is the foundation of all subsequent experimental work. This compound is a distinct chemical entity that should not be confused with its simpler analog, Methyl 4-sulfamoylbenzoate. The key distinguishing feature is the N-butylcarbamoyl group attached to the sulfonamide nitrogen, which significantly influences its physicochemical behavior.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound -
CAS Number 88241-94-5
Molecular Formula C₁₃H₁₈N₂O₅S -

| Molecular Weight | 314.36 g/mol | - |

Caption: 2D structure of this compound.

The Rationale for Physicochemical Profiling

Understanding the physicochemical properties of a compound like this compound is not an academic exercise; it is a critical prerequisite for any successful research or development application. These core parameters govern a molecule's behavior from the moment it is synthesized to its ultimate biological effect.

  • Aqueous Solubility: This property dictates the feasibility of formulation for in vitro and in vivo studies. Poor solubility can lead to erratic results in biological assays and challenges in achieving therapeutic concentrations.

  • Dissociation Constant (pKa): The pKa value indicates the pH at which a molecule is 50% ionized.[1] The sulfonamide group confers acidic properties, and its ionization state will dramatically change with pH. This affects solubility, membrane permeability, and binding to biological targets.[1]

  • Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. For ionizable molecules like this one, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the partition coefficient (LogP).[2][3]

Authoritative Protocols for Experimental Determination

The following sections detail robust, standards-based protocols for determining the key physicochemical properties of the title compound. These methods are grounded in the OECD Guidelines for the Testing of Chemicals, ensuring data quality and international acceptance.

Determination of Aqueous Solubility (OECD Guideline 105)

The "Flask Method" is the gold standard for substances with solubility greater than 10⁻² g/L and is the recommended starting point.[4][5][6]

Principle: A supersaturated solution of the compound in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method.

G start Start: Preliminary Test step1 Add excess compound to water in a flask start->step1 step2 Agitate at constant temp (e.g., 20°C) for 24h step1->step2 step3 Check for undissolved solid. If none, add more compound and return to Step 2. step2->step3 step4 Continue agitation for another 24h step3->step4 step5 Measure concentration (C1) at 48h step4->step5 step6 Continue agitation for another 24h step5->step6 step7 Measure concentration (C2) at 72h step6->step7 decision Is C2 within 5% of C1? step7->decision decision->step4 no step8 Equilibrium Reached. Centrifuge/Filter to remove solid. decision->step8 yes step9 Quantify concentration in the clear aqueous phase via HPLC or UV-Vis step8->step9 end End: Report Solubility (g/L) step9->end no No yes Yes

Caption: Experimental workflow for the OECD 105 Flask Method.

Detailed Protocol:

  • Preliminary Test: To estimate the approximate solubility and time to equilibrium, perform a rapid preliminary run.

  • Vessel Preparation: Add an excess amount of this compound to a glass flask equipped with a stirrer. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a known volume of high-purity water (e.g., Milli-Q or equivalent).

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or bath, preferably at 20 ± 0.5 °C.[4][6] Agitate the solution.

  • Sampling and Analysis: After an initial 24 hours, stop agitation and allow the solid to settle. Carefully draw a sample of the supernatant. A second sample should be taken 24 hours later.

  • Phase Separation: It is critical to separate the aqueous phase from any undissolved solid. This is best achieved by centrifugation at a high g-force, followed by careful removal of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

  • Equilibrium Confirmation: Equilibrium is confirmed if the concentration measured in the second sample is within 5% of the first. If not, continue agitation and sampling until this criterion is met.

Determination of the Dissociation Constant (pKa) (OECD Guideline 112)

For a sulfonamide-containing compound, potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8]

Principle: The compound is dissolved in water (or a co-solvent if solubility is low) and titrated with a standardized strong acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which the molecule is half-neutralized.[9]

G start Start: System Setup step1 Accurately weigh compound and dissolve in water/co-solvent start->step1 step2 Calibrate pH meter with at least three standard buffers (e.g., pH 4, 7, 10) step1->step2 step3 Place solution in a thermostatted vessel under an inert atmosphere (N₂) step2->step3 step4 Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments step3->step4 step5 Record pH and titrant volume after each addition, allowing for stabilization step4->step5 step6 Continue titration past the equivalence point step5->step6 step7 Plot pH vs. Volume of Titrant Added step6->step7 step8 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point (Vₑ) step7->step8 step9 Determine the pH at the half-equivalence point (Vₑ/2) step8->step9 end End: pH at Vₑ/2 = pKa step9->end

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation: Prepare a ~0.01 M solution of the compound in CO₂-free, high-purity water. If solubility is insufficient, a co-solvent like methanol may be used, but the pKa must be corrected back to a wholly aqueous environment.

  • System Calibration: Calibrate a high-precision pH meter and electrode at the experimental temperature using at least two, and preferably three, standard pH buffers.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Blanket the solution with an inert gas (e.g., nitrogen) to prevent the ingress of atmospheric CO₂.

  • Titration: Using a calibrated burette or auto-titrator, add standardized 0.1 M NaOH (for an acidic compound) in small increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope, which can be precisely located by plotting the first derivative of the curve (ΔpH/ΔV).

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).

Determination of the Partition Coefficient (LogP/LogD) (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[10][11] For an ionizable compound, determining the distribution coefficient (LogD) at a specific pH is essential.

Principle: The compound is distributed between two pre-saturated, immiscible liquid phases: n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄). After equilibration, the concentration of the compound in each phase is determined, and the ratio is calculated.[2][12]

G cluster_0 LogP vs. LogD pka pKa logd LogD (Distribution Coefficient) Effective lipophilicity at a specific pH pka->logd Determines ionization state, which influences logp LogP (Partition Coefficient) Intrinsic lipophilicity of the neutral species logp->logd Influences ph pH ph->logd Determines ionization state, which influences

Caption: Relationship between LogP, LogD, pKa, and pH.

Detailed Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate buffered saline, pH 7.4) for 24 hours. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.[2]

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The volume ratio of the phases can be adjusted depending on the expected LogD.[12]

  • Equilibration: Seal the vessel and shake gently at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that can cause emulsions.[11]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase. It is crucial to avoid cross-contamination.[10] Determine the concentration of the compound in both the n-octanol phase (Cₒ) and the aqueous phase (Cₐ) using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀ (Cₒ / Cₐ)

Analytical Methodologies for Quantification

Accurate quantification is the lynchpin of the protocols described above. As a sulfonamide derivative, this compound is amenable to several common analytical techniques.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a typical starting point. Detection is usually performed with a UV detector at a wavelength of maximum absorbance.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For very low concentrations, LC-MS provides superior sensitivity and specificity compared to HPLC-UV.[13][15]

  • UV-Vis Spectrophotometry: If the compound is the only absorbing species in the solution, direct UV-Vis spectrophotometry can be a rapid method for concentration determination after creating a standard curve.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel research chemical. As a sulfonamide derivative, potential for skin and eye irritation should be assumed.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) if available from the supplier.

References

  • YMER, E. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Google Books.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Horwitz, W. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Scymaris. (n.d.). Water Solubility.
  • Crysdot LLC. (n.d.). Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • Elite Flow Control UK Limited. (n.d.). Methyl 4-(N-(butylcarbamoyl)sulfamoyl)
  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water.
  • ChemScene. (n.d.). Methyl 4-sulfamoylbenzoate.
  • NIH. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water.
  • Regulations.gov. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-sulfamoylbenzoate.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(hydroxymethyl)
  • Pion. (2023). What is pKa and how is it used in drug development?.
  • Avomeen. (n.d.). pKa Determination Testing.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonyl)
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(sulfanylmethyl)
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(aminomethyl)
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab.
  • Google Patents. (n.d.).
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

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An In-depth Technical Guide to the Core Mechanism of Action of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Structural Clues to Mechanistic Insight

In the landscape of pharmacological research, the journey to elucidating a compound's mechanism of action often begins with a meticulous examination of its chemical structure. Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, by its very nomenclature, presents a clear lineage to the sulfonylurea class of compounds. The presence of a central sulfonyl group (-S(=O)2-) linked to a substituted urea moiety is the defining characteristic of this pharmacologically significant family. This guide, therefore, moves forward with the well-supported hypothesis that the primary mechanism of action of this compound aligns with that of classical sulfonylureas, a cornerstone in the management of type 2 diabetes mellitus.[1][2][3]

This document will provide a detailed exploration of this proposed mechanism, grounded in the established principles of sulfonylurea pharmacology. We will delve into the molecular interactions, the downstream signaling cascades, and the physiological consequences of these events. Furthermore, this guide will present the experimental methodologies required to empirically validate this hypothesis for this compound, thereby providing a comprehensive framework for researchers and drug development professionals.

Part 1: The Primary Mechanism of Action - A Sulfonylurea Perspective

The principal therapeutic action of sulfonylureas is the potentiation of insulin secretion from pancreatic β-cells.[1][2] This process is initiated by the binding of the sulfonylurea molecule to a specific protein complex on the β-cell membrane.

Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

The primary molecular target of sulfonylureas is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1] This channel is a complex hetero-octamer composed of two types of subunits:

  • The Kir6.2 Subunit: This subunit forms the pore of the potassium channel.

  • The Sulfonylurea Receptor 1 (SUR1) Subunit: This is a regulatory subunit that belongs to the ATP-binding cassette (ABC) transporter family. It is the specific binding site for sulfonylureas.[3]

This compound is hypothesized to bind to the SUR1 subunit, inducing a conformational change in the KATP channel complex.

Cellular Signaling Cascade

The binding of this compound to the SUR1 subunit initiates a well-defined sequence of events within the pancreatic β-cell:

  • KATP Channel Closure: The conformational change induced by the binding of the compound leads to the closure of the KATP channel.

  • Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and subsequent depolarization of the cell membrane.

  • Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs).

  • Calcium Influx: The opening of VGCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm.

  • Insulin Granule Exocytosis: The rise in intracellular calcium concentration is the critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, resulting in the release of insulin into the bloodstream.

dot graph "Sulfonylurea_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption: "Signaling pathway of this compound in pancreatic β-cells."

Part 2: Potential Secondary Mechanisms of Action

While the primary mechanism of action is anticipated to be through the KATP channel, the sulfamoylbenzoate scaffold is also present in compounds known to interact with other biological targets. It is prudent for a comprehensive evaluation to consider these possibilities.

Carbonic Anhydrase Inhibition

Compounds bearing a primary sulfonamide group are well-known inhibitors of carbonic anhydrases (CAs).[4] Certain CA isoforms are highly expressed in various tissues and are implicated in diverse physiological processes. While this compound has a substituted sulfonamide, the potential for interaction with CAs should not be entirely dismissed without experimental validation. Inhibition of CAs can have downstream effects on pH regulation and ion transport.[4]

Part 3: Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action of this compound, a series of well-defined experiments are necessary.

In Vitro Confirmation of KATP Channel Interaction

Objective: To determine if this compound directly interacts with and modulates the activity of the pancreatic KATP channel.

Methodology: Patch-Clamp Electrophysiology

  • Cell Preparation: Isolate primary pancreatic β-cells or use an appropriate insulin-secreting cell line (e.g., INS-1E).

  • Electrophysiological Recording:

    • Establish a whole-cell or inside-out patch-clamp configuration to record KATP channel currents.

    • Perfuse the cells with a solution containing a low concentration of ATP to ensure the channels are open.

    • Apply varying concentrations of this compound to the extracellular (whole-cell) or intracellular (inside-out) side of the membrane.

  • Data Analysis:

    • Measure the KATP channel current in the presence and absence of the compound.

    • Generate a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Expected Outcome: A dose-dependent inhibition of the KATP channel current, confirming direct interaction.

dot graph "Patch_Clamp_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption: "Experimental workflow for patch-clamp electrophysiology."

Quantification of Insulin Secretion

Objective: To demonstrate that the interaction of this compound with pancreatic β-cells leads to insulin secretion.

Methodology: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Culture pancreatic β-cells or isolated islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose buffer to establish a basal level of insulin secretion.

  • Stimulation: Incubate the cells with:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + varying concentrations of this compound

    • High glucose + varying concentrations of this compound

  • Sample Collection: Collect the supernatant from each condition.

  • Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Expected Outcome: this compound should stimulate insulin secretion, particularly at low glucose concentrations, and potentially potentiate secretion at high glucose concentrations.

Experimental ConditionExpected Insulin Secretion
Low GlucoseBasal
High GlucoseStimulated
Low Glucose + CompoundSignificantly above basal
High Glucose + CompoundPotentiated above high glucose alone
Measurement of Intracellular Calcium

Objective: To confirm that the mechanism of action involves an increase in intracellular calcium.

Methodology: Fluorescent Calcium Imaging

  • Cell Loading: Load pancreatic β-cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Imaging:

    • Mount the cells on a fluorescence microscope.

    • Perfuse with a low-glucose buffer to establish a baseline fluorescence.

    • Stimulate the cells with this compound.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time.

    • Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

Expected Outcome: A rapid and sustained increase in intracellular calcium concentration upon application of the compound.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a classical sulfonylurea. Its primary mechanism of action is anticipated to be the stimulation of insulin secretion from pancreatic β-cells via the inhibition of the SUR1 subunit of the ATP-sensitive potassium channel. This leads to membrane depolarization, calcium influx, and insulin exocytosis. While potential off-target effects, such as carbonic anhydrase inhibition, should be considered, the core therapeutic action is likely to be centered on the pancreatic β-cell. The experimental protocols outlined in this guide provide a clear and robust pathway to empirically validate this proposed mechanism of action, ensuring a thorough and scientifically rigorous characterization of this compound for future drug development endeavors.

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An In-depth Technical Guide to the Predicted Biological Activity of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted biological activities of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound of interest in the field of medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, particularly sulfonylureas and sulfonamides, to project its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

This compound belongs to the sulfonylurea class of organic compounds. Its structure features a central benzenesulfonamide core, substituted with a methyl benzoate group and a butylcarbamoyl moiety.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-sulfamoylbenzoateC₈H₉NO₄S215.23[1]
Glibenclamide (Glyburide)C₂₃H₂₈ClN₃O₅S494.0[2]
Methyl 4-(methylsulfonyl)benzoateC₉H₁₀O₄S214.24[3]

The structural similarity of this compound to well-established drugs like Glibenclamide suggests that it may possess analogous biological activities.[4]

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be extrapolated from established methods for synthesizing sulfonylureas and their derivatives.[5][6][7] A common strategy involves the reaction of a sulfonamide with an isocyanate.

A likely starting material is Methyl 4-sulfamoylbenzoate.[1][8] The synthesis could proceed via the reaction of Methyl 4-sulfamoylbenzoate with butyl isocyanate in the presence of a suitable base.

Synthesis_Workflow A Methyl 4-sulfamoylbenzoate C Reaction Vessel (with base, e.g., K2CO3 in acetone) A->C B Butyl Isocyanate B->C D This compound C->D Reflux

Caption: Proposed synthesis workflow for this compound.

Predicted Biological Activity and Mechanism of Action

Based on its sulfonylurea scaffold, the primary predicted biological activity of this compound is as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus.[9][10][11]

Hypoglycemic Activity: Modulation of Insulin Secretion

The principal mechanism of action for sulfonylureas involves the stimulation of insulin release from pancreatic β-cells.[9][10][12] This is achieved through the blockade of ATP-sensitive potassium (K-ATP) channels in the β-cell plasma membrane.[12][13]

The proposed signaling pathway is as follows:

  • The sulfonylurea molecule binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[12]

  • This binding inhibits the channel's activity, leading to membrane depolarization.

  • Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions.

  • The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.

Signaling_Pathway cluster_beta_cell Pancreatic β-cell SU This compound SUR1 SUR1 Subunit SU->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Bloodstream Bloodstream Insulin_exocytosis->Bloodstream Insulin Release

Caption: Predicted mechanism of insulin secretion stimulation.

Beyond stimulating insulin secretion, some sulfonylureas may also exert extrapancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues.[14]

Potential as a Carbonic Anhydrase Inhibitor

The sulfonamide group is a well-established zinc-binding moiety that can inhibit carbonic anhydrases (CAs).[15][16][17] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[15] Inhibition of certain CA isoforms has therapeutic applications, including in the treatment of glaucoma, epilepsy, and some cancers.[17][18]

Given the presence of the sulfonamide functional group, this compound may exhibit inhibitory activity against one or more CA isoforms.[16][19]

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

Table 2: Recommended In Vitro Assays

AssayPurposeCell Line/SystemKey Parameters Measured
Hypoglycemic Activity
Glucose Uptake Assay[20][21]To assess the effect on glucose transport into cells.Adipocytes (e.g., 3T3-L1), muscle cells (e.g., L6 myotubes)Radiolabeled glucose uptake, fluorescent glucose analog uptake.
Insulin Secretion Assay[20][21]To measure the direct effect on insulin release.Pancreatic β-cell lines (e.g., MIN6, INS-1), isolated pancreatic isletsInsulin concentration (ELISA, RIA).
α-Amylase and α-Glucosidase Inhibition Assays[21][22]To evaluate the inhibition of carbohydrate-digesting enzymes.Purified enzymesEnzyme activity (spectrophotometric).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Inhibition Assay[17]To determine the inhibitory potency against various CA isoforms.Purified human CA isoforms (e.g., hCA I, II, IX, XII)IC₅₀ values (stopped-flow spectrophotometry).
  • Cell Culture: Culture a suitable pancreatic β-cell line (e.g., INS-1) under standard conditions.

  • Pre-incubation: Seed cells in 24-well plates. Once confluent, wash the cells with a glucose-free buffer and pre-incubate for 1-2 hours to allow basal insulin secretion to stabilize.

  • Stimulation: Replace the buffer with solutions containing various concentrations of this compound, along with low and high glucose concentrations as negative and positive controls, respectively. Glibenclamide should be used as a reference compound.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.

  • Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well.

In Vivo Animal Models

In vivo studies are crucial to confirm the antidiabetic efficacy and to assess the overall physiological effects of the compound.[23][24][25][26][27]

Table 3: Recommended In Vivo Models for Antidiabetic Activity

Animal ModelMethod of InductionKey Features and Applications
Streptozotocin (STZ)-Induced Diabetic Rats/Mice[27]Intraperitoneal injection of STZ, which is toxic to pancreatic β-cells.Widely used model for type 1 and, with modifications (e.g., high-fat diet), for type 2 diabetes.[25]
Alloxan-Induced Diabetic Rats/Mice[27]Injection of alloxan, which selectively destroys pancreatic β-cells.Another common model for inducing insulin-dependent diabetes.
Genetically Diabetic Models (e.g., db/db mice, Zucker Diabetic Fatty rats)[25][26][27]Spontaneous development of diabetes due to genetic mutations.Models that mimic the pathophysiology of human type 2 diabetes, including insulin resistance and obesity.[26][27]
  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) to adult male rats. Monitor blood glucose levels, and consider rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) as diabetic.

  • Acclimatization and Treatment: Allow the diabetic rats to stabilize for a week. Then, divide them into groups: vehicle control, this compound treated, and a positive control (e.g., Glibenclamide). Administer the compounds orally for a specified period (e.g., 14-28 days).

  • OGTT Procedure: After the treatment period, fast the rats overnight. Administer the respective treatments orally. After 30 minutes, administer a glucose load (e.g., 2 g/kg) orally.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load.

  • Glucose Measurement: Measure the blood glucose concentration in each sample.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the overall glycemic response.

Conclusion

While direct experimental data on this compound is currently unavailable, its chemical structure strongly suggests potential as a sulfonylurea-type oral hypoglycemic agent. The predicted mechanism of action is the stimulation of insulin secretion from pancreatic β-cells via the inhibition of K-ATP channels. Additionally, its sulfonamide moiety indicates a possibility of carbonic anhydrase inhibition. The experimental workflows outlined in this guide provide a robust framework for the empirical validation of these predicted biological activities. Further research into this compound and its analogues is warranted to explore its therapeutic potential.

References

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An In-depth Technical Guide to Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a compound of significant interest primarily due to its identity as the methyl ester of the major metabolite of Tolbutamide, a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. Understanding the chemical and biological properties of this metabolite is crucial for a comprehensive pharmacological profile of Tolbutamide. This guide provides a detailed overview of this compound, including its synthesis, physicochemical properties, and its role in the metabolic pathway of Tolbutamide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C13H18N2O5SCymitQuimica
Molecular Weight 314.36 g/mol CymitQuimica
IUPAC Name This compoundN/A
Synonyms 4-Carboxy tolbutamide methyl esterMedChemExpress[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a key intermediate, Methyl 4-sulfamoylbenzoate, followed by the addition of the butylcarbamoyl group.

Step 1: Synthesis of Methyl 4-sulfamoylbenzoate via Fischer Esterification

The initial step involves the esterification of 4-sulfamoylbenzoic acid with methanol, a classic Fischer esterification reaction catalyzed by a strong acid.

Reaction:

4-Sulfamoylbenzoic Acid + Methanol --(H₂SO₄)--> Methyl 4-sulfamoylbenzoate + Water

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-sulfamoylbenzoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and a solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 4-sulfamoylbenzoate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure Methyl 4-sulfamoylbenzoate.[2]

Diagram of Synthesis Workflow for Methyl 4-sulfamoylbenzoate:

G A 4-Sulfamoylbenzoic Acid + Methanol B Add conc. H2SO4 (catalyst) A->B C Reflux B->C D Neutralization (NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Purification F->G H Methyl 4-sulfamoylbenzoate G->H

Caption: Workflow for the synthesis of Methyl 4-sulfamoylbenzoate.

Step 2: Synthesis of this compound

The second step involves the reaction of Methyl 4-sulfamoylbenzoate with butyl isocyanate to form the final product. This is an addition reaction to the sulfonamide nitrogen.

Reaction:

Methyl 4-sulfamoylbenzoate + Butyl Isocyanate --> this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-sulfamoylbenzoate in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to facilitate the reaction.

  • Isocyanate Addition: Slowly add butyl isocyanate to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature for several hours or until completion.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram of the Overall Synthesis Pathway:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: N-acylation A 4-Sulfamoylbenzoic Acid B Methyl 4-sulfamoylbenzoate A->B Methanol, H2SO4 D This compound B->D C Butyl Isocyanate C->D

Caption: Two-step synthesis of this compound.

Biological Context and Activity

This compound is the methyl ester of carboxytolbutamide, the primary and inactive metabolite of the antidiabetic drug Tolbutamide.

Metabolism of Tolbutamide

Tolbutamide is metabolized in the liver primarily through the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxymethyltolbutamide. This intermediate is then further oxidized to the corresponding carboxylic acid, carboxytolbutamide (1-butyl-3-p-carboxy-phenylsulfonylurea). This carboxytolbutamide is the major metabolite and is considered to be biologically inactive in terms of hypoglycemic effects.

Diagram of Tolbutamide Metabolism:

G A Tolbutamide B Hydroxymethyltolbutamide A->B CYP2C9 C Carboxytolbutamide (1-butyl-3-p-carboxy-phenylsulfonylurea) B->C Alcohol/Aldehyde Dehydrogenase D This compound C->D Esterification (in vitro/synthetic)

Caption: Metabolic pathway of Tolbutamide.

Biological Activity of Metabolites

Studies have shown a dissociation between the insulin-releasing and hypoglycemic activities of Tolbutamide and its metabolites. While Tolbutamide and hydroxymethyltolbutamide both possess insulin-releasing effects, hydroxymethyltolbutamide has significantly lower hypoglycemic potency. Carboxytolbutamide is devoid of any significant hypoglycemic activity, although it may retain a weak insulin-releasing action.[3][4]

Given that this compound is the methyl ester of the inactive carboxytolbutamide, it is also expected to be devoid of hypoglycemic activity. In vivo, it would likely be rapidly hydrolyzed by esterases to the inactive carboxylic acid metabolite. Therefore, its primary relevance is as an analytical standard for metabolism and pharmacokinetic studies of Tolbutamide.

Conclusion

This compound is a key molecule in the study of the antidiabetic drug Tolbutamide. Its synthesis is achievable through a straightforward two-step process involving Fischer esterification followed by reaction with an isocyanate. While the compound itself is not biologically active as a hypoglycemic agent, its formation as a derivative of the major metabolite of Tolbutamide makes it an important tool for researchers in drug metabolism and pharmacokinetics. This guide provides the necessary technical information for its synthesis and a clear understanding of its biological context, serving as a valuable resource for professionals in the field of drug development.

References

  • Feldman, J. M., & Lebovitz, H. E. (1969). Biological Activities of Tolbutamide and Its Metabolites: A Dissociation of Insulin-releasing and Hypoglycemic Activity. Diabetes, 18(8), 529–537.
  • American Diabetes Association. (1969). Biological Activities of Tolbutamide and Its Metabolites. Diabetes, 18(8), 529-537.
  • BenchChem. (2025). Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol. BenchChem Technical Support.

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Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its analogs, a class of compounds with significant potential in drug development. Drawing upon established principles of medicinal chemistry and experimental pharmacology, this document details the synthesis, potential mechanisms of action, structure-activity relationships, and key experimental protocols for the evaluation of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this chemical scaffold.

Introduction: The Therapeutic Promise of Sulfamoylbenzoates

The sulfamoylbenzoate core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Sulfonamides are known to exhibit a diverse range of biological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a butylcarbamoyl moiety introduces additional structural diversity and potential for targeted biological interactions. This guide focuses on the methyl ester derivatives of 4-[(butylcarbamoyl)sulfamoyl]benzoic acid, exploring their synthesis and potential as modulators of key physiological pathways implicated in various diseases.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, beginning with the readily available 4-sulfamoylbenzoic acid. The following protocol outlines a reliable synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Esterification of 4-Sulfamoylbenzoic Acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester.[1][2]

  • Materials and Reagents: 4-Sulfamoylbenzoic acid, Methanol (anhydrous), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (saturated solution), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Suspend 4-sulfamoylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-sulfamoylbenzoate.[1]

    • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Acylation with Butyl Isocyanate

The second step introduces the butylcarbamoyl group onto the sulfonamide nitrogen.

  • Materials and Reagents: Methyl 4-sulfamoylbenzoate, Butyl Isocyanate, Triethylamine (or another suitable base), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Methyl 4-sulfamoylbenzoate in anhydrous THF in a dry reaction flask under an inert atmosphere.

    • Add one equivalent of triethylamine to the solution.

    • Slowly add one equivalent of butyl isocyanate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, quench with a small amount of water.

    • Extract the product into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the resulting this compound by column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the solid compounds.

Potential Mechanisms of Action and Biological Targets

While the specific biological targets of this compound are yet to be fully elucidated, the structural motifs suggest several plausible mechanisms of action.

Inhibition of Angiotensin-Converting Enzyme (ACE)

Many antihypertensive drugs function by inhibiting ACE, a key enzyme in the renin-angiotensin system. The sulfamoylbenzoate scaffold bears resemblance to known ACE inhibitors.

  • Signaling Pathway:

ACE_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Inhibitor This compound (Potential Inhibitor) Inhibitor->ACE

Caption: Potential inhibition of the Renin-Angiotensin-System by targeting ACE.

Modulation of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

Recent studies have highlighted the role of sulfamoyl benzamide derivatives as inhibitors of human NTPDases (h-NTPDases), which are involved in regulating extracellular nucleotide concentrations and have implications in thrombosis, inflammation, and cancer.

  • Signaling Pathway:

NTPDase_Pathway ATP_ADP Extracellular ATP/ADP NTPDase h-NTPDase ATP_ADP->NTPDase P2_Receptors P2 Receptors ATP_ADP->P2_Receptors AMP AMP NTPDase->AMP Adenosine Adenosine AMP->Adenosine Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) P2_Receptors->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->NTPDase

Caption: Putative inhibition of h-NTPDase activity, modulating purinergic signaling.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be systematically optimized by modifying key structural features. The following table outlines a hypothetical SAR based on common medicinal chemistry principles.

Modification Site Modification Expected Impact on Activity Rationale
Butyl Chain Increase/decrease chain lengthPotentially alter potency and selectivityHydrophobic interactions with the target protein's binding pocket.
Branching (e.g., isobutyl, tert-butyl)May enhance binding affinitySteric effects and improved fit within the binding site.
Benzoate Ester Conversion to carboxylic acidCould increase potencyFormation of additional hydrogen bonds or ionic interactions.
Replacement with other esters (e.g., ethyl, propyl)Modulate pharmacokinetic propertiesAltered solubility and metabolic stability.
Aromatic Ring Introduction of substituents (e.g., Cl, F, OCH₃)May influence electronic properties and bindingHalogen bonding or steric effects could enhance or hinder binding.

Experimental Protocols for Biological Evaluation

In Vitro Antihypertensive Activity: ACE Inhibition Assay

This assay determines the ability of the compounds to inhibit Angiotensin-Converting Enzyme.[3][4]

  • Workflow Diagram:

ACE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Test Compound Solutions - Control (e.g., Captopril) Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Test Compound/Control Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., add HCl) Incubate->Stop_Reaction Measure_Product Measure Product Formation (e.g., Hippuric Acid by HPLC or Spectrophotometry) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and IC₅₀ Values Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro ACE inhibition assay.

  • Step-by-Step Protocol:

    • Prepare solutions of ACE enzyme, the substrate Hippuryl-Histidyl-Leucine (HHL), and the test compounds at various concentrations.

    • In a microplate, add the ACE enzyme solution to wells containing the test compounds or a standard inhibitor (e.g., Captopril).

    • Initiate the reaction by adding the HHL substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid, such as hydrochloric acid.

    • Quantify the amount of hippuric acid formed using High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method.

    • Calculate the percentage of ACE inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro h-NTPDase Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the activity of human NTPDases.

  • Workflow Diagram:

NTPDase_Assay_Workflow Start Start Prepare_Components Prepare Components: - Recombinant h-NTPDase - Substrate (ATP or ADP) - Test Compound Solutions Start->Prepare_Components Reaction_Incubation Incubate h-NTPDase, Substrate, and Test Compound Prepare_Components->Reaction_Incubation Measure_Phosphate Measure Inorganic Phosphate (Pi) Released (e.g., Malachite Green Assay) Reaction_Incubation->Measure_Phosphate Determine_IC50 Calculate % Inhibition and IC₅₀ Values Measure_Phosphate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for in vitro h-NTPDase inhibition assay.

  • Step-by-Step Protocol:

    • Prepare solutions of recombinant human NTPDase, the substrate (ATP or ADP), and the test compounds.

    • In a microplate, pre-incubate the enzyme with the test compounds for a short period.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined time.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.

    • Calculate the percentage of inhibition and determine the IC₅₀ values for each compound.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for therapeutic development in areas such as hypertension and inflammatory disorders. The synthetic route is accessible, and the biological activities can be readily assessed using established in vitro assays. Future work should focus on synthesizing a library of analogs to establish a comprehensive SAR, elucidating the precise molecular targets, and advancing lead compounds to in vivo models of disease. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648.
  • Frontiers in Pharmacology. (2022). Antihypertensive potential of Brassica rapa leaves: An in vitro and in silico approach. [Link]

  • MDPI. (2024). Evaluation of In Vitro Antihypertensive and Anti-Inflammatory Properties of Dairy By-Products. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

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An In-depth Technical Guide to the Structural Analysis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's structure is the bedrock of successful drug discovery and development. It dictates not only the compound's physicochemical properties but also its pharmacological behavior. This guide is designed to provide a deep dive into the structural analysis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound of interest within the broader class of sulfonamides. While specific experimental data for this exact molecule remains elusive in publicly accessible literature, this guide will leverage established principles and data from closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological evaluation. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently apply these principles to this and similar molecules.

Introduction to this compound: A Structural Overview

This compound belongs to the N-acylsulfonamide class of compounds. Its structure features a central benzene ring substituted with a methyl ester group and a sulfamoyl group that is further functionalized with a butylcarbamoyl moiety. The N-acylsulfonamide functional group is a key pharmacophore found in a variety of biologically active molecules and marketed drugs. This moiety is often considered a bioisostere of carboxylic acids due to its similar pKa and hydrogen bonding capabilities.[1]

The structural components of this compound suggest several potential avenues for biological activity. The sulfonamide group is a well-known pharmacophore in a range of therapeutics, including antibacterial, and anticancer agents.[2] The N-acylsulfonamide linkage, in particular, has been explored for its role in designing novel drug candidates. The butylcarbamoyl side chain introduces lipophilicity, which can significantly influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Molecular Formula: C₁₃H₁₈N₂O₅S[3]

Structure:

This guide will now proceed to detail the probable synthetic route, the expected spectroscopic characteristics, and the analytical methodologies that would be employed for the comprehensive structural analysis of this molecule.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of Methyl 4-sulfamoylbenzoate with butyl isocyanate. This reaction is a common method for the preparation of N-substituted sulfonylureas.

Reaction Scheme:

Synthesis_of_Methyl_4-[(butylcarbamoyl)sulfamoyl]benzoate start Methyl 4-sulfamoylbenzoate product This compound start->product Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) reagent + Butyl Isocyanate reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the synthesis of sulfonylureas and should be optimized for this specific reaction.

Materials:

  • Methyl 4-sulfamoylbenzoate

  • Butyl isocyanate

  • Triethylamine (or another suitable base)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-sulfamoylbenzoate (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Isocyanate: Slowly add butyl isocyanate (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically stirred at room temperature for several hours or until completion.

  • Work-up:

    • Once the reaction is complete, quench the reaction with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic and Crystallographic Analysis

A thorough structural elucidation of the synthesized compound is paramount. This involves a combination of spectroscopic techniques and, if suitable crystals can be obtained, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the butyl chain protons, and the NH protons. The aromatic protons on the benzene ring will likely appear as two doublets in the downfield region (around 7.8-8.2 ppm). The methyl ester protons will be a singlet around 3.9 ppm. The protons of the butyl group will show characteristic multiplets in the upfield region. The two NH protons may appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamoyl group will appear at the downfield end of the spectrum (around 165-170 ppm). The aromatic carbons will resonate in the 120-140 ppm region. The carbons of the methyl ester and the butyl chain will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3300-3400 cm⁻¹ (two bands for the two NH groups).

  • C=O stretching: Around 1720-1740 cm⁻¹ for the methyl ester and around 1640-1680 cm⁻¹ for the carbamoyl group.

  • S=O stretching: Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the sulfonyl group.

  • C-O stretching: Around 1250-1300 cm⁻¹.

  • Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern can provide further structural information. Expected fragments would include loss of the methoxy group, cleavage of the butyl chain, and fragmentation of the sulfonylurea linkage.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[2][7][8] Obtaining suitable crystals is a critical but often challenging step. If successful, the crystal structure would confirm the connectivity and conformation of the molecule and reveal intermolecular interactions such as hydrogen bonding, which are crucial for understanding its solid-state properties and potential interactions with biological targets.[9][10]

Analytical Methods for Quantification

For drug development and quality control, robust analytical methods for the quantification of the active pharmaceutical ingredient (API) are essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Proposed HPLC Method:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.[11]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (likely around 230-250 nm, based on the benzoyl chromophore).

  • Method Validation: The method would need to be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Workflow for HPLC Method Development:

HPLC_Method_Development A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Determine Wavelength of Maximum Absorbance B->C D Method Validation (ICH Guidelines) C->D E Application to Quality Control D->E

Caption: Workflow for developing a validated HPLC method.

Potential Biological Activity and In Vitro Evaluation

The structural features of this compound suggest several potential biological activities that warrant investigation.

Structure-Activity Relationship (SAR) Insights
  • Sulfonylurea Moiety: The core sulfonylurea-like structure is a well-known pharmacophore for targeting sulfonylurea receptors (SURs), which are subunits of ATP-sensitive potassium channels (KATP).[12] This suggests a potential for activity in conditions where KATP channel modulation is relevant, such as diabetes. The structure-activity relationship for sulfonylureas is well-studied, and the nature of the substituents on the aromatic ring and the urea nitrogen can significantly impact potency and selectivity.[1][4][5][6][13]

  • N-Acylsulfonamide Group: As a bioisostere of a carboxylic acid, this group can interact with various biological targets. N-acylsulfonamides have been investigated for a wide range of activities, including as enzyme inhibitors.[14]

  • Lipophilic Butyl Group: The butyl group increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

Proposed In Vitro Assays

To explore the potential biological activities, a panel of in vitro assays would be appropriate:

  • Cytotoxicity Assays: Initial screening for cytotoxicity is crucial to assess the compound's safety profile. Assays using various human cell lines (e.g., HEK293, HepG2, and cancer cell lines) can determine the concentration at which the compound becomes toxic.[15][16]

  • Enzyme Inhibition Assays: Based on the sulfonamide structure, assays against enzymes like carbonic anhydrases could be relevant.[17]

  • Receptor Binding Assays: If targeting a specific receptor is hypothesized (e.g., SURs), binding assays would be essential to determine the affinity of the compound for its target.

  • Antimicrobial Assays: The sulfonamide moiety suggests potential antibacterial activity. Screening against a panel of Gram-positive and Gram-negative bacteria would be a logical first step.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the structural analysis of this compound. While direct experimental data for this specific molecule is not yet widely available, the principles and methodologies outlined here, based on closely related analogs and established chemical knowledge, offer a clear and scientifically sound path forward for any researcher or drug development professional interested in this compound.

The proposed synthesis is robust and utilizes well-understood chemical transformations. The outlined spectroscopic and analytical methods are standard in the field and will provide the necessary data for complete structural elucidation and quality control. The insights into potential biological activities provide a rationale for initial in vitro screening.

Future work should focus on the execution of the proposed synthesis and the subsequent detailed characterization of the molecule. The acquisition of experimental spectroscopic data and, ideally, a single-crystal X-ray structure will be invaluable. Following this, a systematic evaluation of its biological activities, guided by the structure-activity relationships of related compounds, will be essential to unlock the full potential of this compound as a lead compound in drug discovery.

References

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. PMC - NIH. Available at: [Link]

  • Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed. Available at: [Link]

  • Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. Available at: [Link]

  • (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. Available at: [Link]

  • Sulphonyl ureas: Structural Activity Relationship (SAR). YouTube. Available at: [Link]

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC - NIH. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Examples of N-acylsulfonamide-containing drugs. ResearchGate. Available at: [Link]

  • Acylsulfonamide. Wikipedia. Available at: [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. NIH. Available at: [Link]

  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of N-{N-[amino&#173. Lirias. Available at: https://lirias.kuleuven.be/retrieve/550206
  • Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. NIH. Available at: [Link]

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  • US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Google Patents.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
  • (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Crystal structure of N,N-dimethyl-2-[(4-methyl-benz-yl)sulfon-yl]ethanamine. PubMed. Available at: [Link]

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  • (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1 - Googleapis.com.
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  • Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. Available at: [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
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  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. Available at: [Link]

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Spectroscopic Elucidation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound of interest in pharmaceutical and medicinal chemistry research. As an N-acylsulfonamide, this molecule possesses a unique structural motif that is a bioisostere of carboxylic acids, influencing its physicochemical and biological properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The structural characterization of such molecules is paramount for confirming their identity, purity, and for understanding their structure-activity relationships. Spectroscopic techniques are indispensable tools for this purpose. This guide will delve into the expected and observed spectroscopic features of the title compound, providing a framework for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group and a sulfamoyl group, which is further functionalized with a butylcarbamoyl moiety. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Analysis

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

NMR_Workflow Sample Sample Dissolution (CDCl₃ or DMSO-d₆ + TMS) NMR_Spectrometer 400/500 MHz NMR Spectrometer Sample->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition (Standard Pulse Sequence) NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) NMR_Spectrometer->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methyl ester, and butyl chain protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (Ha, Hb)7.8 - 8.2Doublets2H, 2H
Sulfonamide NH8.5 - 10.5Singlet (broad)1H
Amide NH7.5 - 8.5Triplet1H
Methyl Ester (CH₃)~3.9Singlet3H
Butyl CH₂ (adjacent to NH)3.0 - 3.4Quartet2H
Butyl CH₂1.4 - 1.7Multiplet2H
Butyl CH₂1.2 - 1.5Multiplet2H
Butyl CH₃0.8 - 1.0Triplet3H
  • Aromatic Protons: The protons on the benzene ring will appear as two doublets in the downfield region due to the electron-withdrawing effects of the ester and sulfonamide groups.

  • NH Protons: The sulfonamide and amide NH protons are expected to be downfield and may be broad due to quadrupole effects and exchange. Their chemical shifts can be sensitive to solvent and concentration.[4][5]

  • Alkyl Protons: The protons of the butyl chain will show characteristic splitting patterns and integrations corresponding to their positions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl Carbon (Ester)165 - 170
Carbonyl Carbon (Amide)168 - 172
Aromatic C (quaternary, attached to S)140 - 145
Aromatic C (quaternary, attached to C=O)130 - 135
Aromatic CH125 - 130
Methyl Ester (CH₃)50 - 55
Butyl CH₂ (adjacent to NH)38 - 42
Butyl CH₂30 - 35
Butyl CH₂18 - 22
Butyl CH₃13 - 15

The chemical shifts of the aromatic carbons are influenced by the substituents.[4] The carbonyl carbons of the ester and amide groups will be in the most downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Analysis

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR_Workflow Sample_Prep Sample Placement (ATR Crystal) FTIR_Spectrometer FTIR Spectrometer Sample_Prep->FTIR_Spectrometer Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Data_Analysis Spectral Analysis (Peak Identification) Sample_Scan->Data_Analysis

Caption: Workflow for FTIR data acquisition and analysis.

IR Spectral Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and S=O functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide & Sulfonamide)3400 - 3200Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)~1720Strong
C=O Stretch (Amide I)~1680Strong
N-H Bend (Amide II)1550 - 1510Medium
S=O Asymmetric Stretch1350 - 1300Strong
S=O Symmetric Stretch1180 - 1150Strong
C-O Stretch (Ester)1300 - 1200Strong

The presence of two distinct carbonyl stretching bands is a key feature, distinguishing the ester and amide functionalities. The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Analysis

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

Data Acquisition: The analysis is typically performed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). Both positive and negative ion modes are often used.

MS_Workflow Sample_Prep Sample Dissolution (MeOH or ACN) ESI_Source Electrospray Ionization (Positive/Negative Mode) Sample_Prep->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer ESI_Source->Mass_Analyzer Data_Acquisition Mass Spectrum Acquisition Mass_Analyzer->Data_Acquisition Data_Analysis Data Analysis (m/z, Fragmentation) Data_Acquisition->Data_Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

MS Spectral Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular formula of this compound is C₁₃H₁₈N₂O₅S, with a molecular weight of 314.36 g/mol .

Ion Expected m/z Description
[M+H]⁺315.10Protonated molecule
[M+Na]⁺337.08Sodiated adduct
[M-H]⁻313.08Deprotonated molecule

Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, such as the sulfonamide and amide linkages. Common fragments would include the loss of the butyl group, the butoxycarbonyl group, and cleavage of the sulfamoyl bond. Analysis of these fragments can further confirm the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when interpreted together, allow for an unambiguous assignment of the molecule's structure. This guide serves as a foundational reference for researchers working with this compound and similar N-acylsulfonamides, ensuring scientific integrity and facilitating further drug development efforts.

References

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society. Available at: [Link]

  • Sulfamide - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. PubMed Central. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

  • Structures of some clinical N-acylsulfonamides. ResearchGate. Available at: [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. NIH. Available at: [Link]

  • Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. ScienceDirect. Available at: [Link]

  • Methyl 4-methylbenzoate | C9H10O2. PubChem. Available at: [Link]

  • Acylsulfonamide. Wikipedia. Available at: [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Figure S5. 1 H NMR spectrum of compound... ResearchGate. Available at: [Link]

  • (PDF) Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]

  • Methyl 4(methylamino)benzoate. NIST WebBook. Available at: [Link]

  • Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. ResearchGate. Available at: [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]

  • Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. PubMed. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • Benzoic acid, methyl ester. NIST WebBook. Available at: [Link]

  • Benzoic acid, 4-methyl-. NIST WebBook. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • Methyl 2 aminosulfonyl benzoate. mzCloud. Available at: [Link]

  • Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • methyl benzoate. MassBank. Available at: [Link]

  • methyl 4-tert-butyl benzoate, 26537-19-9. The Good Scents Company. Available at: [Link]

  • Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: A Strategic Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a synthetic organic compound characterized by a central benzene ring functionalized with a methyl ester and a butyl-substituted sulfamoyl group. While this specific molecule is not extensively characterized in existing pharmacological literature, its structural motifs are present in a wide array of clinically significant therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will deconstruct its chemical architecture to hypothesize plausible biological interactions, outline detailed, state-of-the-art experimental protocols for target validation, and present a logical workflow for elucidating its mechanism of action. This document serves as a strategic roadmap, blending established biochemical and cell-based assay systems with a robust, data-driven approach to drug discovery.

Introduction: A Rationale for Investigation

The quest for novel therapeutic agents often begins with compounds of unknown biological function. This compound presents such an opportunity. Its structure incorporates two key pharmacophores: the sulfonamide (-SO₂NH-) and the carbamate-like (-NHC(O)-) linkage. These functional groups are cornerstones of modern medicine, suggesting a high probability of biological activity.

  • The Sulfonamide Moiety: This group is famously associated with antibacterial agents but is also a critical component of diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to mimic a carboxylate or a carbonate group allows it to act as a potent inhibitor of various metalloenzymes.

  • The N-Butyl Carbamoyl Group: The lipophilic butyl chain combined with the carbamoyl linker can facilitate membrane permeability and specific hydrophobic interactions within a target protein's binding pocket.

This guide will focus on three high-probability target classes based on these structural features: Carbonic Anhydrases , ATP-sensitive Potassium (K-ATP) Channels , and Cyclooxygenase (COX) Enzymes .

Hypothesis 1: Carbonic Anhydrase Inhibition

The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrases (CAs) a primary hypothetical target. CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibitors are used as diuretics, anti-glaucoma agents, and are under investigation for cancer therapy.

Scientific Rationale

The core mechanism of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion at the enzyme's active site. The rest of the molecule, including the butylcarbamoyl benzoate tail, would then extend into the active site cavity, forming additional interactions that determine isoform selectivity and binding affinity. The specific substitution pattern on this compound will dictate its potential selectivity towards the 15 known human CA isoforms.

Experimental Validation Workflow

A tiered approach is recommended to confirm and characterize the inhibition of carbonic anhydrases.

CA_Workflow A Primary Screening: Stopped-Flow CO₂ Hydration Assay B Determine IC₅₀ Values (Multiple CA Isoforms: I, II, IX, XII) A->B If Hit Identified C Mechanism of Action Study: Dixon & Lineweaver-Burk Plots B->C Characterize Potency & Selectivity D Cell-Based Assay: Hypoxia-Induced Acidification (e.g., in MCF-7 cells for CA IX) C->D Confirm Cellular Activity E Validated CA Inhibitor D->E

Caption: Workflow for validating CA inhibition.

This is the gold-standard method for measuring CA activity by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂.

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer, pH 7.5, containing 0.1 M Na₂SO₄ and 0.1 mM EDTA.

    • Prepare a stock solution of the purified human CA isoform (e.g., hCA II) at 1 mg/mL.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a pH indicator solution (e.g., p-nitrophenol).

  • Assay Procedure:

    • Set up the stopped-flow spectrophotometer to monitor absorbance at the indicator's λ_max.

    • In one syringe, mix the enzyme, buffer, pH indicator, and varying concentrations of the test compound.

    • In the second syringe, load the CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes.

    • Monitor the initial rate of the decrease in pH (via indicator absorbance change) over the first few seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothesis 2: K-ATP Channel Modulation

The compound's structure bears a resemblance to the sulfonylurea class of drugs (e.g., Glibenclamide), which are well-known inhibitors of ATP-sensitive potassium (K-ATP) channels. These channels couple cell metabolism to electrical activity and are crucial in various tissues, including pancreatic β-cells (insulin secretion), cardiac muscle, and neurons.

Scientific Rationale

K-ATP channels are hetero-octameric complexes of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. Sulfonylureas bind to the SUR subunit, inducing a conformational change that closes the channel pore. The sulfamoyl group and the adjacent lipophilic butyl group in our test compound could potentially interact with the SUR1 (pancreatic) or SUR2 (cardiac/smooth muscle) binding pocket.

KATP_Pathway cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization Closure leads to VDCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP ATP->KATP Inhibits Depolarization->VDCC Opens Insulin Insulin Secretion Ca_influx->Insulin Compound Methyl 4-[(butylcarbamoyl) sulfamoyl]benzoate Compound->KATP Hypothesized Inhibition

Caption: Hypothesized action on insulin secretion.

Experimental Validation Workflow

Electrophysiology is the definitive method for studying ion channel function.

This technique allows for the direct measurement of K-ATP currents in a single cell, such as a pancreatic β-cell line (e.g., INS-1E).

  • Cell Preparation:

    • Culture INS-1E cells on glass coverslips suitable for microscopy.

  • Electrophysiology Rig Setup:

    • Use a patch-clamp amplifier, microscope, and micromanipulator.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl₂, pH 7.2. Add ATP or ADP as required to modulate channel activity (e.g., 0.1 mM ATP to achieve baseline opening).

  • Recording Procedure:

    • Obtain a giga-ohm seal between the glass pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -70 mV.

    • Apply voltage ramps or steps to elicit K-ATP currents.

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Analysis:

    • Measure the reduction in outward K⁺ current in the presence of the compound.

    • Generate a dose-response curve by plotting the percentage of current inhibition against the compound concentration to determine the IC₅₀.

Hypothesis 3: Cyclooxygenase (COX) Enzyme Inhibition

Certain diaryl-substituted sulfonamides, like Celecoxib, are potent and selective inhibitors of the inducible cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. While our compound is not a diaryl heterocycle, the sulfonamide group is a known COX-2 interacting moiety.

Scientific Rationale

COX enzymes possess a long hydrophobic channel leading to the active site. Selective COX-2 inhibitors exploit a side pocket in this channel that is present in COX-2 but not the constitutive COX-1 isoform. The sulfonamide group can bind to this side pocket. The butylcarbamoyl benzoate portion of our test compound could potentially occupy the main hydrophobic channel, leading to inhibition.

Experimental Validation Workflow

A commercially available colorimetric assay kit is a robust and efficient method for initial screening.

This assay measures the peroxidase activity of COX. The cyclooxygenase reaction produces PGG₂, which is then reduced by the peroxidase component to PGH₂, a reaction that can be monitored colorimetrically.

  • Reagent Preparation (based on a typical kit, e.g., from Cayman Chemical):

    • Prepare Assay Buffer, Heme, and Arachidonic Acid (substrate) solutions.

    • Prepare purified ovine or human COX-1 and COX-2 enzymes.

    • Prepare the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Dissolve this compound in DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add Assay Buffer, Heme, and the enzyme (either COX-1 or COX-2).

    • Add varying concentrations of the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding Arachidonic Acid and the colorimetric substrate.

    • Read the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the slope of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Data Summary and Prioritization

The results from these initial screening assays should be compiled to guide the next steps in the drug discovery process.

Hypothesized Target Class Primary Assay Key Parameter Criteria for Advancement
Carbonic Anhydrases Stopped-Flow CO₂ HydrationIC₅₀ (nM to low µM)Potency against one or more isoforms (e.g., CA IX for oncology)
K-ATP Channels Whole-Cell Patch-ClampIC₅₀ (µM)Demonstrable, dose-dependent channel inhibition
COX Enzymes Colorimetric Inhibitor ScreenIC₅₀ (µM) & Selectivity IndexPotent inhibition of COX-2 with >10-fold selectivity over COX-1

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy to elucidate the therapeutic targets of this compound. By leveraging knowledge of its constituent pharmacophores, we have prioritized three high-value target classes: carbonic anhydrases, K-ATP channels, and COX enzymes. The detailed protocols provided offer a clear and robust path for initial validation.

Positive results from any of these primary assays would warrant a more extensive investigation, including:

  • Secondary Screening: Testing against a broader panel of related enzymes or channels to confirm selectivity.

  • Structural Biology: Co-crystallization of the compound with the target protein to confirm the binding mode.

  • In Vivo Studies: Evaluation in relevant animal models of disease (e.g., glaucoma, diabetes, inflammation) to establish efficacy and a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

By following this structured, evidence-based approach, researchers can efficiently and effectively unlock the potential of this novel chemical entity, paving the way for its development as a future therapeutic agent.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Supuran, C. T., & De Simone, G. (2015). Carbonic Anhydrases: An Overview. In Carbonic Anhydrases as Biocatalysts (pp. 3-13). Elsevier. Available at: [Link]

  • Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: a model for genotype–phenotype correlations. Acta Physiologica Scandinavica. Available at: [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry. Available at: [Link]

in silico modeling of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Interactions

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The Predictive Power of Computational Modeling in Drug Discovery

In modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and expensive. In silico modeling has emerged as an indispensable tool, offering a rational and cost-effective approach to de-risk and accelerate this process. By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and optimize lead compounds before they ever reach a wet lab bench.

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound, a compound featuring a sulfonamide-like scaffold. While this specific molecule may not be extensively characterized in public literature, its structural motifs are present in numerous clinically relevant inhibitors. This guide will therefore use Carbonic Anhydrase II (CA-II), a well-understood and common target for sulfonamides, as a primary example to illustrate the robust workflows that can be applied to this and other related molecules.

Our approach is rooted in the principles of scientific integrity and experimental causality. We will not merely list protocols but explain the why behind each choice, ensuring that the described methodologies are self-validating and grounded in established biophysical principles.

Part 1: Foundational Analysis & System Preparation

Before any simulation can be initiated, a meticulous preparation of both the ligand and the target protein is paramount. This stage sets the foundation for the accuracy and reliability of all subsequent findings.

Ligand Characterization: this compound

The first step is to obtain and verify the three-dimensional structure of the ligand.

  • SMILES String: CCCCCNC(=O)NS(=O)(=O)c1ccc(C(=O)OC)cc1

  • InChI Key: YAFHAGGMAJVLOS-UHFFFAOYSA-N

The structure was obtained from PubChem (CID: 1532029) and its properties are summarized below. This information is critical for ensuring the correct protonation states and tautomers are used in the modeling process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₅SPubChem
Molecular Weight314.36 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bond Count8PubChem
Protocol: Ligand Preparation Workflow

A robust ligand preparation workflow is essential for generating a low-energy, chemically correct conformation for docking.

Step 1: 2D to 3D Conversion

  • Action: Convert the 2D structure (SMILES) into a 3D conformation.

  • Rationale: This initial 3D structure provides the starting point for energy minimization. Tools like Open Babel or ChemDraw are suitable for this task.

Step 2: Energy Minimization

  • Action: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).

  • Rationale: This step relaxes the initial 3D structure into a more energetically favorable conformation, removing any steric clashes or unnatural bond lengths. This is a critical step for ensuring the ligand is in a realistic conformation prior to docking.

Step 3: Protonation State and Tautomer Generation

  • Action: Generate possible protonation states and tautomers at a physiological pH (e.g., 7.4).

  • Rationale: The biological activity of a molecule is highly dependent on its protonation state. The sulfonamide group, in particular, can exist in different ionization states which will fundamentally alter its interaction profile with the target protein. Tools like LigPrep (Schrödinger) or Epik are designed for this purpose.

Step 4: Conformer Generation

  • Action: Generate a diverse set of low-energy conformers.

  • Rationale: Small molecules are not static; they exist as an ensemble of different conformations. Generating multiple conformers increases the sampling space during docking, enhancing the probability of identifying the correct binding pose.

Ligand_Preparation_Workflow cluster_prep Ligand Preparation Pipeline SMILES 1. Obtain SMILES/SDF Convert3D 2. 2D to 3D Conversion SMILES->Convert3D EnergyMin 3. Energy Minimization (e.g., MMFF94) Convert3D->EnergyMin Protonate 4. Protonation/Tautomer Generation (pH 7.4) EnergyMin->Protonate Conformers 5. Conformer Generation Protonate->Conformers FinalLigand Prepared Ligand Library Conformers->FinalLigand

Caption: Workflow for preparing the ligand for docking.

Target Selection and Preparation: Carbonic Anhydrase II

For this guide, we will use Human Carbonic Anhydrase II (PDB ID: 2CBE) as the target protein. This enzyme is a well-validated target for sulfonamide-containing inhibitors.

Protocol: Protein Preparation Workflow

The raw PDB structure is not suitable for immediate use and requires careful preparation.

Step 1: Obtain PDB Structure

  • Action: Download the crystal structure from the Protein Data Bank (PDB).

  • Rationale: The PDB is the primary repository for experimentally determined 3D structures of biological macromolecules.

Step 2: Pre-processing

  • Action: Remove all non-essential molecules, including water, co-solvents, and existing ligands. The catalytic zinc ion in the active site of CA-II must be retained.

  • Rationale: These molecules can interfere with the docking algorithm. Water molecules, unless known to be structurally important, are typically removed to simplify the system.

Step 3: Add Hydrogens and Assign Protonation States

  • Action: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

  • Rationale: Correct protonation is crucial for accurately modeling electrostatic interactions and hydrogen bonding networks, which are primary drivers of molecular recognition. Tools like H++ or the Protein Preparation Wizard in Maestro (Schrödinger) can automate this process.

Step 4: Energy Minimization

  • Action: Perform a constrained energy minimization of the protein structure.

  • Rationale: This final step relieves any steric clashes or geometric strains introduced during the preparation process, resulting in a relaxed and more realistic protein conformation for docking.

Protein_Preparation_Workflow cluster_prot_prep Protein Preparation Pipeline PDB 1. Download PDB Structure (e.g., 2CBE) PreProcess 2. Pre-processing (Remove water, ligands) PDB->PreProcess AddH 3. Add Hydrogens & Assign Protonation States PreProcess->AddH ProtMin 4. Constrained Energy Minimization AddH->ProtMin FinalProtein Analysis-Ready Protein ProtMin->FinalProtein

Caption: Workflow for preparing the target protein structure.

Part 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a powerful tool for virtual screening and hypothesis generation.

Defining the Binding Site

The binding site for docking must be clearly defined. For CA-II, the active site is a well-defined conical cleft containing a catalytic zinc ion. The grid box for docking should encompass this entire active site, including key residues such as His94, His96, His119, and Thr199.

Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.

Step 1: Prepare Receptor and Ligand Files

  • Action: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Rationale: The PDBQT format is required by Vina and contains essential information for the scoring function.

Step 2: Define the Search Space (Grid Box)

  • Action: Define the center and dimensions of the grid box that encompasses the active site.

  • Rationale: The docking algorithm will confine its search for binding poses to within this defined volume, significantly increasing computational efficiency.

Step 3: Run the Docking Simulation

  • Action: Execute the Vina docking command, specifying the receptor, ligand, and grid box parameters.

  • Rationale: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid box.

Step 4: Analyze the Results

  • Action: Analyze the output poses and their corresponding binding affinity scores (kcal/mol). The top-scoring poses should be visually inspected.

  • Rationale: The binding affinity score provides an estimate of the binding free energy. Visual inspection is critical to ensure that the predicted interactions are chemically sensible and consistent with known structure-activity relationships (SAR) for the target class.

Interpreting Docking Results: A Hypothetical Example

For a sulfonamide-based inhibitor like this compound binding to CA-II, we would expect to see specific interactions.

Table 2: Expected Key Interactions in the CA-II Active Site

Interaction TypeLigand MoietyProtein Residue(s)Rationale
Metal CoordinationSulfonamide (SO₂NH₂)Zn²⁺The hallmark interaction of sulfonamide inhibitors with carbonic anhydrases.
Hydrogen BondSulfonamide (NH₂)Thr199A critical hydrogen bond that orients the inhibitor within the active site.
HydrophobicButyl ChainVal121, Val143, Leu198The hydrophobic pocket of the active site accommodates non-polar groups.
Pi-StackingBenzoate RingPhe131Potential for aromatic interactions with phenylalanine residues.

A successful docking pose would ideally recapitulate these interactions. The docking score provides a quantitative measure, but the qualitative assessment of the binding mode is equally important for validating the result.

Part 3: Refining the Model with Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time.

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This allows us to:

  • Assess the stability of the predicted docking pose.

  • Observe conformational changes in the protein and ligand upon binding.

  • Calculate more accurate binding free energies.

Protocol: GROMACS MD Simulation Workflow

GROMACS is a high-performance and widely used MD simulation package.

Step 1: System Solvation and Ionization

  • Action: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Rationale: Simulations must be performed in an environment that mimics physiological conditions. A periodic water box simulates an aqueous environment, and neutralizing the system is essential for accurate electrostatic calculations.

Step 2: Energy Minimization

  • Action: Perform a steepest descent energy minimization of the entire solvated system.

  • Rationale: This removes any steric clashes between the protein-ligand complex and the surrounding water and ions.

Step 3: NVT and NPT Equilibration

  • Action: Perform two phases of equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to bring the system to the correct pressure and density.

  • Rationale: This two-step equilibration ensures that the system is stable at the desired temperature and pressure before the production simulation begins.

Step 4: Production MD

  • Action: Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

  • Rationale: This is the main data-gathering phase of the simulation. The trajectory from this run will be used for all subsequent analyses.

MD_Simulation_Workflow cluster_md Molecular Dynamics Simulation Pipeline DockedPose 1. Best Docking Pose Solvate 2. Solvation & Ionization DockedPose->Solvate MD_Min 3. System Energy Minimization Solvate->MD_Min NVT 4. NVT Equilibration (Constant Temperature) MD_Min->NVT NPT 5. NPT Equilibration (Constant Pressure) NVT->NPT Production 6. Production MD Run (e.g., 100 ns) NPT->Production Analysis 7. Trajectory Analysis Production->Analysis

Caption: A typical workflow for running an MD simulation.

Post-MD Analysis

The trajectory from the MD simulation can be analyzed to extract valuable information.

  • Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time indicates the stability of the system. A stable RMSD suggests that the ligand remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein.

  • Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the key interactions that stabilize the complex.

Part 4: Advanced Application - Binding Free Energy Calculation

While docking scores provide a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate predictions of binding free energy (ΔG_bind).

The MM/PBSA Method

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. It is a computationally less expensive alternative to more rigorous methods like free energy perturbation (FEP).

Protocol: MM/PBSA Calculation

Step 1: Extract Snapshots

  • Action: Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.

  • Rationale: Averaging the calculation over multiple snapshots from the simulation provides a more statistically robust result than using a single static structure.

Step 2: Calculate Energy Components

  • Action: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The calculation is broken down into several components (molecular mechanics energy, polar solvation energy, and non-polar solvation energy).

  • Rationale: The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Step 3: Average the Results

  • Action: Average the binding free energy values calculated from all the snapshots.

  • Rationale: This final average provides the overall ΔG_bind for the system.

This multi-faceted in silico approach, from meticulous system preparation through docking, MD simulation, and free energy calculations, provides a robust and predictive framework for understanding the molecular interactions of this compound. The insights gained from these computational methods are invaluable for guiding further experimental validation and lead optimization efforts in the drug discovery pipeline.

References

  • PubChem Compound Summary for CID 1532029, this compound. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate and Structurally Related Sulfonylureas in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Sulfonylureas in Diabetes Research

The global prevalence of diabetes mellitus necessitates the continuous development and characterization of novel therapeutic agents. Sulfonylureas represent a cornerstone class of oral hypoglycemic drugs that have been instrumental in the management of type 2 diabetes for decades.[1][2] These compounds primarily exert their effects by stimulating insulin secretion from pancreatic β-cells.[1][2] This document provides a detailed guide for the application of sulfonylurea compounds, with a focus on the structural class to which Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate belongs, in relevant cell-based assays.

This compound, also known as 4-Carboxy Tolbutamide Methyl Ester, is a derivative of the first-generation sulfonylurea, Tolbutamide.[3][4] While specific biological data for this particular methyl ester derivative is limited in publicly available literature, its structural similarity to well-characterized sulfonylureas like Tolbutamide and the more potent second-generation compound, Glibenclamide (Glyburide), allows for a comprehensive understanding of its expected mechanism of action and utility in in vitro studies.[1][2] This guide will, therefore, leverage the extensive knowledge of these representative sulfonylureas to provide a robust framework for designing and executing cell-based assays.

The Core Mechanism of Action: Targeting the ATP-Sensitive Potassium (KATP) Channel

The primary molecular target of sulfonylureas is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[5][6] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6]

Under basal glucose conditions, KATP channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane and prevents insulin secretion. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This elevated ATP binds to the Kir6.x subunit of the KATP channel, causing its closure.[6]

Sulfonylureas mimic the effect of ATP by binding to the SUR1 subunit of the KATP channel, inducing a conformational change that closes the channel, independent of glucose metabolism.[7] The closure of KATP channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca2+) triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[8]

Sulfonylurea_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to Kir6.2 Kir6.2 SUR1->Kir6.2 Regulates K_efflux K+ Efflux Kir6.2->K_efflux Inhibits VGCC Voltage-Gated Calcium Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Depolarization Depolarization K_efflux->Depolarization Leads to Depolarization->VGCC Opens Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers

Figure 1: Signaling pathway of sulfonylurea-induced insulin secretion.

Application in Cell-Based Assays: A Step-by-Step Guide

The primary application of sulfonylureas in cell-based assays is to investigate their insulin secretagogue activity and to probe the function of the KATP channel. Pancreatic β-cell lines are the most relevant models for these studies.

Choosing the Right Cell Line

Several pancreatic β-cell lines are available, each with its own characteristics. The choice of cell line can significantly impact the experimental outcome.

Cell LineOriginKey Characteristics
MIN6 Mouse InsulinomaWell-differentiated, glucose-responsive, widely used for insulin secretion studies.[9][10]
INS-1E Rat InsulinomaA subclone of INS-1 cells with stable glucose responsiveness and high insulin content.[8][11]
EndoC-βH1 HumanA human β-cell line that closely resembles primary human β-cells in gene expression and function.[7][12]

For initial screening and mechanistic studies, MIN6 and INS-1E cells are excellent choices due to their robustness and well-characterized responses to sulfonylureas.[8][9]

Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay

The following protocol outlines a typical GSIS assay to evaluate the effect of a sulfonylurea compound. This protocol is a self-validating system, as it includes both basal and stimulatory glucose conditions, as well as a positive control (a known sulfonylurea like Glibenclamide).

GSIS_Workflow cluster_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_analysis Analysis Seed_Cells 1. Seed MIN6 or INS-1E cells in a 24-well plate Culture 2. Culture to 70-80% confluency Seed_Cells->Culture Starvation 3. Pre-incubation in low glucose (e.g., 2.8 mM) KRB buffer Culture->Starvation Treatment 4. Incubate with test compounds in low (2.8 mM) and high (16.7 mM) glucose KRB buffer Starvation->Treatment Collection 5. Collect supernatant Treatment->Collection ELISA 6. Measure insulin concentration using ELISA Collection->ELISA Data_Analysis 7. Normalize to protein content and analyze data ELISA->Data_Analysis

Figure 2: Experimental workflow for a GSIS assay.

Detailed Protocol:

Materials:

  • MIN6 or INS-1E cells

  • Complete culture medium (e.g., DMEM for MIN6, RPMI-1640 for INS-1E)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4) supplemented with 0.1% BSA

  • Glucose stock solution (e.g., 1 M)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Glibenclamide)

  • DMSO (vehicle control)

  • 24-well cell culture plates

  • Insulin ELISA kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed MIN6 or INS-1E cells into a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Cell Culture: Culture the cells in their respective complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-incubation (Starvation): On the day of the assay, gently wash the cells twice with KRB buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in the same low glucose KRB buffer for 1-2 hours at 37°C. This step is crucial to establish a basal insulin secretion level.

  • Treatment: Prepare KRB buffer with low (2.8 mM) and high (16.7 mM) glucose concentrations. Add the test compound and controls (vehicle and positive control) to both low and high glucose buffers at the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Incubation: Remove the pre-incubation buffer and add the treatment buffers to the respective wells. Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant to remove any detached cells and store at -20°C or -80°C until the insulin measurement.

  • Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse the cells in a suitable lysis buffer. Determine the total protein concentration in each well using a BCA protein assay. This is essential for normalizing the insulin secretion data.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the measured insulin concentrations to the total protein content of the corresponding well. The results can be expressed as ng of insulin per mg of protein. Compare the insulin secretion in the presence of the test compound to the vehicle control under both low and high glucose conditions.

Anticipated Results and Data Interpretation

A compound with sulfonylurea-like activity is expected to stimulate insulin secretion, particularly under low glucose conditions where basal secretion is minimal. Under high glucose conditions, an additive or synergistic effect may be observed.[13]

Table 1: Example Data from a GSIS Assay

TreatmentGlucose (mM)Insulin Secretion (ng/mg protein)Fold Change (vs. Vehicle)
Vehicle (DMSO)2.81.5 ± 0.21.0
Vehicle (DMSO)16.77.8 ± 0.55.2
Test Compound (10 µM)2.86.2 ± 0.44.1
Test Compound (10 µM)16.712.5 ± 0.88.3
Glibenclamide (1 µM)2.88.1 ± 0.65.4
Glibenclamide (1 µM)16.715.3 ± 1.110.2

Data are represented as mean ± SD and are for illustrative purposes only.

The results should demonstrate a statistically significant increase in insulin secretion with the test compound compared to the vehicle control. The potency of the test compound can be determined by performing a dose-response curve and calculating the EC50 value.

Trustworthiness and Validation

To ensure the trustworthiness of the results, it is essential to include proper controls in every experiment:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.

  • Positive Control: A well-characterized sulfonylurea (e.g., Glibenclamide) to validate the assay system and provide a benchmark for potency.

  • Negative Control: A structurally similar but inactive compound, if available.

  • Cell Viability Assay: To rule out the possibility that the observed effects are due to cytotoxicity. This can be performed in parallel using assays such as MTT or LDH release.

Potential Off-Target Effects and Further Investigations

While the primary mechanism of sulfonylureas is well-established, it is important to be aware of potential off-target effects. Some studies have suggested that sulfonylureas may have effects on other tissues or cellular processes, such as increasing the number of insulin receptors or inducing reactive oxygen species production in β-cells.[14][15][16] Additionally, some sulfonamide-containing compounds have been shown to inhibit carbonic anhydrases.[17][18] Therefore, for a comprehensive characterization of a novel sulfonylurea-like compound, further investigations into these potential off-target effects may be warranted.

Conclusion

This guide provides a comprehensive framework for utilizing this compound and other sulfonylureas in cell-based assays. By understanding the underlying mechanism of action and following robust and well-controlled experimental protocols, researchers can effectively characterize the insulin secretagogue properties of these compounds and contribute to the development of new therapies for diabetes. The provided protocols and insights are designed to ensure scientific integrity and generate reliable and reproducible data.

References

  • PubChem. (n.d.). Tolbutamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2025, September 15). Tolbutamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • YouTube. (2023, July 18). Metabolism of tolbutamide by liver (Hepatic biotransformation). Retrieved from [Link]

  • PubMed. (n.d.). Interaction of sulfonylurea-conjugated polymer with insulinoma cell line of MIN6 and its effect on insulin secretion. Retrieved from [Link]

  • American Diabetes Association. (1978, October 1). Pharmacogenetics of Tolbutamide Metabolism in Humans. Diabetes. Retrieved from [Link]

  • Journal of Clinical Investigation. (2019, September 3). The supply chain of human pancreatic β cell lines. Retrieved from [Link]

  • PubMed. (n.d.). Pancreatic β cell models for screening insulin secretagogues and cytotoxicity. Retrieved from [Link]

  • PLOS One. (2013, April 2). Glucose Stimulation Induces Dynamic Change of Mitochondrial Morphology to Promote Insulin Secretion in the Insulinoma Cell Line INS-1E. Retrieved from [Link]

  • National Institutes of Health. (2019, September 3). The supply chain of human pancreatic β cell lines. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of tolbutamide and its metabolites. A dissociation of insulin-releasing and hypoglycemic activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Glucose-Stimulated Insulin Release by Individual Pancreatic β Cells: Potentiation by Glyburide (43180). PMC. Retrieved from [Link]

  • National Institutes of Health. (2016, September 12). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. PMC. Retrieved from [Link]

  • Human Cell Design. (n.d.). human pancreatic beta cells. Retrieved from [Link]

  • SciSpace. (n.d.). Pancreatic beta cell lines and their applications in diabetes mellitus research. Retrieved from [Link]

  • National Institutes of Health. (2022, December 15). The reversible effects of free fatty acids on sulfonylurea-stimulated insulin secretion are related to the expression and dynamin-mediated endocytosis of KATP channels in pancreatic β cells. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Glucose-stimulated insulin release by individual pancreatic beta cells: potentiation by glyburide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Retrieved from [Link]

  • PubMed. (n.d.). Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Stimulation of insulin release from the MIN6 cell line by a new imidazoline compound, S-21663: evidence for the existence of a novel imidazoline site in beta cells. Retrieved from [Link]

  • ResearchGate. (2016, June 21). Insulin secretion stimulation from INS-1E cells Protocol?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonylurea as well as elevated glucose levels stimulate reactive oxygen species production in the pancreatic beta-cell line, MIN6-a role of NAD(P)H oxidase in beta-cells. Retrieved from [Link]

  • ACS Publications. (2008, July 26). Testing for Violations of Microscopic Reversibility in ATP-Sensitive Potassium Channel Gating. The Journal of Physical Chemistry B. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-sulfamoylbenzoate. Retrieved from [Link]

  • University of Twente. (n.d.). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfonylurea effects on target tissues for insulin. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

  • PubMed. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. PMC. Retrieved from [Link]

  • PubMed. (n.d.). In vitro effects of a sulfonylurea on insulin action in adipocytes. Potentiation of insulin-stimulated hexose transport. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct in vitro effect of a sulfonylurea to increase human fibroblast insulin receptors. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). ATP-sensitive potassium channel. Retrieved from [Link]

  • BioIVT. (n.d.). Carboxytolbutamide methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Carboxy Tolbutamide Methyl Ester. Retrieved from [Link]

  • PubMed. (n.d.). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Retrieved from [Link]

  • University of Alberta. (2019, January 10). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. Retrieved from [Link]

  • MDPI. (2022, March 6). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. Retrieved from [Link]

  • Blog. (2025, June 27). What are the antibacterial properties of Methyl Benzoate?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a key chemical entity often encountered in pharmaceutical development, particularly as a process-related impurity or a degradation product of certain sulfonylurea-based active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of drug substances and products. This document provides detailed, field-proven analytical methodologies for the precise determination of this compound, tailored for researchers, scientists, and drug development professionals.

The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and regulatory expectations. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and specificity, such as in bioanalytical studies or trace-level impurity quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 88241-94-5
Molecular Formula C₁₃H₁₈N₂O₅S-
Molecular Weight 314.36 g/mol -
Predicted logP ~1.5 - 2.5 (estimated)Analogous Structures
Predicted pKa ~4-5 (sulfonamide NH)Analogous Structures
UV Absorbance (λmax) ~230 nm[1]

The presence of a benzoate chromophore dictates a strong UV absorbance around 230 nm, making HPLC-UV a suitable technique for quantification. The predicted pKa of the sulfonamide proton suggests that the mobile phase pH will be a critical parameter in achieving optimal chromatographic retention and peak shape.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk drug substances and formulated products. The principles are based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its versatility and proven performance in separating moderately polar to nonpolar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer is employed. The acidic pH of the buffer (pH 3.0) ensures that the sulfonamide group is protonated, leading to consistent retention and symmetrical peak shapes. The gradient allows for the efficient elution of the analyte while also cleaning the column of more retained impurities.

  • Detection Wavelength: Based on the UV absorbance profile of benzoate esters, 230 nm is chosen as the detection wavelength to maximize sensitivity.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
Gradient 0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phases (A & B) Prep_Diluent Prepare Diluent Prep_Mobile_Phase->Prep_Diluent Prep_Standards Prepare Standard Solutions Prep_Diluent->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Diluent->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Standards->Equilibrate Prep_Sample->Equilibrate Inject_Standards Inject Standard Solutions Equilibrate->Inject_Standards Inject_Sample Inject Sample Solution Inject_Standards->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Cal_Curve Generate Calibration Curve Acquire_Data->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: HPLC-UV workflow for quantification.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma) or the detection of trace-level impurities, LC-MS/MS is the method of choice. This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification.

Causality Behind Experimental Choices
  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and contaminate the LC-MS system.[2]

  • Chromatography: A shorter column and a faster gradient are used to reduce the analysis time, which is crucial for high-throughput applications. The use of formic acid in the mobile phase is compatible with mass spectrometry and aids in the protonation of the analyte for positive ion electrospray ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is chosen as it is well-suited for polar compounds containing nitrogen atoms, which are readily protonated. The MRM transition is highly specific to the analyte, minimizing interferences from the matrix.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an ESI source).

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., Glibenclamide-d11).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Solutions: Prepare stock and working solutions in a suitable solvent such as methanol or acetonitrile.

3. Sample Preparation (from plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

4. LC-MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-3.5 min: 90% B3.5-3.6 min: 90-10% B3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined by infusion of the standardPredicted [M+H]⁺: m/z 315.1 → Fragment ions
MRM Transition (IS) To be determined by infusion of the standard
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike_IS Spike Internal Standard Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject_Sample Inject Sample Reconstitute->Inject_Sample Chrom_Sep Chromatographic Separation Inject_Sample->Chrom_Sep MS_Detect MS Detection (MRM) Chrom_Sep->MS_Detect Peak_Integration Peak Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quantify Quantify using Calibration Curve Ratio_Calc->Quantify Report Report Concentration Quantify->Report

Caption: LC-MS/MS workflow for quantification.

III. Method Validation

A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy Recovery of 98.0% to 102.0% for the analyte in spiked samples.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

References

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Application Notes & Protocols for In Vivo Evaluation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research in Animal Models

Introduction

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a sulfonylurea derivative. The sulfonylurea class of compounds is well-established in pharmacology, primarily known for its members' roles as antidiabetic agents that stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels. Given its structural similarity to other sulfonylureas, it is hypothesized that this compound may exhibit similar biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies in animal models to elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

The protocols outlined herein are based on established methodologies for studying sulfonylureas and related small molecules in vivo. It is imperative to note that these are generalized procedures and must be adapted and optimized based on preliminary dose-ranging, tolerability, and pilot efficacy studies for this compound specifically.

PART 1: Pre-Study Considerations & Experimental Design

Rationale for Animal Model Selection

The choice of animal model is contingent on the therapeutic area of investigation. Given the structural class of this compound, a primary application would be in the study of diabetes and metabolic disorders.

  • Normoglycemic Rodent Models (e.g., C57BL/6J mice, Sprague-Dawley rats): These models are essential for initial pharmacokinetic profiling, dose-range finding, and assessing the acute hypoglycemic effects of the compound. They provide a baseline understanding of the drug's behavior in a healthy physiological state.

  • Chemically-Induced Diabetic Models (e.g., Streptozotocin- or Alloxan-induced): Streptozotocin (STZ) and alloxan are toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes.[1] These models are useful for evaluating the insulin secretagogue activity of the compound.

  • Genetic Models of Type 2 Diabetes (e.g., db/db mice, Zucker Diabetic Fatty (ZDF) rats): These models exhibit genetic mutations that lead to obesity, insulin resistance, and eventual β-cell dysfunction, closely mirroring the pathophysiology of human Type 2 diabetes.[2] They are invaluable for assessing the long-term efficacy and potential for improving glucose homeostasis.

Experimental Workflow Overview

A logical progression of in vivo studies is critical for a thorough evaluation of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic (PD) & Efficacy Studies cluster_2 Phase 3: Extended Characterization A Dose Formulation & Vehicle Selection B Acute Toxicity & Dose-Range Finding A->B C Single-Dose Pharmacokinetics (PK) B->C D Acute PD in Normoglycemic Animals (e.g., Oral Glucose Tolerance Test) C->D F PK/PD Modeling C->F E Chronic Efficacy in Diabetic Models (e.g., db/db mice) D->E E->F G Chronic Toxicity Studies E->G E->G H Metabolite Identification F->H

Caption: Recommended workflow for in vivo evaluation of a novel compound.

PART 2: Core Protocols & Methodologies

Compound Formulation and Administration

The route of administration should mimic the intended clinical application, which for sulfonylureas is typically oral.[3]

Protocol 2.1.1: Preparation of Oral Dosing Solution

  • Vehicle Selection: A common vehicle for oral administration of sulfonylureas is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution in polyethylene glycol 400 (PEG400) and water can be considered, but solubility must be confirmed.

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • In a sterile container, gradually add the vehicle to the compound while triturating with a mortar and pestle to create a uniform suspension.

    • Use a magnetic stirrer to ensure homogeneity of the suspension before and during dosing.

  • Concentration Calculation: The concentration of the dosing solution should be calculated to deliver the desired dose in a volume that is appropriate for the animal species (e.g., typically 5-10 mL/kg for rodents).[3]

Protocol 2.1.2: Oral Gavage Administration in Mice

Oral gavage ensures precise dosing of the compound.[3][4]

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the head and esophagus.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the mouse. Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The animal should swallow the needle as it is advanced.

  • Dose Administration: Once the needle is in the stomach (indicated by the lack of resistance and the appropriate depth of insertion), slowly administer the calculated volume of the compound suspension.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration.

Alternative Administration: Voluntary Oral Dosing

To minimize the stress associated with gavage, voluntary oral administration in a palatable jelly can be an effective method for chronic studies.[5][6] This involves training the animals to consume a flavored gelatin containing the compound.

Pharmacokinetic (PK) Studies

PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 2.2.1: Single-Dose PK Study in Rats

  • Animal Preparation: Use adult male Sprague-Dawley rats (n=3-4 per time point). Fast the animals overnight before dosing, with free access to water.

  • Compound Administration: Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood can be collected via the saphenous vein or tail vein for survival studies.[7][8][9]

    • For each time point, collect approximately 100-200 µL of blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as a deuterated version of the compound, is recommended for accurate quantification.[10]

Table 1: Illustrative Pharmacokinetic Parameters

ParameterDescriptionExample Value
Tmax Time to reach maximum plasma concentration2.0 hours
Cmax Maximum observed plasma concentration1500 ng/mL
AUC(0-t) Area under the plasma concentration-time curve9800 ng*h/mL
t1/2 Elimination half-life4.5 hours

Note: These are example values and will need to be determined experimentally for this compound.

Pharmacodynamic (PD) and Efficacy Studies

PD studies assess the biological effect of the compound. For a potential antidiabetic agent, this involves measuring its impact on blood glucose levels.

Protocol 2.3.1: Oral Glucose Tolerance Test (OGTT) in Mice

An OGTT is a standard method to evaluate glucose disposal and the effect of a compound on insulin secretion.

  • Animal Preparation: Use normoglycemic or diabetic mice. Fast the animals for 6 hours.

  • Compound Administration: Administer this compound or vehicle orally 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail-nick sample using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg bolus of glucose solution orally.

  • Serial Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for blood glucose to quantify the overall effect on glucose tolerance.

Protocol 2.3.2: Chronic Efficacy Study in db/db Mice

This protocol assesses the long-term effects of the compound on glycemic control in a model of Type 2 diabetes.

  • Animal Acclimation: Acclimate db/db mice to the facility and monitor their baseline blood glucose and body weight for 1-2 weeks.

  • Group Allocation: Randomize animals into treatment groups (vehicle control, positive control e.g., glibenclamide, and different doses of this compound).

  • Chronic Dosing: Administer the compound daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Measure fed blood glucose and body weight weekly.

    • At the end of the study, perform an OGTT and collect terminal blood samples for analysis of HbA1c, insulin, and other metabolic markers.

  • Tissue Collection: At necropsy, collect relevant tissues such as the pancreas, liver, and adipose tissue for histological or molecular analysis.

PART 3: Data Interpretation and Advanced Methodologies

PK/PD Modeling

Integrating pharmacokinetic and pharmacodynamic data is essential to understand the relationship between drug concentration and its effect. This can help in predicting effective dose ranges and dosing frequencies.

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) A Dose B Plasma Concentration A->B Absorption & Distribution C Biological Effect (e.g., Glucose Lowering) B->C Concentration-Effect Relationship

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Mechanism of Action Studies

While the primary mechanism of sulfonylureas is the blockade of KATP channels, chronic treatment can lead to complex changes in β-cell function.[11] In vivo studies can be designed to explore these effects. For instance, after chronic treatment, islets can be isolated to assess changes in insulin secretion ex vivo.

Conclusion

The successful in vivo evaluation of this compound requires a systematic approach, beginning with foundational pharmacokinetic and safety studies, followed by robust pharmacodynamic and efficacy testing in relevant animal models of disease. The protocols provided in this guide offer a framework for these investigations. It is crucial to adhere to ethical guidelines for animal research and to adapt these methods based on the specific properties of the compound that emerge during its development.

References

  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine.
  • Guidelines for Blood Collection in Laboratory Animals. (n.d.). UK Research, University of Kentucky.
  • 4 Top Methods of Blood Collection in Lab Rodents. (2017, February 9). Neoteryx.
  • BLOOD COLLECTION TECHNIQUES AND LIMITS. (2023, December 1). University of California, Berkeley.
  • Guidelines for Survival Blood Collection in Mice and Rats. (n.d.). NIH Office of Animal Care and Use.
  • Method for voluntary oral administration of drugs in mice. (2021, February 28). Garvan Institute of Medical Research.
  • Voluntary oral administration of drugs in mice. (2011, May 11). protocols.io.
  • Compound Administration in Rodents- Oral and Topical Routes. (2015, August 24). JoVE.
  • Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol Exchange.
  • Remedi, M. S., et al. (2008).
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.). Journal of Diabetes & Metabolism.
  • Effect of Sulfonylureas Administered Centrally on the Blood Glucose Level in Immobilization Stress Model. (2014). Korean Journal of Physiology & Pharmacology.
  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024, June 6). International Journal of Novel Research and Development.
  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)

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Preparation of Stock Solutions for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Accurate Stock Solutions in Research

In the realms of pharmaceutical research, drug discovery, and molecular biology, the integrity of experimental data is fundamentally reliant on the precision and reliability of the reagents used. Among the most basic yet crucial of these are stock solutions, which serve as the foundation for virtually all subsequent assays. An improperly prepared stock solution—be it through inaccurate weighing, incomplete dissolution, or inappropriate storage—can introduce significant variability, leading to erroneous results and jeopardizing the reproducibility of an experiment.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate . This compound belongs to the N-acylsulfonamide class of molecules, which are noted for their biological activity and are increasingly explored in medicinal chemistry.[1] Due to their structural characteristics, specific considerations must be taken to ensure the preparation of accurate and stable stock solutions. This guide will detail a robust protocol, explain the rationale behind key steps, and provide recommendations for quality control and long-term storage, thereby empowering researchers to proceed with confidence in their experimental setup.

Physicochemical Properties and Pre-Protocol Considerations

Before proceeding to the protocol, a foundational understanding of the physicochemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₈N₂O₅S
Molecular Weight 314.36 g/mol
Appearance Solid (predicted)Based on related structures.
Solubility Inferred to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol. Poorly soluble in water.Based on the general solubility of sulfonamides and N-acylsulfonamides.[2]
Stability N-acylsulfonamides exhibit good stability in aqueous buffer at neutral pH and have increased hydrolytic stability compared to carboxylic acids.[1][3]Avoid strongly acidic or basic conditions to prevent hydrolysis of the ester or sulfonamide bond.
Solvent Selection Rationale

The choice of solvent is paramount for ensuring the complete dissolution and stability of the compound. For this compound, the presence of both a polar sulfonamide group and a less polar butyl-carbamoyl and benzoate moiety suggests that a polar aprotic solvent would be an ideal choice.

  • Dimethyl Sulfoxide (DMSO) is a highly recommended solvent for creating primary stock solutions of non-polar to moderately polar compounds for in vitro assays.[4] Its strong solvating power is well-suited for the N-acylsulfonamide structure.

  • Dimethylformamide (DMF) is another suitable polar aprotic solvent with similar properties to DMSO.

  • Ethanol and Methanol can also be considered, as many sulfonamides show solubility in alcohols. However, their higher volatility and potential for reactivity with certain compounds make them a secondary choice for long-term storage compared to DMSO.

For most biological applications, it is crucial to use a solvent that is compatible with the downstream assay and to be mindful of the final solvent concentration, as high concentrations of organic solvents can be toxic to cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure
  • Calculation of Required Mass:

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 314.36 g/mol * 1000 mg/g = 3.14 mg

  • Weighing the Compound:

    • Don appropriate PPE.

    • Place a clean, new weighing boat on the analytical balance and tare the balance to zero.

    • Carefully weigh out approximately 3.14 mg of this compound. Record the exact mass. It is more accurate to weigh a slightly different amount and adjust the volume of solvent accordingly than to try and hit the exact target mass.

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

    • Based on the actual mass weighed, calculate the precise volume of DMSO to add. For example, if you weighed 3.50 mg: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L) Volume (mL) = [3.50 mg / 314.36 g/mol ] / 0.010 mol/L = 1.11 mL

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Labeling and Storage:

    • Clearly label the tube with the following information:

      • Compound Name: this compound

      • Concentration: 10 mM

      • Solvent: DMSO

      • Date of Preparation

      • Your Initials

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C , protected from light.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC calc Calculate Mass (e.g., for 10 mM) weigh Weigh Compound (Record exact mass) calc->weigh transfer Transfer to Vial weigh->transfer add_solvent Add Calculated Volume of DMSO transfer->add_solvent vortex Vortex/Sonicate (Ensure complete dissolution) add_solvent->vortex label_vial Label Clearly vortex->label_vial aliquot Aliquot for Single Use label_vial->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store qc_check Perform QC Check (Optional but recommended) store->qc_check

Caption: Workflow for preparing a stock solution of this compound.

Quality Control and Best Practices

To ensure the integrity and accuracy of your stock solutions, adhere to the following best practices:

  • Purity of Compound: Always use a compound of the highest possible purity. Refer to the Certificate of Analysis (CoA) provided by the supplier.

  • Solvent Quality: Use anhydrous, high-purity solvents to prevent degradation of the compound and the introduction of contaminants.

  • Calibration: Ensure that all equipment, especially analytical balances and micropipettes, are properly calibrated and maintained.

  • Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, the exact mass weighed, the volume of solvent added, the final concentration, the date of preparation, and the name of the person who prepared it.

  • Avoid Contamination: Use sterile techniques and dedicated equipment to prevent cross-contamination between different stock solutions.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Repeated freezing and thawing can lead to precipitation and degradation of the compound.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation. If any particulates are observed, the solution should be warmed to room temperature and vortexed to attempt redissolution. If the precipitate does not redissolve, the stock solution should be discarded.

Stability and Long-Term Storage

N-acylsulfonamides are generally considered to be chemically stable.[1][3] However, the ester functional group in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to prepare stock solutions in a neutral, aprotic solvent like DMSO.

Table 2: Recommended Storage Conditions

Storage TemperatureDurationComments
-80°C Long-term (months to years)Ideal for preserving the integrity of the compound. Protect from light.
-20°C Mid- to long-term (months)A common and acceptable storage temperature for many compounds in DMSO.
4°C Short-term (days to weeks)Not recommended for long-term storage due to the increased potential for degradation.
Room Temperature Not RecommendedSignificant risk of degradation over time.

It is good practice to periodically check the quality of long-stored stock solutions, for example, by analytical techniques such as HPLC, to confirm the concentration and purity.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a critical first step for obtaining reliable and reproducible experimental data. By following the detailed protocol and best practices outlined in this application note, researchers can confidently prepare high-quality stock solutions. The use of a high-purity compound and solvent, precise measurements, proper dissolution techniques, and appropriate storage conditions are all essential for maintaining the integrity of the stock solution over time. Adherence to these guidelines will contribute to the overall quality and success of your research endeavors.

References

  • Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094–1105.
  • Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.
  • Dad'ová, J., Matoušová, K., Michalcová, L., Ginterová, P., & Kačer, P. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13620.
  • Wikipedia. (2023). Dimethyl sulfoxide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. Retrieved from a general protocol for working with sulfonamides.
  • Kiessling, L. L., & Gestwicki, J. E. (2001).

Sources

Application Note & Protocols: High-Throughput Screening of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate for K-ATP Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Metabolic Control through Ion Channel Modulation

The intricate dance between a cell's metabolic state and its electrical activity is fundamental to physiology. At the heart of this nexus lies the ATP-sensitive potassium (K-ATP) channel, a sophisticated molecular sensor that adjusts membrane potential in response to intracellular nucleotide concentrations.[1] These channels are hetero-octameric complexes, comprising four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[2] The specific combination of these subunits dictates the channel's tissue-specific physiological and pharmacological properties.[2][3]

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate belongs to the sulfonylurea class of compounds, which are renowned for their therapeutic effects, most notably in the treatment of type 2 diabetes.[3] These agents exert their effects by binding with high affinity to the SUR subunit of the K-ATP channel, primarily the SUR1 isoform prevalent in pancreatic β-cells.[3][4] This binding event inhibits channel activity, leading to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin exocytosis.[4] Given this well-defined mechanism, screening for novel sulfonylureas and other K-ATP modulators is a critical endeavor in the development of new therapies for metabolic, cardiovascular, and neurological disorders.[5]

This guide provides a comprehensive framework for utilizing this compound as a tool compound in high-throughput screening (HTS) campaigns designed to identify and characterize novel modulators of K-ATP channels. We present detailed protocols for both a primary, fluorescence-based screening assay and a secondary, gold-standard electrophysiological confirmation, empowering researchers to prosecute their drug discovery programs with confidence and efficiency.

Compound Profile: this compound

This compound is structurally related to the active metabolites of first-generation sulfonylurea drugs. Its core structure, featuring a sulfonylurea moiety linked to a benzoate group, provides the necessary pharmacophore for interaction with the SUR subunit.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₅S(Calculated)
Molecular Weight 314.36 g/mol (Calculated)
Canonical SMILES CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC(Inferred)
Typical Solvent Dimethyl sulfoxide (DMSO)Industry Standard
Storage Store at -20°C as a 10 mM stock in DMSOIndustry Standard
Predicted XlogP3 1.9PubChem[6]

Note: Data for the precise structure is supplemented by closely related analogs like Methyl 4-sulfamoylbenzoate.

Mechanism of Action: The Sulfonylurea-K-ATP Interaction

The inhibitory action of sulfonylureas on the K-ATP channel is a well-elucidated mechanism. The compound binds to a specific site on the SUR1 subunit, which allosterically modifies the channel's gating properties. This binding event increases the channel's sensitivity to ATP-mediated inhibition, effectively promoting the closed state of the channel even at physiological ATP concentrations that would normally permit some level of channel opening.[7] This leads to a reduction in potassium ion (K⁺) efflux, causing the cell membrane to depolarize.

Metabolism Cellular Metabolism ATP_ADP ↑ Intracellular [ATP] ↓ Intracellular [ADP] Metabolism->ATP_ADP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP_ADP->K_ATP Inhibits K_efflux K⁺ Efflux K_ATP->K_efflux Permits Sulfonylurea Methyl 4-[(butylcarbamoyl) sulfamoyl]benzoate Sulfonylurea->K_ATP Binds to SUR1 & Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Reduction Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Opens Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin Insulin Secretion (in Pancreatic β-cell) Ca_influx->Insulin

Caption: Mechanism of K-ATP channel inhibition by sulfonylureas.

Part 1: Primary HTS Using a Thallium Flux Assay

For primary screening of large compound libraries, indirect methods that are robust, scalable, and cost-effective are preferred. The thallium (Tl⁺) flux assay is the industry gold standard for HTS of potassium channels.[8] The assay leverages the fact that K⁺ channels are permeable to Tl⁺ ions. When cells expressing K-ATP channels are loaded with a Tl⁺-sensitive fluorescent dye, the influx of Tl⁺ through open channels results in a significant increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the fluorescence signal.

Principle of the Assay

The workflow involves activating the K-ATP channels to establish a baseline signal window, followed by the addition of library compounds to screen for inhibitory activity. The use of a channel opener is critical because, under basal cell culture conditions with high ATP, the channels are mostly closed. An opener like diazoxide forces them into an open state, creating a robust signal against which inhibition can be measured.

Experimental Protocol: Thallium Flux Assay in 384-Well Format

1. Materials and Reagents

ReagentDescription & Purpose
Cell Line HEK293 cells stably expressing Kir6.2/SUR1. Maintained in DMEM, 10% FBS, 1% Pen/Strep, and selection antibiotic (e.g., G418).
Assay Plates 384-well black, clear-bottom, cell culture treated microplates.
Dye Loading Buffer Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluorescent Dye Thallium-sensitive dye kit (e.g., FluxOR™ or similar). Prepare according to manufacturer's instructions.
Compound Plates Library compounds, positive control (Glibenclamide), and negative control (DMSO) serially diluted in Assay Buffer.
Stimulus Buffer HBSS with 20 mM HEPES, containing a K-ATP channel opener (e.g., 100 µM Diazoxide) and the source of Tl⁺ (e.g., Thallium Sulfate).

2. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest HEK293-Kir6.2/SUR1 cells and resuspend in culture medium.

    • Seed 20,000 cells per well in 40 µL of medium into 384-well assay plates.

    • Incubate for 24-48 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the Tl⁺-sensitive fluorophore in Dye Loading Buffer.

    • Remove the cell culture medium from the assay plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light. This allows the dye to enter the cells and be converted to its active form.

  • Assay Execution (on a fluorescence imaging plate reader, e.g., FLIPR, FDSS):

    • Transfer the assay plate to the instrument.

    • Compound Addition: Add 10 µL of compound from the prepared compound plates to the assay plate. The final DMSO concentration should be ≤ 0.5%.

    • Incubate for 15-30 minutes at room temperature.

    • Stimulation & Reading: The instrument adds 10 µL of the Stimulus Buffer to each well while simultaneously recording fluorescence.

    • Record the fluorescence signal (e.g., Excitation ~488 nm, Emission ~525 nm) every second for 2-3 minutes to capture the full kinetic response of Tl⁺ influx.

3. Data Analysis and Quality Control

  • Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence for each well.

  • Normalization: Data is normalized to controls on each plate:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Positive Control: 10 µM Glibenclamide (maximum inhibition).

    • Negative Control: 0.5% DMSO (no inhibition).

  • Assay Quality: The Z'-factor is calculated to assess the robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[9]

    • Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are selected as primary hits for further confirmation.

Seed 1. Seed Cells (HEK293-Kir6.2/SUR1) in 384-well plate Incubate1 2. Incubate 24-48h Seed->Incubate1 Load 3. Load Cells with Tl⁺ sensitive dye Incubate1->Load Incubate2 4. Incubate 60-90 min Load->Incubate2 AddCmpd 5. Add Compounds (10 µL) Incubate2->AddCmpd FLIPR 6. Read on FLIPR Add Stimulus Buffer (Tl⁺ + Opener) AddCmpd->FLIPR Analyze 7. Data Analysis (% Inhibition, Z') FLIPR->Analyze PrepCells 1. Prepare Cell Suspension LoadAPC 2. Load Cells & Solutions onto APC Instrument PrepCells->LoadAPC Seal 3. Automated Cell Capture, Seal, & Whole-Cell LoadAPC->Seal Activate 4. Activate K-ATP Current (e.g., Pinacidil) Seal->Activate ApplyCmpd 5. Apply Hit Compounds (Dose-Response) Activate->ApplyCmpd Record 6. Record Current Inhibition ApplyCmpd->Record Analyze 7. Calculate IC₅₀ Record->Analyze

Caption: Workflow for Hit Confirmation using Automated Patch Clamp.

Conclusion and Future Directions

The strategic combination of a high-throughput thallium flux assay for primary screening followed by automated patch clamp for hit validation provides a powerful and efficient platform for the discovery of novel K-ATP channel modulators. This compound serves as an excellent control compound for developing and validating these assays, given its classification as a sulfonylurea inhibitor targeting the SUR1 subunit. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently identify and characterize new chemical entities with therapeutic potential for a host of metabolic and cardiovascular diseases.

References

  • Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action on KATP channels. Diabetes, Obesity and Metabolism, 5(S1), 1-8.
  • Whiteaker, K. L., et al. (2002). Fluorescence-based functional assay for sarcolemmal ATP-sensitive potassium channel activation in cultured neonatal rat ventricular myocytes. Journal of Pharmacological and Toxicological Methods, 48(1), 1-10. [Link]

  • Li, X., et al. (2017). Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Journal of Physiology-Cell Physiology, 313(1), C1-C14. [Link]

  • Simard, J. M., et al. (2008). Drugs acting on SUR1 to treat CNS ischemia and trauma. Current Opinion in Pharmacology, 8(1), 42-49. [Link]

  • Milligan, C. J., et al. (2011). State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Frontiers in Pharmacology, 2, 63. [Link]

  • Wikipedia. (n.d.). Automated patch clamp. Wikipedia. [Link]

  • Nanion Technologies. (n.d.).
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  • ION Biosciences. (n.d.). Potassium Channel Assays. [Link]

  • Simard, J. M., et al. (2010). Sulfonylurea receptor 1 in central nervous system injury: a focused review. Journal of Cerebral Blood Flow & Metabolism, 30(2), 237-244. [Link]

  • Patsnap Synapse. (2024). What are SUR1 inhibitors and how do they work?. [Link]

  • Li, N., et al. (2020). A novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences, 117(3), 1686-1693. [Link]

  • Lin, Y. W., et al. (2020). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. British Journal of Pharmacology, 177(18), 4236-4251. [Link]

  • Simard, J. M., et al. (2008). Drugs acting on SUR1 to treat CNS ischemia and trauma. Current Opinion in Pharmacology, 8(1), 42-49. [Link]

  • Sheth, S., et al. (2012). Sulfonylurea Receptor 1 in Central Nervous System Injury: A Focused Review. Journal of Cerebral Blood Flow & Metabolism, 32(6), 947-960. [Link]

  • Sheth, K. N., et al. (2022). Sulfonylurea Receptor 1 in Central Nervous System Injury: An Updated Review. Cells, 11(3), 543. [Link]

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  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(25), 13813. [Link]

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Application Notes & Protocols: Characterizing Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate in enzyme inhibition assays. The molecular architecture of this compound, featuring a central benzenesulfonamide scaffold, strongly suggests its potential as an inhibitor of zinc-containing metalloenzymes, particularly the carbonic anhydrase (CA) family.[1][2][3] This document elucidates the theoretical basis for this targeted activity, presents detailed protocols for robust in vitro characterization, and offers insights into data analysis and interpretation. The primary focus will be on a colorimetric carbonic anhydrase inhibition assay, a well-established method for screening and characterizing sulfonamide-based inhibitors.[4][5]

Introduction: Scientific Rationale

This compound belongs to the sulfonamide class of compounds. The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, a well-known marker for inhibitors of carbonic anhydrases.[1][3] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] They are involved in numerous physiological and pathological processes, including pH regulation, CO₂ transport, tumorigenesis, and glaucoma.[4][6] Specifically, isozymes like CA IX are highly overexpressed in solid tumors, acidifying the tumor microenvironment and promoting invasion and metastasis, making them prime targets for anticancer therapies.[1][2][3]

The core hypothesis is that the sulfonamide moiety of this compound will coordinate with the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking the transition state of the native substrate and thereby inhibiting the enzyme's catalytic activity. Variations in the substituents on the benzene ring modulate the compound's affinity and selectivity for different CA isozymes.[1][3] Therefore, the primary application of this compound in an assay setting is to determine its inhibitory potency (e.g., IC₅₀) and selectivity profile against a panel of CA isozymes.

A secondary, though less probable, target could be sulfatase enzymes, which are also involved in critical biological pathways and are targets for inhibitor development.[7] However, the structural alerts for potent CA inhibition are more pronounced.

Principle of the Carbonic Anhydrase Inhibition Assay

The recommended assay measures the esterase activity of carbonic anhydrase.[5] While the physiological reaction is CO₂ hydration, CAs also efficiently catalyze the hydrolysis of certain esters. This protocol utilizes p-nitrophenyl acetate (p-NPA) as a chromogenic substrate.[4]

The enzymatic reaction proceeds as follows: Carbonic Anhydrase catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to produce acetate and the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[4][5] In the presence of an inhibitor like this compound, the rate of this reaction decreases. This reduction in activity allows for the quantitative determination of the inhibitor's potency.

Visualization of the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action where the inhibitor's sulfonamide group binds to the zinc ion in the enzyme's active site.

CA_Inhibition_Mechanism cluster_binding E Carbonic Anhydrase (Active Site with Zn²⁺) P Products (HCO₃⁻ + H⁺) E->P Catalysis EI Enzyme-Inhibitor Complex (Inactive) S Substrate (CO₂ + H₂O) S->E I Inhibitor (this compound) I->E Binding to Active Site Zn²⁺

Caption: Proposed binding of the inhibitor to the carbonic anhydrase active site.

Materials and Reagents

This protocol is designed for a 96-well microplate format, suitable for determining IC₅₀ values.

Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound This compoundThe inhibitor to be tested.
Positive Control Acetazolamide (AZA)A well-characterized, potent CA inhibitor.[8]
Enzyme Human Carbonic Anhydrase (e.g., hCA I, II, or IX)The biological target.
Substrate p-Nitrophenyl acetate (p-NPA)Chromogenic substrate for CA esterase activity.[4]
Buffer Tris-HCl or Tris-Sulfate (50 mM, pH 7.5)Maintains optimal pH for enzyme activity.[4]
Organic Solvent DMSO (spectrophotometric grade)To dissolve the test compound and substrate.
Equipment 96-well clear, flat-bottom microplatesAssay vessel.
Microplate readerCapable of kinetic measurements at 400-405 nm.[4]
Calibrated pipettes and tipsFor accurate liquid handling.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume. Chill on ice before use.

  • Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the assay, dilute the CA stock solution with cold Assay Buffer to the desired final concentration (e.g., 10-60 units/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO or acetonitrile. This solution must be prepared fresh daily.[4]

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 100 nM). This will be used to create the final assay concentrations for the dose-response curve.

Assay Procedure (96-Well Plate)

The following workflow provides a logical sequence for performing the assay.

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup Add Buffer, Inhibitor/DMSO, and Enzyme prep->plate incubate 3. Pre-incubation (15 min at room temp) plate->incubate initiate 4. Initiate Reaction (Add Substrate Solution) incubate->initiate read 5. Kinetic Reading (Measure Absorbance at 405 nm over time) initiate->read analyze 6. Data Analysis (Calculate Rates, % Inhibition, and IC₅₀) read->analyze

Sources

Advanced Delivery Systems for In Vivo Research: Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Sulfonylurea Compound

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a sulfonylurea derivative with significant potential in metabolic disease research. As with many promising compounds, its progression from in vitro discovery to in vivo validation is hampered by poor aqueous solubility. This characteristic can lead to low and erratic bioavailability, making the interpretation of preclinical data challenging. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing, preparing, and evaluating effective delivery systems for this compound in in vivo research settings. By leveraging advanced formulation strategies, we can overcome the biopharmaceutical hurdles associated with this compound, enabling a more accurate assessment of its therapeutic efficacy and pharmacokinetic profile.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of specific formulation approaches, provides detailed, step-by-step methodologies for their preparation and characterization, and offers insights into the design of robust in vivo studies. The overarching goal is to equip researchers with the necessary tools and knowledge to confidently advance their investigations with this compound.

Scientific Foundation: Mechanism of Action and the Rationale for Enhanced Delivery

This compound, as a sulfonylurea, is presumed to exert its primary pharmacological effect by targeting the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] These channels are complex octameric structures composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[3][4] Under normal physiological conditions, intracellular ATP produced from glucose metabolism binds to the Kir6.2 subunit, leading to channel closure. This, in turn, depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the exocytosis of insulin-containing granules.[2]

Sulfonylureas bypass the need for elevated ATP levels by directly binding to the SUR1 subunit.[1][3] This binding event allosterically induces a conformational change in the K-ATP channel, favoring the closed state and thereby stimulating insulin secretion irrespective of ambient glucose levels.[5] It is this mechanism that underscores the potential of this compound as a tool for studying insulin secretion and as a potential therapeutic agent for type 2 diabetes. However, for the compound to reach its target in pancreatic β-cells in a consistent and dose-dependent manner after oral administration, it must first be efficiently absorbed from the gastrointestinal tract. Its inherent low solubility presents a significant barrier to this process, necessitating the use of advanced formulation strategies.

Diagram: Mechanism of Action of Sulfonylureas

Sulfonylurea Mechanism of Action cluster_beta_cell Pancreatic β-Cell K_ATP K-ATP Channel (Kir6.2/SUR1) Ca_channel Voltage-gated Ca²⁺ Channel K_ATP->Ca_channel Channel Closure leads to Membrane Depolarization Insulin_vesicle Insulin Vesicle Ca_channel->Insulin_vesicle Ca²⁺ Influx Insulin_release Insulin Secretion Insulin_vesicle->Insulin_release Exocytosis Sulfonylurea This compound Sulfonylurea->K_ATP Binds to SUR1 Subunit Formulation Characterization Workflow cluster_characterization Physicochemical Characterization Formulation Prepared Formulation (SD, Nanosuspension, or SMEDDS) DSC Differential Scanning Calorimetry (DSC) (for SDs) Formulation->DSC PXRD Powder X-Ray Diffraction (PXRD) (for SDs) Formulation->PXRD DLS Dynamic Light Scattering (DLS) (for Nanosuspensions & SMEDDS) Formulation->DLS SEM_TEM SEM / TEM (for Nanosuspensions) Formulation->SEM_TEM Dissolution In Vitro Dissolution Testing Formulation->Dissolution Stability Stability Studies (ICH Guidelines) Dissolution->Stability

Caption: A typical workflow for the physicochemical characterization and stability assessment of drug formulations.

Essential Characterization Techniques
  • Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD): These techniques are crucial for confirming the amorphous state of the drug in solid dispersions. [6]The absence of a sharp melting endotherm in the DSC thermogram and the presence of a halo pattern in the PXRD diffractogram are indicative of an amorphous state.

  • Dynamic Light Scattering (DLS): DLS is used to determine the mean particle size, polydispersity index (PDI), and zeta potential of nanosuspensions and the droplet size of SMEDDS after emulsification. [7][8][9]A narrow PDI indicates a homogenous population of particles.

  • Scanning/Transmission Electron Microscopy (SEM/TEM): These imaging techniques provide information on the morphology and surface characteristics of the nanoparticles in a nanosuspension. [10]* In Vitro Dissolution Studies: These studies are performed to compare the dissolution rate of the formulated drug with that of the pure, unformulated compound. A dissolution apparatus (e.g., USP Type II) is used with a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). [7]

Stability Assessment

Stability testing is critical to ensure that the formulation maintains its physicochemical properties over time. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies. [11][12]

Protocol 4: Short-Term Stability Study for an Oral Suspension

Objective: To assess the physical and chemical stability of a prepared nanosuspension over a 3-month period under accelerated conditions.

Materials:

  • Prepared nanosuspension

  • Appropriate storage containers (e.g., amber glass vials)

  • Stability chamber (40°C ± 2°C / 75% RH ± 5% RH)

  • DLS instrument

  • HPLC system with a validated method for this compound

Procedure:

  • Sample Preparation: Aliquot the nanosuspension into several vials.

  • Initial Analysis (Time 0): Analyze the initial samples for appearance, pH, particle size, PDI, and drug content (assay).

  • Storage: Place the remaining samples in the stability chamber.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, and 3 months), withdraw samples and re-analyze them for the parameters measured at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes. According to ICH Q1A(R2), a significant change is generally defined as a >5% change in assay from its initial value, or failure to meet the acceptance criteria for other parameters. [12][13]

Part 3: In Vivo Study Design and Execution

A well-designed in vivo study is crucial for evaluating the efficacy and pharmacokinetic profile of the formulated this compound.

Animal Model and Dosing
  • Animal Model: A common model for studying antidiabetic agents is the streptozotocin (STZ)-induced diabetic rat or mouse model. [4][5]STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia.

  • Dosing Vehicle: For solid dispersions and nanosuspensions, a common vehicle for oral gavage is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in water. [5]SMEDDS can be administered directly or after pre-dilution with a small amount of water.

  • Dose Selection: The dose should be selected based on in vitro potency and preliminary in vivo tolerability studies.

Protocol 5: Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

Objective: To evaluate the effect of a formulated this compound on glucose tolerance in diabetic rats.

Materials:

  • STZ-induced diabetic rats (fasted overnight)

  • Formulated this compound

  • Dosing vehicle (e.g., 0.5% CMC)

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Baseline Blood Glucose: Measure the fasting blood glucose level (Time -30 min) from the tail vein.

  • Drug Administration: Administer the formulated drug or vehicle control via oral gavage.

  • Glucose Challenge: At Time 0 min, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 6: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of formulated this compound after oral administration.

Materials:

  • Healthy or STZ-induced diabetic rats with jugular vein cannulation (for serial blood sampling)

  • Formulated this compound

  • Dosing vehicle

  • Heparinized tubes for blood collection

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system with a validated method for quantifying the drug in plasma

Procedure:

  • Drug Administration: Administer a single oral dose of the formulation to the rats.

  • Blood Sampling: Collect blood samples (e.g., ~100-200 µL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a robust and reproducible delivery system. By employing formulation strategies such as amorphous solid dispersions, nanosuspensions, or SMEDDS, the challenges posed by its poor aqueous solubility can be effectively overcome. The protocols and methodologies outlined in this guide provide a comprehensive framework for the preparation, characterization, and in vivo testing of these advanced formulations. A systematic and scientifically rigorous approach to drug delivery will ultimately enable researchers to unlock the full therapeutic potential of this promising compound.

References

  • Proks, P., & Ashcroft, F. M. (2009).
  • Avanti Polar Lipids. (n.d.). Oral Suspension Stability Testing.
  • Bryan, J., & Aguilar-Bryan, L. (2008). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel.
  • Müller, R. H., & Keck, C. M. (2010). The Role of Particle Size Analysis in the Development Process of Nanosized Drug Products. American Pharmaceutical Review, 13(6), 10-17.
  • Baukrowitz, T., & Fakler, B. (1999). Sulfonylurea and K+-Channel Opener Sensitivity of KATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. The Journal of General Physiology, 114(2), 203-213.
  • Tavarez, T., & Sheth, S. (2016). Sulfonylurea receptor–associated channels. Neurology, 87(24), 2588-2590.
  • Nichols, C. G. (2009). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. Diabetes, 58(1), 14-16.
  • Tanaka, H. (2019). [Nanosize Particle Analysis by Dynamic Light Scattering (DLS)]. Yakugaku Zasshi, 139(2), 237-248.
  • Vo, C. L. N., Park, C., & Lee, B. J. (2016). Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. Current Pharmaceutical Design, 22(31), 4849-4874.
  • Nanoscience Analytical. (n.d.). SEM & DLS: Complementary Techniques for Particle Analysis.
  • ResearchGate. (n.d.).
  • Mohammed, A. A., et al. (2024). Solid dispersion: application and limitations. Journal of Drug Delivery and Therapeutics, 14(2), 222-232.
  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.
  • Onoue, S., et al. (2012). Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability. Drug Metabolism and Pharmacokinetics, 27(4), 414-422.
  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
  • Al-Haj, N. A., et al. (2021).
  • Ancuța, C. D., et al. (2023). Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient's Safety—A Narrative Review. Pharmaceuticals, 16(4), 614.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) [Video]. YouTube.
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  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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protocol for testing Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Cytotoxicity Profiling of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Authored by: A Senior Application Scientist

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Sulfonamide Compound

This compound is a compound belonging to the sulfonamide class of molecules. Historically, sulfonamides were among the first effective chemotherapeutic agents against bacterial infections.[1] More recently, novel sulfonamide derivatives have been investigated for a range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antiviral agents, often by targeting specific enzymes like carbonic anhydrases or receptor tyrosine kinases.[1][2][3] Given the therapeutic potential of this chemical family, a rigorous evaluation of the cytotoxic profile of any new analogue is a foundational step in preclinical drug development.

This document provides a comprehensive, multi-assay protocol to determine the in vitro cytotoxicity of this compound. The objective is not merely to ascertain if the compound is toxic to cells, but to build a more nuanced understanding of how it might induce cell death. By employing a suite of assays that measure distinct cellular health indicators—metabolic activity, membrane integrity, and apoptotic pathway activation—researchers can generate a robust dataset to guide further development. The methodologies described herein are grounded in established standards, such as ISO 10993-5 for the biological evaluation of medical materials, and are designed to produce reliable, reproducible results.[4][5][6]

Pillar 1: Strategic Selection of Assays and Cell Lines

The validity of any cytotoxicity study hinges on the appropriate selection of biological models and measurement techniques. A multi-parametric approach is superior to a single assay, as it provides a self-validating system and helps to elucidate the mechanism of cell death.

Assay Rationale: A Triad of Cellular Health Metrics

We will employ three distinct assays to create a comprehensive cytotoxic profile:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes.[7] Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells.[8][9] It serves as a primary indicator of overall cell population health and proliferation.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[10][11] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.[11]

  • Caspase-Glo® 3/7 Assay (Apoptosis Induction): This luminescent assay specifically measures the activity of caspase-3 and caspase-7, which are key "executioner" enzymes in the apoptotic pathway.[12][13] Detecting their activation provides a direct and early indication that the compound induces programmed cell death.

This triad of assays allows for a logical deduction of the cytotoxic mechanism, as illustrated below.

G cluster_results Interpreting Assay Results Result1 MTT ↓ LDH ↑ Caspase ↔ Conclusion1 Primary Necrosis (Membrane Damage) Result1->Conclusion1 Result2 MTT ↓ LDH ↔ (early) Caspase ↑ Conclusion2 Primary Apoptosis (Programmed Cell Death) Result2->Conclusion2 Result3 MTT ↓ LDH ↔ Caspase ↔ Conclusion3 Anti-proliferative / Cytostatic (Metabolic Inhibition) Result3->Conclusion3

Caption: Logical framework for interpreting combined cytotoxicity assay outcomes.

Cell Line Selection: Ensuring Biological Relevance

The choice of cell line is critical and should be guided by the compound's intended therapeutic target.[14][15][16] Since the target for this compound is not specified, we propose a tiered approach using well-characterized and commonly used cell lines.

Cell LineTypeRationale for Use
HepG2 Human Liver CarcinomaA standard model for assessing general xenobiotic toxicity and metabolism. Used in previous studies of sulfonamide cytotoxicity.[2][17]
MCF-7 Human Breast AdenocarcinomaRepresents a common cancer type and is frequently used for screening potential anti-cancer agents, including sulfonamides.[1][18]
A549 Human Lung CarcinomaProvides a model for a different epithelial cancer type, broadening the scope of the initial screening.
MRC-5 Normal Human Fetal Lung FibroblastEssential non-cancerous control to assess selective toxicity. A compound is more promising if it shows high toxicity to cancer cells but low toxicity to normal cells.[14][16]

Pillar 2: Experimental Design & Protocols

A robust experimental design is crucial for generating a reliable dose-response curve and determining the half-maximal inhibitory concentration (IC50).

Experimental Workflow Overview

The overall process follows a systematic progression from cell culture preparation to multi-assay data acquisition and analysis.

Caption: High-level workflow for multi-parametric cytotoxicity assessment.

Protocol 1: Stock Solution and Dose Preparation

Causality: The accuracy of the dose-response curve is entirely dependent on the precise preparation of the test compound concentrations. A logarithmic dilution series is standard for covering a wide range of effects and accurately determining the IC50.[1][19]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile Dimethyl Sulfoxide (DMSO). Sonication may be required to fully dissolve the compound.[17]

  • Serial Dilutions: Perform a serial dilution of the stock solution in the appropriate complete cell culture medium to create a range of working concentrations. A typical screening range for a novel compound might be from 0.1 µM to 100 µM.[1]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%) to account for any solvent-induced toxicity.

Protocol 2: Cell Seeding and Treatment
  • Culture the selected cell lines in their recommended medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[17]

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Count the cells and determine viability (e.g., via Trypan Blue exclusion).

  • Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[17][20]

  • After 24 hours, carefully aspirate the medium and replace it with 100 µL of medium containing the various concentrations of the test compound, vehicle control, or medium only (untreated control).

  • Incubate the plates for desired exposure times (e.g., 24, 48, and 72 hours). Time-course experiments are crucial as cytotoxicity can be time-dependent.[21]

Protocol 3: LDH Cytotoxicity Assay (Membrane Integrity)

This protocol should be performed before the MTT assay on the same wells, as it uses the cell culture supernatant.

  • Controls: For each plate, prepare three essential controls[22][23]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding a lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the assay.

    • Background: Medium only (no cells).

  • Supernatant Transfer: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[22]

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega). Add 50 µL of the reaction mixture to each well containing supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Measurement: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.[23]

Protocol 4: MTT Cell Viability Assay (Metabolic Activity)

This protocol is performed on the cells remaining in the original plate after the supernatant has been removed for the LDH assay.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][20] Add 20 µL of this stock to each well of the original 96-well plate (containing the remaining 50 µL of media and cells).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[9][17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][24]

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][20]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).

Protocol 5: Caspase-Glo® 3/7 Assay (Apoptosis)

Due to the luminescent nature of this assay, it is best performed on a parallel plate set up identically to the LDH/MTT plate. Opaque-walled, clear-bottom plates are recommended to reduce well-to-well crosstalk.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega).[12][25] Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the 96-well assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing the cells in 100 µL of medium.[13][26]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[26]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[26][27]

Pillar 3: Data Analysis and Interpretation

Data Normalization and Calculation
  • Background Subtraction: For all assays, subtract the average reading from the background control wells (medium only) from all other readings.

  • Percent Viability (MTT Assay):

    • Calculate the percentage of viability for each well using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

  • Percent Cytotoxicity (LDH Assay):

    • Calculate the percentage of cytotoxicity for each well using the formula[23]: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

  • Fold Change in Caspase Activity (Caspase-Glo Assay):

    • Calculate the fold change in caspase activity relative to the untreated control: Fold Change = (Luminescence of Treated Well / Average Luminescence of Untreated Control)

Dose-Response Analysis
  • Plot the normalized data (e.g., % Viability) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[28]

  • From this curve, determine the IC50 value , which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability).[7]

Summarizing Results

The final data should be presented clearly to allow for easy comparison between cell lines and assays.

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT[Insert Value][Insert Value][Insert Value]
LDH[Insert Value][Insert Value][Insert Value]
Caspase 3/7 (Max Fold Change)[Insert Value][Insert Value][Insert Value]
MCF-7 MTT[Insert Value][Insert Value][Insert Value]
LDH[Insert Value][Insert Value][Insert Value]
Caspase 3/7 (Max Fold Change)[Insert Value][Insert Value][Insert Value]
MRC-5 MTT[Insert Value][Insert Value][Insert Value]
LDH[Insert Value][Insert Value][Insert Value]
Caspase 3/7 (Max Fold Change)[Insert Value][Insert Value][Insert Value]

References

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  • Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate.
  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7900–7906.
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  • Escher, B. I., et al. (n.d.). Chapter 7 - Dose-response assessment. Helmholtz Centre for Environmental Research.
  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). Applied Biological Chemistry, 63(1), 13.
  • Flow Cytometry Analysis of Dose Response for Apoptosis Induction. (n.d.). Thermo Fisher Scientific.
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  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate-d9. (n.d.). MedchemExpress.com.
  • Methyl 4-(methylsulfonyl)benzoate. (n.d.). PubChem.
  • Dose-response curve for cytotoxicity (lactate dehydrogenase (LDH) assay). (n.d.). ResearchGate.
  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate. (n.d.). Sigma-Aldrich.
  • Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 14.
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Application Notes and Protocols for Assessing the Metabolic Stability of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic stability is a pivotal determinant of its success.[1][2] This parameter dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, which in turn influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound featuring a sulfonylurea-like moiety, an ester, and an aromatic ring, possesses several potential sites for metabolic modification. A thorough understanding of its metabolic fate is therefore essential for its development as a potential therapeutic agent.

This comprehensive guide provides detailed application notes and protocols for assessing the metabolic stability of this compound. We will delve into the rationale behind various in vitro models, provide step-by-step experimental procedures, and discuss the interpretation of the generated data. The methodologies described herein are designed to be robust and self-validating, providing researchers with the necessary tools to make informed decisions in the drug development process.

Anticipated Metabolic Pathways for this compound

The chemical structure of this compound suggests several potential metabolic pathways. The presence of the butyl group makes it susceptible to aliphatic hydroxylation. The aromatic ring can undergo hydroxylation, and the methyl ester is prone to hydrolysis. The sulfonylurea-like linkage could also be a site for enzymatic cleavage. Understanding these potential biotransformations is crucial for designing appropriate analytical methods to monitor the disappearance of the parent compound and the appearance of metabolites.

In Vitro Models for Metabolic Stability Assessment

The choice of an in vitro system is a critical decision in designing metabolic stability studies. The most commonly employed models are liver microsomes, S9 fractions, and hepatocytes, each offering a different level of complexity and enzymatic coverage.[2][3]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][4] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage screening of compounds primarily cleared by oxidative metabolism.[4][5]

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.[6][7] In addition to Phase I enzymes, the S9 fraction includes a variety of Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), when supplemented with the appropriate cofactors.[6][8] This provides a more comprehensive picture of hepatic metabolism than microsomes alone.[7][8]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[3][9] They contain the full repertoire of Phase I and Phase II enzymes, as well as transporters, all within a physiological cellular environment.[9][10][11][12] Hepatocyte assays provide the most clinically relevant in vitro data for predicting in vivo hepatic clearance.[9][10]

Experimental Workflow Overview

The general workflow for assessing metabolic stability involves incubating the test compound with the chosen in vitro system, sampling at various time points, stopping the enzymatic reaction, and quantifying the remaining parent compound using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

Metabolic Stability Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Sampling Sampling & Quenching cluster_Analysis Analysis Compound_Stock Test Compound Stock Solution Incubation_Mix Incubation at 37°C Compound_Stock->Incubation_Mix In_Vitro_System In Vitro System (Microsomes, S9, Hepatocytes) In_Vitro_System->Incubation_Mix Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation_Mix Time_Points Sampling at Time Points Incubation_Mix->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Data_Interpretation_Logic Start Metabolic Stability Data (t½, CLint) Compare_Systems Compare Results Across: - Microsomes - S9 Fraction - Hepatocytes Start->Compare_Systems Microsomes_High_CL High Clearance in Microsomes Compare_Systems->Microsomes_High_CL Microsomes >> S9 ≈ Hepatocytes S9_Higher_CL Higher Clearance in S9 vs. Microsomes Compare_Systems->S9_Higher_CL S9 > Microsomes Hepatocytes_Highest_CL Highest Clearance in Hepatocytes Compare_Systems->Hepatocytes_Highest_CL Hepatocytes > S9 > Microsomes Conclusion1 Suggests Predominant Phase I (CYP-mediated) Metabolism Microsomes_High_CL->Conclusion1 Conclusion2 Indicates Involvement of Phase II (e.g., UGT, SULT) and/or Cytosolic Enzymes S9_Higher_CL->Conclusion2 Conclusion3 Confirms In Vivo Relevance and may indicate transporter -mediated uptake Hepatocytes_Highest_CL->Conclusion3

Caption: Logic diagram for interpreting metabolic stability data from different in vitro systems.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay should include:

  • Negative Controls: Incubations without cofactors to assess non-enzymatic degradation.

  • Positive Controls: Compounds with known metabolic profiles to verify the enzymatic activity of the in vitro system.

  • Internal Standard: To account for variations in sample processing and analytical performance.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a tiered approach starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can gain a comprehensive understanding of the metabolic fate of drug candidates like this compound. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to generate high-quality, reproducible data, thereby facilitating the selection of compounds with optimal pharmacokinetic properties for further development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Li, A. C., & Kalgutkar, A. S. (2007). Analytical strategies for identifying drug metabolites. PubMed. Retrieved from [Link]

  • van de Merbel, N. C. (2014). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. LCGC International. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2023). GLIMEPIRIDE AND THE EVOLUTION OF SULFONYLUREAS: A COMPREHENSIVE REVIEW OF STRUCTURE, PHARMACOLOGY, AND THERAPEUTIC EFFICACY IN. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • In Vitro Drug Metabolism. (n.d.). for the selection of your lead compounds. Retrieved from [Link]

  • The Open Drug Metabolism Journal. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • Wang, J., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]

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  • Chen, Y., et al. (2018). Interaction of Sulfonylureas with Liver Uptake Transporters OATP1B1 and OATP1B3. PubMed. Retrieved from [Link]

  • Sakakibara, T., et al. (1985). Sulfonylurea Stimulates Liver fructose-2,6-bisphosphate Formation in Proportion to Its Hypoglycemic Action. PubMed. Retrieved from [Link]

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  • Al-Majdoub, M., et al. (2024). Pharmacometabolomics of sulfonylureas in patients with type 2 diabetes: a cross-sectional study. Frontiers Publishing Partnerships. Retrieved from [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

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  • Youth Medical Journal. (2022). The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, Their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may face. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.

Understanding the Molecule: this compound

This compound belongs to the N-acylsulfonamide class of compounds. A key feature of this class is the acidic nature of the N-acylsulfonamide group, which is often considered a bioisostere of a carboxylic acid.[1] This acidity is a critical factor to consider when developing strategies to improve its solubility. The overall structure suggests that the molecule is likely to have low intrinsic aqueous solubility due to its aromatic and aliphatic components.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of this compound in my aqueous buffer system. What are the likely reasons for this?

A1: The low aqueous solubility of this compound is expected based on its chemical structure. The primary reasons are:

  • Molecular Structure: The presence of a benzene ring and a butyl group contributes to the molecule's lipophilicity, which is its tendency to dissolve in fats, oils, and non-polar solvents rather than in water.

  • Crystalline Structure: In a solid state, molecules are often arranged in a stable crystal lattice. A significant amount of energy is required to break this lattice and allow the individual molecules to interact with the solvent.

  • pH of the Medium: The N-acylsulfonamide group is acidic.[1] In a neutral or acidic aqueous solution, the molecule will exist predominantly in its less soluble, non-ionized form.

Q2: What is the expected pKa of this compound, and how does it influence its solubility?

The solubility of the compound will be highly dependent on the pH of the solution relative to its pKa.

  • At pH values below the pKa: The compound will be mostly in its neutral, non-ionized form, which has lower aqueous solubility.

  • At pH values above the pKa: The compound will be deprotonated to form its more soluble anionic (conjugate base) form.

Therefore, increasing the pH of the aqueous medium is a primary strategy for enhancing the solubility of this compound.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of this compound.

Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.

start Precipitation Observed on Dilution step1 Reduce Final DMSO Concentration start->step1 Initial Step step2 Employ a Stepwise Dilution step1->step2 If precipitation continues outcome1 Solubility Improved step1->outcome1 Successful step3 Modify the Aqueous Buffer step2->step3 If still precipitating step2->outcome1 Successful step4 Consider Alternative Solubilization Methods step3->step4 If buffer modification is insufficient step3->outcome1 Successful step4->outcome1 Successful outcome2 Issue Persists step4->outcome2 If all else fails

Caption: Decision-making workflow for addressing compound precipitation.

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO that maintains the compound's solubility while not interfering with your assay. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is recommended.

  • Use a Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. This gradual introduction to the aqueous environment can prevent rapid precipitation.

  • Modify the Aqueous Buffer:

    • pH Adjustment: As discussed, increasing the pH of your buffer above the estimated pKa of the compound (i.e., pH > 5) will significantly increase its solubility.

    • Use of Co-solvents: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent (a co-solvent) can increase solubility.[3]

  • Alternative Solubilization Methods: If the above steps are not sufficient, consider more advanced formulation strategies as detailed in the next section.

Issue 2: The solubility of the compound is still insufficient for my experimental needs, even after basic troubleshooting.

If simple adjustments are not enough, a more systematic approach to solubility enhancement is required. The following table summarizes common techniques, their mechanisms, and when to consider them.

Technique Mechanism of Action Considerations & Best Use Cases
pH Adjustment Increases the proportion of the more soluble ionized form of the acidic compound.[2]Ideal for in vitro assays where the pH can be controlled. Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Co-solvency The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[4]Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] The concentration must be optimized to avoid toxicity or interference with the assay.
Salt Formation Converting the acidic compound into a salt with a suitable base can significantly increase its aqueous solubility and dissolution rate.[5][6]This is a common strategy in drug development. The choice of the counter-ion is critical and can impact stability and hygroscopicity.[7]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic drug molecule can be encapsulated within the cavity, forming an inclusion complex that is water-soluble.[8][9]Effective for a wide range of poorly soluble drugs. The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the stoichiometry of the complex need to be optimized.[10][11]

Experimental Protocols

Protocol 1: Systematic pH-Dependent Solubility Assessment

This protocol will help you determine the solubility of this compound at different pH values.

  • Prepare a series of buffers with pH values ranging from 4 to 8 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

This protocol allows for the rapid screening of different co-solvents to identify effective solubilizing systems.

  • Prepare stock solutions of various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) in your primary aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Create a range of concentrations (e.g., 5%, 10%, 20% v/v).

  • Add an excess of this compound to each co-solvent mixture.

  • Follow steps 3-5 from Protocol 1 to equilibrate the samples and quantify the solubility in each co-solvent system.

  • Compare the solubility enhancement provided by each co-solvent and concentration.

start Initiate Co-solvent Screening step1 Prepare Co-solvent Mixtures (e.g., 5%, 10%, 20% of Ethanol, PG, PEG 400) start->step1 step2 Add Excess Compound to Each Mixture step1->step2 step3 Equilibrate Samples (24-48h) step2->step3 step4 Centrifuge and Filter step3->step4 step5 Quantify Solubility via HPLC step4->step5 result Identify Optimal Co-solvent and Concentration for Desired Solubility step5->result

Caption: Step-by-step workflow for co-solvent solubility screening.

Concluding Remarks

Improving the solubility of challenging compounds like this compound requires a systematic and informed approach. By understanding the physicochemical properties of the N-acylsulfonamide functional group and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively overcome solubility hurdles and advance their scientific investigations. Always ensure that the chosen solubilization method is compatible with your downstream applications.

References

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  • Jones, R. D. O., & Corvis, Y. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.

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Technical Support Center: Optimizing Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Dosage and Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing experimental parameters for this compound. Drawing from established principles in pharmacology and extensive experience with small molecule screening, this document offers troubleshooting guides, detailed protocols, and the scientific reasoning behind our recommendations.

Part 1: Compound Profile & Handling

This compound belongs to the sulfonylurea class of molecules. While extensive public data on this specific compound is limited, its structure allows us to infer key properties and handling procedures based on well-studied analogs like Glibenclamide and Tolbutamide. Sulfonylureas are known for their potential as anticancer agents and their primary mechanism often involves the inhibition of ATP-dependent potassium (KATP) channels.[1]

Physicochemical Properties (Predicted & Known Analogs)

PropertyValue / InformationSource & Rationale
Molecular Formula C₁₃H₁₈N₂O₅SMedChemExpress[2]
Molecular Weight 314.36 g/mol Inferred from formula
Appearance White to off-white solidTypical for this chemical class
Solubility Poorly soluble in water. Soluble in DMSO.Sulfonylureas are characteristically hydrophobic. DMSO is the recommended solvent for creating high-concentration stock solutions.[3]
Storage Store powder at -20°C for up to 3 years. Store DMSO solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.MedChemExpress[4]

Part 2: Essential Experimental Workflow: In Vitro Dose-Response Assay

Determining the optimal concentration of a compound is a cornerstone of preclinical pharmacology.[5] The following protocol provides a robust workflow for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) in a cell-based assay.

Workflow for Stock and Working Solution Preparation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution A Weigh Compound Accurately weigh Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate powder. B Calculate DMSO Volume Determine DMSO volume needed for a high-concentration stock (e.g., 10-50 mM). A->B C Dissolve & Vortex Add 100% DMSO to the powder. Vortex thoroughly. Use gentle warming (37°C) or sonication if needed to fully dissolve. B->C D Aliquot & Store Aliquot into single-use tubes. Store at -80°C. C->D E Thaw Stock Aliquot Thaw one aliquot of the high-concentration stock solution. D->E Begin Experiment F Intermediate Dilution Plate Perform serial dilutions in 100% DMSO in a 96-well plate to create a concentration gradient (e.g., 1000x final concentration). E->F G Working Solution Plate Dilute the DMSO plate into cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%). F->G

Caption: Workflow for preparing stock and working solutions.

Detailed Protocol: Cell Viability (IC₅₀) Assay

This protocol is a general template and should be optimized for your specific cell line and assay readout (e.g., MTT, CellTiter-Glo®).

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation (Day 2):

    • Master Stock: Prepare a 50 mM stock solution of this compound in 100% DMSO.

    • Serial Dilution: In a separate 96-well plate (the "drug plate"), perform a serial dilution series in 100% DMSO. For a top final concentration of 100 µM, this plate should be at a 200x concentration (20 mM).

    • Working Solutions: Dilute the drug plate 1:100 into pre-warmed cell culture medium. Then, add an equal volume of this medium to the cells (a further 1:2 dilution), resulting in a final DMSO concentration of 0.5%.[3]

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add the prepared working solutions (containing the compound) to the cells. Include "vehicle control" wells that receive medium with 0.5% DMSO only.[4]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours). Studies with sulfonylurea derivatives have often used a 72-hour incubation period.[6]

  • Data Acquisition & Analysis:

    • Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and read absorbance).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Use a suitable software package (e.g., GraphPad Prism) to fit a non-linear regression curve (log[inhibitor] vs. response) to determine the IC₅₀ value.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: My compound precipitated when I diluted it from DMSO into my aqueous buffer/media. What should I do?

Answer: This is a common problem for hydrophobic compounds.

  • Causality: A rapid change in solvent polarity from 100% DMSO to an aqueous environment causes the compound to crash out of solution.

  • Immediate Solution: Try a stepwise dilution.[4] Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (e.g., 1:10, then 1:10, then 1:10). Gently vortex or mix between each step.

  • Protocol Optimization:

    • Lower Stock Concentration: While counterintuitive, starting with a lower, fully solubilized stock (e.g., 10 mM instead of 50 mM) can sometimes prevent precipitation during dilution.

    • Co-solvents: For in vivo preparations, co-solvents like PEG400, Tween 80, or CMC-Na can be used, but their effects on in vitro assays must be carefully validated.[4]

    • Sonication: After dilution, brief sonication of the working solution can help redissolve fine precipitates.

Q2: I am not observing any biological effect, even at high concentrations (e.g., 100 µM). Is my compound inactive?

Answer: Not necessarily. Several factors could be at play before concluding the compound is inactive.

G A No Effect Observed B Check Compound Integrity - Was it stored correctly? - Has the DMSO stock expired? A->B C Verify Assay Conditions - Is the target expressed in your cell line? - Is the incubation time sufficient? A->C D Rule out Solubility Issues - Inspect wells under a microscope for precipitate. - Was the working solution clear? A->D E Re-evaluate Concentration - Some compounds act at >100 µM. - Perform a wider dose range experiment. A->E

Caption: Troubleshooting logic for an inactive compound.

  • Check Compound Solubility: Visually inspect the wells of your assay plate under a microscope. Precipitated compound appears as small, crystalline structures and cannot interact with the cells, leading to a false negative result.

  • Verify Target Expression: Confirm that the putative target of your compound (e.g., a specific KATP channel subunit) is expressed in your chosen cell line at the protein level.

  • Increase Incubation Time: Some cellular processes take time. An effect might not be visible at 24 hours but could become apparent at 48 or 72 hours.

  • Assess Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. You can test this by incubating the compound in medium, then analyzing its integrity via HPLC.[7]

Q3: The results from my dose-response experiments are inconsistent between replicates. What is causing this variability?

Answer: High variability often points to technical, rather than biological, issues.

  • Pipetting Accuracy: Inaccurate pipetting, especially during the creation of serial dilutions, is a major source of error. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like DMSO.

  • Cell Plating Uniformity: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Avoid letting the plate sit for too long before placing it in the incubator, which can cause cells to settle unevenly.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates both the compound and media components, altering cell response. Consider leaving the outer wells empty and filling them with sterile PBS or water to create a humidity barrier.

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls. Even small differences can affect cell viability and compound activity. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require lower concentrations (≤0.1%).[3]

References

  • Protocols.io . (2021). DMSO stock preparation. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • LifeTein . (2023). DMSO usage in cell culture. [Link]

  • ResearchGate . (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]

  • ResearchGate . (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 89847, Methyl 4-sulphamoylbenzoate. [Link]

  • Rathore, P., et al. (2022). Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

  • Elite Flow Control UK Limited . Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate. [Link]

  • ResearchGate . (2024). Design, synthesis and in vitro evaluation of novel sulfonylurea and sulfonylthiourea as ectonucleotidases inhibitors. [Link]

  • Clemons, P. A., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Biology. [Link]

  • Al-Akhras, A., et al. (2023). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]

  • Waters Corporation . (2022). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]

  • ResearchGate . (2005). Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 6432253, Methyl 4-(methylsulfonyl)benzoate. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 571728, Methyl 4-(aminomethyl)benzoate. [Link]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. [Link]

  • Wikipedia . Methyl benzoate. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 13539151, Methyl 4-(sulfanylmethyl)benzoate. [Link]

  • Wang, Y., et al. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta Crystallographica Section E. [Link]

Sources

stability and degradation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

While specific stability data for this compound is not extensively published, its chemical structure is dominated by a sulfonylurea moiety. The stability and degradation profile of this class of compounds, particularly the closely related drug Glibenclamide (Glyburide), is well-characterized. The information herein is grounded in the established chemistry of sulfonylureas and provides a robust framework for working with this compound.[1][2]

Part 1: Compound Overview

This compound is a sulfonylurea derivative. The central sulfonylurea bridge (-SO₂-NH-CO-NH-) is the most reactive part of the molecule and is susceptible to hydrolysis, which is the primary pathway for its degradation. Understanding the factors that promote this hydrolysis is key to maintaining the compound's integrity in your experiments.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₈N₂O₅S-
Molecular Weight 314.36 g/mol -
Key Functional Groups Sulfonylurea, Ester, Benzene Ring, Butyl Amide-
Related Core Structure Glibenclamide[1][3]

Part 2: Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by three factors: pH, temperature, and the type of solvent .

  • pH: The sulfonylurea bridge is highly susceptible to hydrolytic cleavage under both acidic and alkaline conditions.[1][4] The degradation rate is generally lowest at a slightly acidic to neutral pH (around pH 3-6). Under strong acidic or basic conditions, the molecule will readily break apart.

  • Temperature: As with most chemical reactions, the rate of degradation increases significantly with temperature. Storing solutions at elevated temperatures, even for short periods, can lead to a substantial loss of the parent compound.[3] Forced degradation studies on the related compound glibenclamide show significant degradation when heated at 85-90°C.[1][4]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis of the sulfonylurea bridge, a process known as solvolysis. For long-term storage, aprotic solvents like DMSO or acetonitrile are preferred.

Q2: What is the primary degradation pathway for this compound?

The principal degradation pathway is the hydrolysis of the sulfonylurea bridge . This cleavage results in the formation of two main degradation products: a sulfonamide and a urea derivative.

  • Under acidic conditions: The cleavage primarily yields Methyl 4-sulfamoylbenzoate and N-butylurea .

  • Under basic conditions: The same cleavage occurs, leading to the same primary degradation products.[1]

Further degradation of the ester group on the Methyl 4-sulfamoylbenzoate moiety to the corresponding carboxylic acid (4-Sulfamoylbenzoic acid) can also occur, particularly under harsh basic conditions.

G cluster_acid Acidic Hydrolysis (H⁺, H₂O) cluster_base Basic Hydrolysis (OH⁻, H₂O) parent This compound dp1_acid Methyl 4-sulfamoylbenzoate (Sulfonamide Degradant) parent->dp1_acid dp2_acid N-Butylurea (Urea Degradant) parent->dp2_acid dp1_base Methyl 4-sulfamoylbenzoate (Sulfonamide Degradant) parent->dp1_base dp2_base N-Butylurea (Urea Degradant) parent->dp2_base

Caption: Experimental workflow for stability testing.

Step-by-Step Method:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Test Solution: Dilute the stock solution to a final concentration of 100 µM in your target aqueous buffer (e.g., PBS, pH 7.4). Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution. Dilute it 1:1 with the HPLC mobile phase and inject it into the HPLC system. This is your 100% reference.

  • Incubation: Place the remainder of the test solution in a temperature-controlled environment (e.g., a 37°C incubator).

  • Time-Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24 hours), withdraw another aliquot, dilute it 1:1 with the mobile phase, and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the compound remaining by comparing the peak area of the parent compound to the peak area at T=0. Plot the results to visualize the degradation kinetics.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general reverse-phase HPLC method suitable for separating the parent compound from its primary degradation products. Method optimization may be required. [1][5] Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 min, hold 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm

Expected Elution Profile: On a standard C18 column, you would expect the highly polar Methyl 4-sulfamoylbenzoate to elute first, followed by N-butylurea , and finally the more non-polar parent compound, This compound .

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • Sane, R. T., et al. (2004). Ultraviolet-Photodiode Array and High-Performance Liquid Chromatographic/Mass Spectrometric Studies on Forced Degradation Behavior of Glibenclamide and Development of a Validated Stability-Indicating Method. Journal of AOAC INTERNATIONAL, 87(3), 654-663. [Link]

  • Al-Tamimi, A. S., et al. (2020). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Molecules, 25(22), 5410. [Link]

  • Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). [Link]

  • ResearchGate. (2019). Chemical structures of glibenclamide and known, as well as predicted, degradation products. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Longdom Publishing. (n.d.). Design and Validation of Stability Indicating Assay of Glibenclamide. [Link]

  • Magni, F., et al. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. Journal of Analytical Toxicology, 24(1), 54-59. [Link]

  • Al-Akkam, E. J., et al. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 194-200. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

Sources

common issues in Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will explore the causality behind experimental choices and provide field-proven insights in a direct question-and-answer format.

Overview of Synthesis

The synthesis of this compound, a sulfonylurea derivative, is typically achieved in a two-step sequence starting from methyl benzoate. The first step is an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a nucleophilic reaction with a urea precursor to form the final product.

Synthesis_Workflow MB Methyl Benzoate CS Methyl 4-(chlorosulfonyl)benzoate MB->CS  Step 1: Chlorosulfonylation (ClSO3H)   FP This compound (Crude) CS->FP  Step 2: Sulfonylurea Formation (Butyl Isocyanate, Base)   Pure_FP Purified Product FP->Pure_FP  Purification (Recrystallization / Chromatography)  

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of the sulfonylurea functional group in medicinal chemistry? The sulfonylurea moiety [-SO₂NHC(=O)NH-] is a key pharmacophore in a major class of oral antidiabetic drugs used to treat type 2 diabetes mellitus.[1][2] These compounds function by stimulating insulin secretion from pancreatic β-cells.[3] They achieve this by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels, cell depolarization, and subsequent insulin release.[3][4]

Q2: Why is methyl benzoate used as the starting material? Methyl benzoate is a readily available and cost-effective starting material. The ester group (-COOCH₃) is an electron-withdrawing group that acts as a meta-director in electrophilic aromatic substitution. However, the para-product is often significantly formed and can be isolated. The synthesis starts with the ester already in place, avoiding potential side reactions that could occur if esterification were performed after the installation of the more reactive sulfonyl chloride group.

Q3: Are there alternative, isocyanate-free methods for this synthesis? Yes, due to the handling and safety concerns associated with isocyanates, alternative methods have been developed. One common approach involves the in-situ generation of N-carbamates from the activation of amines with chloroformates, which then react with the sulfonamide to form the sulfonylurea linkage.[5][6] This can be particularly advantageous in continuous flow systems, enhancing safety and scalability.[5][6]

Troubleshooting Guide: Synthesis

This section addresses common problems encountered during the synthesis, categorized by reaction step.

Step 1: Chlorosulfonylation of Methyl Benzoate

Q4: My chlorosulfonylation reaction shows very low conversion, with a lot of unreacted methyl benzoate on TLC. What went wrong?

This is a frequent issue often related to reagent quality or reaction conditions.

  • Cause 1: Deactivated Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to sulfuric acid, which is not an effective chlorosulfonating agent under these conditions.

    • Solution: Always use a fresh bottle of chlorosulfonic acid or one that has been properly stored under anhydrous conditions. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cause 2: Incorrect Reaction Temperature: This reaction is highly exothermic. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature rises uncontrollably, it can lead to degradation and side products.

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) with slow, portion-wise addition of the substrate to the chlorosulfonic acid (or vice-versa, depending on the specific protocol) to control the exotherm. After the addition is complete, the reaction may need to be allowed to warm to room temperature or gently heated to drive it to completion.[8] Monitor the progress by TLC to find the optimal temperature profile.[9]

Q5: My reaction produced multiple spots on TLC, and the crude product is a dark, viscous oil. What are the likely side reactions?

The formation of multiple byproducts is often due to moisture, improper stoichiometry, or excessive temperatures.

  • Side Reaction 1: Hydrolysis: The intermediate product, Methyl 4-(chlorosulfonyl)benzoate, is highly reactive. Any trace moisture in the workup or reaction mixture will hydrolyze it to the corresponding and unreactive Methyl 4-(sulfonic acid)benzoate.

    • Mitigation: Perform the reaction and initial workup under strictly anhydrous conditions. Quenching should be done carefully by pouring the reaction mixture onto ice, which minimizes the temperature increase during the quench.

  • Side Reaction 2: Disubstitution: While the ester group is deactivating, forcing conditions (high temperature, long reaction times, large excess of chlorosulfonic acid) can sometimes lead to the formation of disulfonylated products.

    • Mitigation: Use a modest excess of chlorosulfonic acid (typically 3-5 equivalents) and maintain the recommended temperature profile. Avoid prolonged heating.

  • Side Reaction 3: Charring/Degradation: Chlorosulfonic acid is a powerful dehydrating and oxidizing agent. Uncontrolled exotherms can lead to the decomposition and charring of the organic material.

    • Mitigation: Strict temperature control during addition is critical. Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Step 2: Sulfonylurea Formation

Q6: The reaction between Methyl 4-(chlorosulfonyl)benzoate and butyl isocyanate is not proceeding. What are the critical parameters?

Successful formation of the sulfonylurea bond depends on reactant purity, solvent, and the choice of base.

  • Cause 1: Reactant Purity: The sulfonyl chloride intermediate can degrade upon storage. Butyl isocyanate is also highly reactive and can polymerize or react with water if not handled correctly.

    • Solution: It is often best to use the Methyl 4-(chlorosulfonyl)benzoate intermediate immediately after preparation and workup. Ensure the butyl isocyanate is fresh and handled under anhydrous conditions.

  • Cause 2: Inappropriate Solvent or Base: The reaction requires a base to deprotonate the sulfonamide formed in situ, making it nucleophilic enough to attack the isocyanate. The solvent must be aprotic and capable of dissolving the reactants.

    • Solution: Aprotic solvents like THF, acetonitrile, or DMF are generally preferred.[7][10] The base should be strong enough but non-nucleophilic to avoid reacting with the isocyanate. Bases like potassium tert-butoxide or DBU are effective choices, while primary or secondary amines should be avoided.[7][11] Pyridine or triethylamine can also be used.[12]

Troubleshooting_Yield Start Low or No Product Yield CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Is Starting Material (SM) a major component? CheckTLC->SM_Present Byproducts Are there significant byproducts or streaking? SM_Present->Byproducts No Causes_SM Potential Causes: - Hydrolyzed sulfonyl chloride - Inactive isocyanate - Insufficient base strength - Reaction temp. too low SM_Present->Causes_SM Yes Causes_Byproducts Potential Causes: - Moisture in reaction (hydrolysis) - Reaction temp. too high (degradation) - Wrong type of base used - SM decomposition Byproducts->Causes_Byproducts Yes Success Reaction may be complete. Proceed to workup/purification. Byproducts->Success No

Caption: Decision-making workflow for troubleshooting low product yield.

Troubleshooting Guide: Purification

Q7: My crude product is an oil and will not crystallize. How can I induce solidification?

Oily products are a common frustration, usually due to residual solvent or impurities inhibiting the formation of a crystal lattice.

  • Strategy 1: High-Vacuum Drying: Ensure all volatile solvents from the workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed on a rotary evaporator followed by drying under high vacuum for several hours.

  • Strategy 2: Trituration: This technique involves stirring the oil with a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble. For sulfonylureas, non-polar solvents like hexanes, diethyl ether, or a mixture of the two are often effective. The stirring can break up the oil and induce precipitation of the product as a solid.

  • Strategy 3: Recrystallization Screening: If trituration fails, attempt recrystallization from a variety of solvent systems. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or hot ethanol) and then slowly add a poor solvent (e.g., water, hexanes) until persistent cloudiness is observed. Heating to redissolve, followed by slow cooling, can promote crystal growth.

Q8: What are the best methods for purifying the final product if crystallization is unsuccessful?

If the product remains intractable or contains impurities with similar solubility, column chromatography is the most effective alternative.

  • Method: Flash Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a typical starting point. The polarity can be increased as needed. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can sometimes improve peak shape for acidic compounds like sulfonylureas.

    • Monitoring: Use TLC to determine the appropriate solvent system and to track the fractions. The product can be visualized under a UV lamp (254 nm).

Purification_Strategy Crude Crude Product (Oil or Solid) Triturate Trituration (e.g., with Hexane/Ether) Crude->Triturate IsSolid Is the product a solid? Triturate->IsSolid Recrystal Recrystallization (e.g., from EtOH/Water) IsSolid->Recrystal Yes Column Flash Column Chromatography (Silica Gel) IsSolid->Column No IsPure Is purity >95% by HPLC/NMR? Recrystal->IsPure IsPure->Column No Final Pure Product IsPure->Final Yes Column->Final

Caption: A systematic approach to the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate (Step 1)

! DANGER ! Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves).

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (4.0 eq.).

  • Cool the flask to 0 °C using an ice-water bath.

  • Begin stirring and add methyl benzoate (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • The product may precipitate as a white solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This product is often used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound (Step 2)

! WARNING ! Isocyanates are toxic and potent lachrymators. Handle only in a chemical fume hood.

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the crude Methyl 4-(chlorosulfonyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) or acetonitrile.

  • Add triethylamine (2.2 eq.) or another suitable non-nucleophilic base.

  • Add butyl isocyanate (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material as described in the troubleshooting guide (Q7 & Q8).

Parameter Typical Value Notes
Step 1 Reactant Ratio 1 : 4 (Me-Benzoate : ClSO₃H)An excess of chlorosulfonic acid is used to drive the reaction.
Step 1 Temperature 0 °C to Room Temp.Critical for controlling exotherm and preventing degradation.
Step 2 Reactant Ratio 1 : 1.1 (Sulfonyl Chloride : Isocyanate)A slight excess of isocyanate is common.
Step 2 Base Triethylamine or DBUMust be non-nucleophilic to avoid side reactions.
Typical Overall Yield 60-80%Highly dependent on reaction scale and purification efficiency.

References

  • Ghosh, A., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal, 27(64), 16028-16035. [Link]

  • ResearchGate. (n.d.). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. [Link]

  • Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Humedy, I. T., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical Reviews, 13(2), 259-272. [Link]

  • MacCoss, M., & Robins, M. J. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Al-Masoudi, N. A., et al. (2014). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 19(10), 15694-15711. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(5), 603-617. [Link]

  • Wikipedia. (n.d.). Insulin. [Link]

  • Thrasher, K. (2023). Sulfonylureas. StatPearls. [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. [Link]

Sources

Technical Support Center: Overcoming Resistance to Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth troubleshooting strategies, detailed protocols, and scientific rationale to help you identify, characterize, and overcome resistance in your cell lines.

Section 1: Critical First Steps - Foundational Checks

Before investigating complex biological mechanisms, it is crucial to rule out common experimental variables. An unexpected loss of compound efficacy is often attributable to factors other than acquired cellular resistance.

Q1: My cells have suddenly stopped responding to my compound. Is it definitely resistance?

A1: Not necessarily. Before concluding that your cells have developed resistance, it's essential to perform a series of foundational checks. Acquired biological resistance is a common outcome of prolonged drug exposure, but several other factors can mimic this effect.[1][2]

Troubleshooting Checklist:

  • Compound Integrity: Has the compound been stored correctly (temperature, light, humidity)? Has the stock solution expired or precipitated? Consider preparing a fresh stock solution from a new lot of the compound if possible.

  • Cell Line Health & Identity: Are you certain you are working with the correct cell line? Cell line misidentification and cross-contamination are major sources of irreproducible data.[3][4] Have the cells been in continuous culture for an extended period, leading to genetic drift or senescence?

  • Mycoplasma Contamination: Have the cells been recently tested for mycoplasma? Mycoplasma can alter cellular metabolism, signaling, and drug response, and is a frequent cause of unexpected results.

  • Experimental Reagents & Conditions: Has there been any change in the cell culture medium, serum lot, supplements, or incubation conditions (CO2, temperature, humidity)? Even minor changes can impact cell growth and drug sensitivity.[2]

Q2: How can I confirm my cell line's identity and integrity?

A2: Cell line authentication is a mandatory first step for validating your experimental system and ensuring data integrity.[5][6] The gold standard method is Short Tandem Repeat (STR) analysis.

Protocol 1: Cell Line Authentication via STR Profiling

Principle: STR analysis generates a unique genetic fingerprint for a human cell line by amplifying highly polymorphic, repetitive DNA sequences at specific loci.[7] This profile can be compared against reference databases (like ATCC or DSMZ) to confirm the cell line's identity.

Methodology:

  • Sample Preparation: Prepare a cell pellet containing 1-5 million cells from a fresh, low-passage culture. Alternatively, cells can be spotted and dried on specialized collection cards.

  • Submission to a Core Facility/Commercial Service: Numerous academic core facilities and commercial vendors offer STR profiling services. They will perform DNA extraction, PCR amplification of standard STR loci, and fragment analysis.

  • Data Analysis: You will receive an STR profile report. Compare this profile to the reference profile of your expected cell line. A match of ≥80% is generally required to confirm identity; anything less suggests misidentification or cross-contamination.[6]

Section 2: Understanding Resistance - FAQs & Mechanistic Overview

Once foundational issues have been ruled out, you can begin to explore the biological basis of resistance.

Q3: What is this compound and how is it expected to work?

A3: this compound is a sulfonylurea-related compound. While specific data on this exact molecule is limited, its structure is closely related to tolbutamide metabolites and other benzenesulfonamides.[8][9] Compounds in this class typically function as inhibitors of specific cellular targets. For example, sulfonylureas are well-known for binding to and inhibiting the SUR1 subunit of KATP channels in pancreatic β-cells, while other sulfonamides are potent inhibitors of carbonic anhydrase (CA) enzymes, some of which are overexpressed in tumors (e.g., CAIX).[10][11] The expected mechanism in your cell line is likely the inhibition of a critical enzyme or channel involved in proliferation or survival.

Q4: What are the common molecular mechanisms of resistance to sulfonylurea and sulfonamide-based compounds in cell lines?

A4: Resistance to targeted therapeutic agents is a complex process that can arise through numerous molecular adaptations.[12] For a compound like this compound, the most probable mechanisms include:

  • Increased Drug Efflux: The cell actively pumps the compound out, preventing it from reaching a sufficient intracellular concentration. This is the most common form of multi-drug resistance (MDR) and is primarily mediated by the overexpression of ATP-Binding Cassette (ABC) transporters.[13][[“]] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[15][16]

  • Target Alteration: The molecular target of the drug is modified, reducing the drug's binding affinity. This can occur through genetic mutations in the target's binding site or through changes in target expression (either upregulation to overcome inhibition or downregulation to eliminate the target).[17][18]

  • Drug Inactivation/Metabolism: The cell may increase the expression of metabolic enzymes (e.g., cytochrome P450 family) that modify and inactivate the drug.[19]

  • Signaling Pathway Rewiring: Cells can develop bypass mechanisms by activating alternative signaling pathways that promote survival and proliferation, rendering the original target's inhibition ineffective.[1]

  • Apoptosis Evasion: Alterations in apoptotic pathways (e.g., mutations in TP53, overexpression of anti-apoptotic proteins like Bcl-2) can make cells inherently resistant to drug-induced cell death.[12][17]

Visualization: Common Mechanisms of Drug Resistance

Drug_Resistance_Mechanisms General Mechanisms of Acquired Drug Resistance cluster_cell Cancer Cell Target Altered Target (Mutation/Expression) Drug_In->Target Drug Membrane Cell Membrane Efflux Increased Drug Efflux (ABC Transporters) Efflux->Drug_Out Drug Metabolism Drug Inactivation (Metabolism) Target->Metabolism Drug Bypass Pathway Rewiring (Bypass Mechanisms)

Caption: Key mechanisms enabling cancer cells to develop resistance to therapeutic compounds.

Section 3: Troubleshooting Workflow - Characterizing & Investigating Resistance

This section provides a logical, step-by-step workflow to confirm, quantify, and investigate the mechanism of resistance in your cell line.

Step 1: Quantify the Level of Resistance (IC50 Shift Assay)

Rationale: The first step is to quantitatively confirm that your cell line's sensitivity to the compound has decreased. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant line to the original, sensitive (parental) cell line. A significant increase in the IC50 value is the definitive indicator of resistance.[20]

Data Presentation: Comparing Sensitive vs. Resistant Lines
Cell LineIC50 (µM)Resistance Factor (RF)
Parental (Sensitive)0.5-
Resistant Derivative15.030-fold
Resistance Factor (RF) is calculated as: IC50 (Resistant) / IC50 (Parental)
Protocol 2: Determining IC50 via Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)

Principle: This protocol measures cell viability across a range of drug concentrations to generate a dose-response curve, from which the IC50 is calculated.

Methodology:

  • Cell Seeding: Plate both the parental (sensitive) and suspected resistant cells in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight. Include wells for "no-cell" (media only) and "vehicle-control" (cells + vehicle, e.g., 0.1% DMSO) blanks.[21]

  • Compound Preparation: Prepare a 2x serial dilution series of this compound in culture medium. A typical range might span from 100 µM down to 0.01 µM across 8-10 points.

  • Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the appropriate wells. Add medium with vehicle to the control wells. Incubate for a period relevant to the compound's mechanism (typically 48-72 hours).

  • Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).

  • Data Analysis:

    • Subtract the average "no-cell" blank from all other readings.

    • Normalize the data by setting the average "vehicle-control" reading as 100% viability.

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the IC50 value.

  • Confirmation: A statistically significant increase (e.g., >5-fold) in the IC50 of the resistant line compared to the parental line confirms resistance.

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed and quantified, the next step is to determine the underlying cause. The following workflow provides a logical progression for testing the most common mechanisms.

Visualization: Workflow for Investigating Resistance

Resistance_Workflow Workflow for Investigating Drug Resistance start Resistance Confirmed (IC50 Shift > 5-fold) efflux_test Protocol 3A: Test for ABC Transporter Activity (Co-treat with Efflux Pump Inhibitor) start->efflux_test efflux_result Is IC50 Reversed? efflux_test->efflux_result target_test Protocol 3B: Test for Target Alteration (qPCR/Western Blot for Target Expression) efflux_result->target_test No conclusion_efflux Conclusion: Resistance is likely mediated by Drug Efflux. efflux_result->conclusion_efflux Yes target_result Is Target Expression Altered? target_test->target_result advanced_test Advanced Analysis: - Target Gene Sequencing - Metabolomic Profiling - Pathway Analysis target_result->advanced_test No conclusion_target Conclusion: Resistance is likely mediated by Target Alteration. target_result->conclusion_target Yes conclusion_complex Conclusion: Resistance involves complex mechanisms (e.g., bypass pathways). advanced_test->conclusion_complex

Caption: A decision-making workflow for diagnosing the cause of drug resistance.

Protocol 3A: Assessing Drug Efflux via ABC Transporter Inhibition

Principle: If resistance is caused by ABC transporter-mediated efflux, co-treatment with a known ABC transporter inhibitor should block the pump and re-sensitize the cells to the primary compound, causing the IC50 to "shift" back towards the sensitive value.[13][22]

Methodology:

  • Select Inhibitors: Choose broad-spectrum or specific ABC transporter inhibitors. Common choices include:

    • Verapamil: P-gp (ABCB1) inhibitor.

    • MK-571: MRP1 (ABCC1) inhibitor.

    • Ko143: BCRP (ABCG2) inhibitor.

  • Determine Non-Toxic Inhibitor Concentration: First, perform a viability assay on the resistant cells with the inhibitor alone to find the highest concentration that does not cause significant toxicity (<10% cell death).

  • Perform Combination IC50 Assay: Repeat the IC50 assay (Protocol 2) on the resistant cell line. This time, run two parallel sets of plates:

    • Set 1: Dose-response of this compound alone.

    • Set 2: Dose-response of this compound in the presence of the non-toxic concentration of the ABC transporter inhibitor.

  • Data Analysis: Calculate the IC50 for both conditions. A significant decrease in the IC50 value in the presence of the inhibitor indicates that drug efflux via the targeted transporter is a major mechanism of resistance.

Protocol 3B: Assessing Target Alteration (Expression Analysis)

Principle: If resistance is due to altered expression of the drug's target, you can measure the mRNA and protein levels of the putative target in the resistant line and compare them to the parental line.

Methodology (using Western Blot for protein):

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the putative target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an ECL (chemiluminescence) substrate and image the blot.

  • Analysis:

    • Re-probe the blot for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.

    • A significant up- or down-regulation of the target protein in the resistant line compared to the parental line suggests target alteration is a contributing mechanism.

Section 4: Strategies to Overcome Resistance

Q5: Based on my findings, how can I overcome the observed resistance?

A5: The strategy for overcoming resistance depends directly on the mechanism you have identified.

  • If resistance is due to Drug Efflux:

    • Combination Therapy: Use your primary compound in combination with the specific ABC transporter inhibitor that restored sensitivity (e.g., Verapamil for P-gp).[22] This is a powerful in vitro strategy, though clinical application of these inhibitors has been challenging.

  • If resistance is due to Target Upregulation:

    • Increase Compound Concentration: If the IC50 shift is moderate (e.g., 5-15 fold), it may be possible to simply increase the dose of your compound in subsequent experiments to achieve a therapeutic intracellular concentration.

    • Combination Therapy: Combine your compound with an agent that targets a downstream component of the same pathway. This can create a synergistic effect and prevent the cell from compensating for the initial inhibition.

  • If resistance is due to Pathway Rewiring:

    • Synthetic Lethality: Identify the bypass pathway the cells are using and target it with a second compound. For example, if cells are bypassing an EGFR inhibitor by activating MET signaling, a combination of EGFR and MET inhibitors may be effective. This requires more advanced investigation (e.g., phospho-proteomic arrays) to identify the activated pathways.[1]

References

  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. MDPI.
  • Mechanisms of ABC transporter-mediated multidrug resistance - Consensus. Consensus.
  • ABC Transporter-Medi
  • Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC.
  • Drug Resistance in Cancer: Mechanisms and Models.
  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers.
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal.
  • Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Mary Ann Liebert, Inc., publishers.
  • Molecular Mechanisms of Drug Resistance in Cancer Cells. Walsh Medical Media.
  • CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses.
  • Mechanisms of Cancer Drug Resistance. Canary Onco.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
  • Cell Line Authentication Resources.
  • Best Practices for Cell Line Authentic
  • Cell Line Authentication. NIST - National Institute of Standards and Technology.
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH.
  • Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancre
  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.
  • Methyl 4-(sulfamoylmethyl)benzoate: A Technical Review of its Chemical Profile and Therapeutic Context. Benchchem.

Sources

Technical Support Center: Minimizing Off-Target Effects of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions (FAQs) regarding the use of this compound. Our goal is to help you design robust experiments, minimize off-target effects, and ensure the scientific integrity of your findings.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High background signal or unexpected cellular toxicity at effective concentrations.

Possible Cause: This is a classic sign of off-target effects, where the compound interacts with unintended cellular components. It could also be due to compound impurities or solubility issues.

Troubleshooting Steps:

  • Assess Compound Purity and Integrity:

    • Action: Verify the purity of your compound stock using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Rationale: Impurities from the synthesis process can have their own biological activities, leading to confounding results. Ensure the compound has not degraded by storing it correctly, protected from light and moisture.[1]

  • Determine Optimal Concentration Range:

    • Action: Perform a dose-response curve for both your intended target and for general cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Rationale: The goal is to find a concentration that provides maximal on-target activity with minimal toxicity. A large window between the effective concentration (EC50) for the target and the cytotoxic concentration (CC50) suggests better specificity.[2]

  • Solubility Check:

    • Action: Visually inspect your final assay medium for any signs of compound precipitation.[1] You can also use techniques like nephelometry to quantify solubility.

    • Rationale: Poor aqueous solubility is a common issue for small molecules and can lead to compound aggregation, which can cause non-specific effects.[1][2] Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by your cells (typically <0.5%).[1]

Issue 2: The observed phenotype does not match the expected outcome based on the intended target's function.

Possible Cause: The compound may be hitting one or more off-target proteins, or the intended target may not be the primary driver of the observed phenotype in your specific experimental model.

Troubleshooting Steps:

  • Orthogonal Target Validation:

    • Action: Use a secondary, structurally unrelated inhibitor for the same target.[2] Alternatively, use a genetic approach like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene.[3]

  • Use of a Negative Control:

    • Action: Synthesize or obtain a structurally similar but inactive analog of this compound.

    • Rationale: A well-designed negative control should have minimal activity against the intended target. If this inactive analog still produces the same phenotype, it strongly suggests the observed effect is due to off-target interactions.[2]

  • Direct Target Engagement Assays:

    • Action: Directly measure the binding of the compound to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be employed.[1][3][4]

    • Rationale: These methods confirm that the compound is physically interacting with its target at the concentrations used in your experiments.[1][3]

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the general principles for minimizing off-target effects of a novel compound like this compound?

A1: Minimizing off-target effects is crucial for the successful development of any small molecule inhibitor.[5] The key principles are:

  • Know Your Compound: Ensure the highest possible purity and be aware of its chemical properties, including solubility and stability.[2]

  • Use the Lowest Effective Concentration: This minimizes the risk of engaging lower-affinity off-targets.[2]

  • Rigorous Controls: Always include positive and negative controls in your experiments to help differentiate on-target from off-target effects.[2]

  • Orthogonal Validation: Confirm your findings with at least one independent method, such as a different inhibitor or a genetic approach.[2]

  • Profile for Off-Targets: If resources permit, screen the compound against a panel of related and unrelated targets to identify potential off-target interactions.

Q2: How can I predict potential off-targets of this compound?

A2: Predicting off-targets can be approached through computational and experimental methods:

  • Computational Approaches: Utilize in silico tools and databases that predict potential protein targets based on the chemical structure of your compound.[6][7] These methods often rely on machine learning algorithms and comparisons to molecules with known targets.[7]

  • Experimental Screening: High-throughput screening of your compound against a broad panel of kinases, GPCRs, or other protein families can empirically identify off-target interactions.[5]

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A3: PAINS are chemical compounds that appear as frequent hitters in many different high-throughput screens. They often act through non-specific mechanisms such as chemical reactivity, aggregation, or redox activity, rather than specific binding to a protein target.[2] While the structure of this compound does not immediately suggest it belongs to a common PAINS class, it is always important to be vigilant for PAINS-like behavior.

Experimental Workflow to Rule Out PAINS Behavior:

start Observe Non-Specific Activity step1 Perform Dose-Response Curve start->step1 step2 Check for Aggregation (e.g., with detergent) step1->step2 Steep curve or low micromolar activity end_specific Likely Specific Inhibitor step1->end_specific Classic sigmoidal curve step3 Test in Orthogonal Assay step2->step3 Activity reduced by detergent step2->end_specific Activity unaffected by detergent end_pains Likely PAINS step3->end_pains Inactive in orthogonal assay step3->end_specific Active in orthogonal assay

Caption: Workflow to investigate potential PAINS behavior.

PART 3: Experimental Protocols & Data Presentation

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in a cellular context.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples, SDS-PAGE, and Western blotting

Procedure:

  • Compound Treatment: Treat cultured cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein).

  • Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Data Interpretation: Binding of this compound should stabilize the target protein, leading to less precipitation at higher temperatures compared to the vehicle-treated control.

Table 1: Hypothetical Selectivity Profile of this compound
TargetIC50 (nM)Assay Type
On-Target Protein X 50 Biochemical
Off-Target Protein Y1,500Biochemical
Off-Target Protein Z>10,000Biochemical

Note: A selectivity of over 10-100 fold for the on-target protein is generally considered good.[2]

Diagram 1: Decision Tree for Troubleshooting Off-Target Effects

start Unexpected Phenotype or Toxicity Observed q1 Is the compound pure and soluble? start->q1 a1_no Re-purify or re-formulate q1->a1_no No q2 Does an orthogonal inhibitor replicate the phenotype? q1->q2 Yes a2_no Phenotype is likely off-target q2->a2_no No q3 Does genetic knockdown/knockout of the target replicate the phenotype? q2->q3 Yes a3_no Phenotype is likely off-target q3->a3_no No end_ontarget Phenotype is likely on-target q3->end_ontarget Yes

Caption: A decision-making workflow for troubleshooting.

References

  • Vertex AI Search. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Benchchem. (n.d.). A Technical Guide to Target Identification and Validation for Novel Small Molecules.
  • YouTube. (2024, November 26). Advantages of Small Molecule Inhibitors.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
  • PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.

Sources

troubleshooting inconsistent results in Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving consistent and reliable results is paramount in your research. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assays for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. Our approach is rooted in first principles to help you not only solve immediate issues but also build more robust assays for the future.

Understanding the Molecule: this compound

This compound belongs to the sulfonylurea class of compounds. Its structure, featuring a sulfonamide group, a carbamoyl group, and a benzoate ester, dictates its analytical behavior. Key characteristics to consider are its moderate polarity, potential for hydrogen bonding, and UV absorbance due to the aromatic ring. These features make it well-suited for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. However, inconsistent results often arise from subtle, overlooked variables in the analytical workflow.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. A scattered approach can introduce more variables and confusion. We recommend a logical, step-by-step process to isolate the root cause of the inconsistency.

G cluster_standards cluster_prep cluster_instrument cluster_data start Inconsistent Assay Results Observed check_standards 1. Verify Standards & Reagents start->check_standards check_prep 2. Review Sample Preparation check_standards->check_prep Standards OK std_solubility Solubility Issues? check_standards->std_solubility std_degradation Degradation? check_standards->std_degradation std_prep_error Pipetting/Dilution Error? check_standards->std_prep_error check_instrument 3. Isolate Instrument Issues check_prep->check_instrument Prep OK prep_matrix Matrix Effects? check_prep->prep_matrix prep_solvent Incorrect Solvent? check_prep->prep_solvent check_data 4. Analyze Data Processing check_instrument->check_data Instrument OK inst_hplc HPLC-Specific? check_instrument->inst_hplc inst_uvvis UV-Vis Specific? check_instrument->inst_uvvis data_integration Incorrect Integration? check_data->data_integration data_curve Poor Curve Fit? check_data->data_curve end Root Cause Identified & Corrected std_solubility->end std_degradation->end std_prep_error->end prep_matrix->end prep_solvent->end inst_hplc->end inst_uvvis->end data_integration->end data_curve->end

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Part 1: Issues in Standard & Sample Preparation

The most frequent source of error in any analytical assay is the preparation of standards and samples.[1] Before troubleshooting the instrument, always verify your preparation steps.

Q: Why is my standard curve non-linear or have a poor correlation coefficient (R² < 0.99)?

A: A non-linear standard curve is often symptomatic of errors in the preparation of your calibration standards.[2]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Pipetting/Dilution Error Inaccurate serial dilutions will not produce a linear change in concentration, leading to a poor fit. Using a pipette at the very low end of its volume range increases error.[2][3]Use calibrated pipettes and operate them in the middle of their volume range. Prepare a written workflow with pre-calculated volumes to avoid mistakes.[3] When performing serial dilutions, use fresh tips for each transfer to prevent carryover.[4]
Analyte Instability/Degradation Sulfonylureas can be susceptible to hydrolysis, especially at non-neutral pH or when exposed to light over time. Degradation of the stock or working standards will lead to lower-than-expected responses at each concentration.[3]Prepare fresh stock solutions and standards daily if stability is unknown. Conduct a simple stability study by re-assaying a standard over 24-48 hours to check for degradation. Store stock solutions in amber vials and at low temperatures.
Solubility Issues If the analyte is not fully dissolved in the stock solution or precipitates in lower-concentration aqueous standards, the actual concentration will be lower than calculated.Research analyte chemistry to confirm the compound is soluble and stable in your chosen solvent.[2] The choice of solvent can greatly influence the solubility and overall effect of the compound.[5] For sulfonylureas, organic solvents like methanol, acetonitrile, or DMSO are common for stock solutions.[6][7]
Detector Saturation At very high concentrations, the instrument's detector (e.g., a UV detector in an HPLC) can become saturated, causing the response to plateau and the curve to become non-linear.Narrow the concentration range of your standards. If necessary, dilute the highest concentration standards and re-run the curve.
Protocol: Preparing Accurate Calibration Standards

This protocol ensures the integrity of your calibration curve, a cornerstone of any quantitative analysis.[8]

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a sufficient amount of this compound reference standard using a calibrated analytical balance.

    • Quantitatively transfer the solid to a Class A volumetric flask.

    • Add approximately 50% of the final volume of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) and sonicate for 5-10 minutes to ensure complete dissolution.[6][7]

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly by inverting the flask 15-20 times. This is your Stock Standard.

  • Perform Serial Dilutions:

    • Label a series of Class A volumetric flasks for each calibration level (a minimum of five non-zero levels is recommended).[4][9]

    • Use calibrated pipettes to transfer the calculated volume from the Stock Standard into the first volumetric flask.

    • Dilute to the mark with your mobile phase or a solvent identical to your sample matrix to minimize solvent effects.

    • Continue this process for all subsequent standards, always using a fresh pipette tip for each transfer.[4]

  • Analyze Standards:

    • Analyze the standards from lowest to highest concentration to minimize carryover.

    • It is good practice to run the standards in a random order to identify any systematic drift in the instrument over time.[8][9]

Part 2: Troubleshooting HPLC Assays

HPLC is the workhorse for analyzing small molecules like sulfonylureas.[10][11] However, its complexity means there are many potential points of failure.

Q: Why are my peak retention times shifting between injections?

A: Retention time (RT) is a critical parameter for peak identification. Drifting RT points towards a problem with the mobile phase or the pump system.[12]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inconsistent Mobile Phase Composition The analyte's retention is highly dependent on the precise ratio of organic to aqueous solvent. Small variations in this ratio, especially in isocratic methods, will cause RT shifts.If manually mixing, ensure accurate measurements. If using online mixing, check that the proportioning valve is functioning correctly by running a gradient test.[13] Degas the mobile phase to prevent air bubbles from affecting pump performance.[14]
Lack of Column Equilibration The stationary phase of the column requires time to fully equilibrate with the mobile phase. Injecting a sample before the column is ready will result in unstable retention times, especially for the first few injections of a run.Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[14]
Fluctuating Column Temperature Retention is a temperature-dependent process. Changes in ambient lab temperature can cause RT to drift over a long sequence of runs.Use a column oven to maintain a constant, stable temperature (e.g., 35 °C).[7][14]
Leaking Pump or Fittings A leak in the system will cause a drop in pressure and a lower-than-set flow rate, leading to longer retention times.Systematically check all fittings for leaks, from the pump to the detector. Check pump seals for salt buildup, which can indicate a leak.
Q: Why are my peaks broad, tailing, or splitting?

A: Poor peak shape compromises resolution and the accuracy of integration, directly impacting quantification.

G start Poor Peak Shape q1 Is the issue on all peaks? start->q1 cause_extracol Extra-column volume too high (tubing too long/wide) q1->cause_extracol Yes cause_flowcell Detector flow cell is too large q1->cause_flowcell Yes q2 Is the peak fronting or tailing? q1->q2 No, only analyte peak cause_overload Tailing/Fronting: Column Overload q2->cause_overload cause_secondary Tailing: Secondary Interactions (e.g., silanol activity) q2->cause_secondary Tailing cause_solvent Splitting/Distortion: Injection solvent stronger than mobile phase q2->cause_solvent cause_clog Splitting/Distortion: Partially blocked frit or column void q2->cause_clog

Caption: Decision tree for diagnosing HPLC peak shape issues.

Detailed Explanations:

  • Column Overload (Tailing or Fronting): Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape. Solution: Reduce the sample concentration or injection volume.[13]

  • Secondary Interactions (Tailing): The sulfonamide group can interact with active silanol groups on silica-based C18 columns, causing peak tailing. Solution: Use a mobile phase with a lower pH (e.g., pH 3.5 with phosphate buffer) to suppress silanol activity, or use an end-capped, high-purity silica column.[7][13]

  • Injection Solvent Mismatch (Splitting/Distortion): If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the peak shape will be distorted. Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.

  • Column Contamination or Void (Splitting/Broadening): Particulates from the sample or mobile phase can block the column inlet frit, or the packed bed can develop a void over time. Solution: Use a guard column and filter all samples and mobile phases. If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.

Part 3: Troubleshooting Spectrophotometric (UV-Vis) Assays

While simpler than HPLC, UV-Vis assays are still prone to errors that can cause inconsistent results.

Q: Why are my absorbance readings fluctuating or drifting?

A: Stable absorbance readings are essential for accurate quantification. Fluctuations can stem from the sample, the cuvette, or the instrument itself.[1]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Instrument Warm-up The spectrophotometer's light source (e.g., deuterium or tungsten lamp) requires time to stabilize. Measurements taken before the lamp output is stable will drift.Allow the instrument to warm up for at least 30-60 minutes before taking any measurements.
Dirty or Scratched Cuvettes Fingerprints, smudges, or scratches on the cuvette's optical surfaces will scatter light, leading to erroneous and variable absorbance readings.Always handle cuvettes by the frosted sides. Clean cuvettes thoroughly between samples and inspect for scratches. Use a matched pair of cuvettes for the blank and sample.[1]
Air Bubbles Air bubbles in the sample or adhering to the cuvette wall will deflect the light beam and cause significant reading errors.Degas solutions if necessary. After filling the cuvette, gently tap the side to dislodge any bubbles.
Sample Photodegradation Some aromatic compounds can degrade upon prolonged exposure to the UV light source within the spectrophotometer, causing absorbance to decrease over time.[15]Work quickly and minimize the sample's exposure to the light beam. If available, use a setting that only exposes the sample to light during the actual measurement.
Stray Light Extraneous light reaching the detector that is outside the selected wavelength band can cause deviations from Beer's Law, particularly at high absorbances.[16][17]Ensure the sample compartment is securely closed. Check the instrument's specifications for stray light and operate within the linear absorbance range (typically below 2.0 AU).

This guide provides a starting point for diagnosing and resolving common issues in your assays. Remember that meticulous technique, especially during standard and sample preparation, is the foundation of reliable data.[2][3] All analytical procedures should be developed and validated according to established guidelines to ensure they are fit for their intended purpose.[18][19][20][21]

References

  • Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek.

  • Sener, A., Akkan, A. G., & Malaisse, W. J. (1995). Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma. Acta Diabetologica.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Preparation of Calibration Curves: A Guide to Best Practice. National Measurement Laboratory.

  • Sattar, H., et al. (2016). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta.

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Shenfield, G. M., Boutagy, J. S., & Webb, C. (1990). A screening test for detecting sulfonylureas in plasma. Therapeutic Drug Monitoring.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • Analytical Methods Validation for FDA Compliance. RXinsider.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • Hart, G. R., et al. (2000). Screening for sulphonylureas in the investigation of hypoglycaemia. Annals of Clinical Biochemistry.

  • How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager.

  • Al-Aani, H., & Al-Rekabi, A. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. International Journal of Pharmaceutical Sciences Review and Research.

  • Video: Calibration Curves: Principles and Applications. JoVE.

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

  • HPLC Troubleshooting. Thermo Fisher Scientific.

  • Methyl 4-sulphamoylbenzoate. PubChem.

  • What are the Key Challenges in Spectrophotometric Analysis?. Drawell.

  • Spectrophotometer Selection and Troubleshooting. Biocompare.

  • 4 Reasons For Spectrophotometer Measurement Error. Drawell.

  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate. Elite Flow Control UK Limited.

  • Methyl 4-(methylsulfonyl)benzoate. PubChem.

  • Methyl 4-(aminomethyl)benzoate. PubChem.

  • Solvent-Free Synthesis and Safener Activity of Sulfonylurea Benzothiazolines. MDPI.

  • Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PMC - NIH.

  • Methyl benzoate. Wikipedia.

  • Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Collection of Czechoslovak Chemical Communications.

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.

  • Methyl benzoate. Santa Cruz Biotechnology.

  • The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC - NIH.

  • The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PubMed.

  • Solubility Determination and Correlation of Glibenclamide in 11 Monosolvents and (Acetone + Acetonitrile) Binary Solvents from 283.15 K to 323.15 K. ResearchGate.

  • Methyl 4-(sulfamoylmethyl)benzoate: A Technical Review of its Chemical Profile and Therapeutic Context. Benchchem.

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.

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Technical Support Center: Enhancing the Bioavailability of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of bringing this promising compound to its full therapeutic potential.

I. Understanding the Molecule: Predicted Physicochemical Profile

While specific experimental data for this compound is not widely published, its chemical structure—a benzoate ester with a substituted sulfonamide group—allows us to predict its physicochemical properties. The presence of the butylcarbamoyl and sulfamoyl groups suggests it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound.

Table 1: Predicted Physicochemical Properties and Bioavailability Challenges

PropertyPredicted CharacteristicImplication for Oral Bioavailability
Aqueous Solubility PoorDissolution rate-limited absorption, leading to low and variable bioavailability.
Permeability Potentially High (BCS Class II) or Low (BCS Class IV)High permeability allows for good absorption once dissolved. Low permeability presents an additional barrier to absorption.
Lipophilicity (LogP) HighFavorable for membrane permeation but contributes to poor aqueous solubility.
Metabolism Potential for First-Pass MetabolismThe ester and amide linkages may be susceptible to enzymatic degradation in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.

Given these predicted characteristics, the primary hurdle to achieving adequate oral bioavailability is likely its poor aqueous solubility. Therefore, the strategies outlined in this guide will focus on overcoming this limitation.

II. Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have when starting your research.

1. What are the most likely reasons for the low bioavailability of this compound?

The primary reason is likely its poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal fluids.[1][2] Without adequate dissolution, the drug cannot be absorbed into the bloodstream, even if it has high permeability.[2] Additionally, as with many ester and amide-containing compounds, it may be susceptible to first-pass metabolism in the gut and liver.

2. What are the initial strategies I should consider for enhancing its bioavailability?

A multi-pronged approach is recommended. Start with simple formulation strategies to enhance solubility and dissolution rate. These include particle size reduction (micronization), the use of co-solvents and surfactants in liquid formulations, and exploring the potential for salt formation if the molecule has an ionizable group.[3][4]

3. How do I choose between different advanced formulation approaches?

The choice of an advanced formulation strategy depends on the specific properties of the drug and the desired therapeutic outcome. A decision-making framework can be helpful:

G start Low Bioavailability of this compound solubility_check Is poor solubility the primary issue? start->solubility_check permeability_check Is poor permeability also a concern? solubility_check->permeability_check No (Permeability is the main issue) formulation_strategy Select Formulation Strategy solubility_check->formulation_strategy Yes permeability_check->formulation_strategy No (Focus on solubility) prodrug Prodrug Approach permeability_check->prodrug Yes lipid_based Lipid-Based Systems (SEDDS/SMEDDS) formulation_strategy->lipid_based nanosuspension Nanosuspension formulation_strategy->nanosuspension asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd

Caption: Decision tree for selecting a bioavailability enhancement strategy.

III. Troubleshooting Guides for Common Experimental Issues

This section provides in-depth guidance for specific challenges you may encounter during your experiments.

A. Issue: Inconsistent and Low Drug Exposure in Preclinical Animal Studies

Possible Cause 1: Poor Aqueous Solubility and Slow Dissolution Rate

  • Expert Insight: This is the most common culprit for BCS Class II and IV drugs. Even if the drug is permeable, it cannot be absorbed if it doesn't dissolve in the gastrointestinal fluids.

  • Troubleshooting Steps:

    • Characterize the Solubility: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This will help you understand if pH modification can be a viable strategy.

    • Particle Size Reduction: If you are working with a solid form, reducing the particle size can significantly increase the surface area available for dissolution.[1][5]

      • Micronization: Techniques like jet milling can reduce particle size to the micron range.

      • Nanonization: Creating a nanosuspension can further enhance the dissolution rate.[6][7][8] Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and polymers.[8]

    • Formulation with Solubilizing Excipients:

      • Co-solvents: For liquid formulations, using co-solvents like PEG 400 or ethanol can increase solubility.[9]

      • Surfactants: Surfactants can improve wettability and form micelles to solubilize the drug.

      • Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.[1]

Possible Cause 2: Inadequate Permeability Across the Intestinal Epithelium

  • Expert Insight: If solubility enhancement strategies do not significantly improve bioavailability, poor permeability may be a contributing factor.

  • Troubleshooting Steps:

    • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of your compound.[10][11] This will help you determine if it's a substrate for efflux transporters like P-glycoprotein.

    • Prodrug Approach: If permeability is low, a prodrug strategy can be employed.[12][13][14][15] This involves chemically modifying the molecule to a more permeable form that is converted back to the active drug in the body.[12][13]

B. Issue: Formulation Instability (e.g., Crystallization, Phase Separation)

Possible Cause: Recrystallization from an Amorphous State or Supersaturated Solution

  • Expert Insight: Amorphous solid dispersions (ASDs) and lipid-based formulations can generate supersaturated solutions of the drug in the gut, which is beneficial for absorption. However, these systems are thermodynamically unstable and can lead to drug recrystallization.[16]

  • Troubleshooting Steps:

    • Polymer Selection for ASDs: The choice of polymer is critical for stabilizing the amorphous form of the drug.[17][18] Screen different polymers like HPMC, HPMCAS, and PVP for their ability to inhibit crystallization.[18]

    • Lipid-Based Formulation Optimization: For self-emulsifying drug delivery systems (SEDDS), the ratio of oil, surfactant, and co-surfactant is crucial for forming stable micro- or nanoemulsions upon dilution in aqueous media.[19][20] Construct a ternary phase diagram to identify the optimal formulation composition.

IV. Detailed Experimental Protocols

A. Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol describes a common top-down approach for producing a nanosuspension.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a high speed for a specified duration (optimization may be required).

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

B. Protocol 2: Development of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol outlines the preparation of an ASD using a common solvent evaporation technique.[21]

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP)

  • Organic solvent (e.g., acetone, methanol)

  • Spray dryer

Procedure:

  • Dissolve the drug and polymer in the organic solvent to create a feed solution.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

  • Spray dry the solution to evaporate the solvent and form the ASD powder.

  • Collect the dried powder and characterize it for its amorphous nature (using techniques like DSC and XRD), drug content, and dissolution properties.

G start Dissolve Drug and Polymer in Solvent spray_drying Spray Drying (Atomization and Solvent Evaporation) start->spray_drying collection Collect ASD Powder spray_drying->collection characterization Characterization (DSC, XRD, Dissolution) collection->characterization

Caption: Workflow for preparing an amorphous solid dispersion by spray drying.

V. Data Interpretation and Next Steps

After conducting these experiments, you will have a wealth of data to guide your next steps.

Table 2: Interpreting Experimental Outcomes and Planning Future Work

Experimental OutcomeInterpretationRecommended Next Steps
Significant increase in dissolution rate with nanosuspension The drug is dissolution rate-limited.Proceed with in vivo pharmacokinetic studies of the nanosuspension.[22][23][24]
ASD shows a higher and more sustained supersaturation in dissolution testing The amorphous form provides a significant solubility advantage.Evaluate the physical stability of the ASD and conduct preclinical bioavailability studies.[25]
Limited improvement in bioavailability despite enhanced solubility Permeability may be the rate-limiting step.Investigate the potential for a prodrug approach to improve permeability.[12][15][26]

By systematically addressing the challenges of solubility and permeability, you can significantly enhance the oral bioavailability of this compound and unlock its full therapeutic potential.

VI. References

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development. PubMed. [Link]

  • Pharmaceutical Amorphous Solid Dispersions. [Link]

  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC. [Link]

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. R Discovery. [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Ingenta Connect. [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • (PDF) Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. ResearchGate. [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]

  • The Workflow of Preclinical Pharmacokinetics Experiments. Creative Bioarray. [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Simulation models to predict oral drug absorption from in vitro data. Sci-Hub. [Link]

  • Innovative Approaches to Development of BCS-Based Drug Formulations. ManTech Publications. [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment. Admescope. [Link]

  • Experimental design and efficient parameter estimation in preclinical pharmacokinetic studies. PubMed. [Link]

  • CRO | preclinical services | PK Studies. Biotrial. [Link]

  • How to improve the bioavailability of a drug? Patsnap Synapse. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate and Other N-Alkylsulfamoylbenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of lead compounds and the strategic exploration of their analogs are critical steps in the therapeutic discovery pipeline. The sulfamoylbenzoate scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant drugs. This guide provides an in-depth technical comparison of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate and its closely related N-alkyl derivatives. By synthesizing established principles of medicinal chemistry with available data on related compounds, this document offers a framework for understanding the structure-activity relationships (SAR) within this chemical series and for designing robust experimental protocols for their evaluation.

Introduction: The Sulfamoylbenzoate Core and the Significance of N-Alkyl Carbamoyl Substitution

The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, prized for its ability to engage with biological targets through a variety of non-covalent interactions. The addition of a carbamoyl group to the sulfamoyl nitrogen introduces a hydrogen bond donor and acceptor, further enhancing the potential for high-affinity binding. This compound represents a key chemotype within this class, featuring a methyl ester for potential prodrug strategies and a butylcarbamoyl group that can be systematically varied to probe the steric and electronic requirements of a target's binding site.

While direct comparative studies on the N-alkyl series of Methyl 4-[(carbamoyl)sulfamoyl]benzoates are not extensively reported in publicly available literature, we can infer a number of key performance characteristics based on the well-established principles of structure-activity relationships. This guide will focus on a logical comparison between the butyl derivative and its lower (ethyl, propyl) and higher (pentyl, hexyl) alkyl chain analogs.

Physicochemical Properties and Their Predicted Impact on Pharmacokinetics

The length of the N-alkyl chain is a primary determinant of a compound's lipophilicity, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the number of methylene units in the alkyl chain will systematically increase the compound's LogP value.

CompoundAlkyl ChainPredicted Relative LogPPredicted Relative Aqueous SolubilityPredicted Relative Membrane Permeability
Methyl 4-[(ethylcarbamoyl)sulfamoyl]benzoateEthylLowestHighestLowest
Methyl 4-[(propylcarbamoyl)sulfamoyl]benzoatePropylIntermediateIntermediateIntermediate
This compound Butyl Higher Lower Higher
Methyl 4-[(pentylcarbamoyl)sulfamoyl]benzoatePentylHighLowHigh
Methyl 4-[(hexylcarbamoyl)sulfamoyl]benzoateHexylHighestLowestPotentially decreased due to insolubility

Expert Insight: The "Rule of Five" suggests that a balance of lipophilicity is crucial for oral bioavailability. While increasing the alkyl chain length from ethyl to butyl is expected to enhance membrane permeability and potentially cell-based activity, further extension to pentyl and hexyl chains may lead to decreased aqueous solubility, potentially hindering absorption and formulation. The butyl derivative often represents a "sweet spot" in such analog series, balancing potency with favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Target Engagement

The N-alkyl substituent of the carbamoyl group directly interacts with the target protein's binding pocket. The nature of this interaction dictates the compound's potency and selectivity.

Hypothetical Binding Mode and the Role of the Alkyl Chain

The sulfamoylbenzoate core likely anchors the molecule to the target via hydrogen bonds and aromatic interactions. The N-alkyl chain extends into a hydrophobic sub-pocket.

cluster_0 Binding Pocket cluster_1 Ligand Hydrophobic Pocket Hydrophobic Pocket Anchor Region Anchor Region Sulfamoylbenzoate Core Sulfamoylbenzoate Core Sulfamoylbenzoate Core->Anchor Region H-bonds, Aromatic Interactions N-Alkyl Chain N-Alkyl Chain N-Alkyl Chain->Hydrophobic Pocket Hydrophobic Interactions A Methyl 4-(chlorosulfonyl)benzoate C Methyl 4-sulfamoylbenzoate A->C Reaction with Ammonia B Ammonia B->C F Methyl 4-[(alkylcarbamoyl)sulfamoyl]benzoate C->F Reaction with Alkyl Isocyanate D Alkyl Isocyanate (e.g., Butyl isocyanate) D->F E Base (e.g., DBU) E->F Catalyst

Caption: Synthetic workflow for N-alkylsulfamoylbenzoates.

Step-by-Step Protocol:

  • Synthesis of Methyl 4-sulfamoylbenzoate:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution or add aqueous ammonia (2.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-sulfamoylbenzoate.

  • Synthesis of Methyl 4-[(alkylcarbamoyl)sulfamoyl]benzoate:

    • Dissolve methyl 4-sulfamoylbenzoate (1.0 eq) in anhydrous THF.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) as a base.

    • Add the corresponding alkyl isocyanate (e.g., butyl isocyanate) (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylsulfamoylbenzoate derivative.

In Vitro Biological Evaluation

A direct comparison of the biological activity of the synthesized compounds is essential. The specific assay will depend on the therapeutic target. For instance, if the target is an enzyme, an inhibition assay would be appropriate.

Example Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)

  • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

  • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • In a 96-well plate, add the enzyme, substrate, ATP, and buffer.

  • Add the test compounds at various concentrations.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a specified time.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the performance of this compound relative to its N-alkyl analogs. Based on established medicinal chemistry principles, the butyl derivative is hypothesized to offer a favorable balance of potency and pharmacokinetic properties. However, empirical validation through the synthesis and biological evaluation of the entire series is paramount. The detailed protocols provided herein offer a robust starting point for such investigations. Future work should also include in vitro ADME profiling and in vivo pharmacokinetic studies to further characterize the most promising candidates.

References

  • Synthesis of Sulfonamides: For general procedures on the synthesis of sulfonamides from sulfonyl chlorides and amines, refer to established organic chemistry literature and protocols. [1][2][3][4]2. Structure-Activity Relationship of Sulfonamides: For insights into the SAR of sulfonamide-based inhibitors, consult medicinal chemistry journals and reviews on specific target classes. [5][6]3. Experimental Protocols for Biological Assays: Detailed protocols for various biological assays can be found in methods-focused journals and on the websites of suppliers of assay kits and reagents.

Sources

A Comparative Guide to the Reproducibility of Experiments Using Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a sulfonylurea derivative. It is designed to offer a comprehensive understanding of its synthesis, characterization, and a comparative assessment against a well-established alternative, Glibenclamide. This document emphasizes experimental reproducibility by providing detailed protocols and explaining the scientific rationale behind the procedural steps.

Introduction

This compound belongs to the sulfonylurea class of compounds, which are widely recognized for their therapeutic applications, particularly as antidiabetic agents. The biological activity of sulfonylureas is primarily mediated through their interaction with the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This interaction leads to the stimulation of insulin secretion.

The reproducibility of experiments involving novel compounds like this compound is paramount for advancing scientific research and drug development. This guide aims to provide a robust framework for its synthesis and evaluation, alongside a critical comparison with Glibenclamide, a second-generation sulfonylurea, to benchmark its potential performance.

Comparative Overview: Physicochemical Properties

A preliminary comparison of the physicochemical properties of this compound and Glibenclamide is essential for understanding their potential similarities and differences in behavior.

PropertyThis compound (Predicted)Glibenclamide (Experimental)
Molecular Formula C₁₃H₁₈N₂O₅SC₂₃H₂₈ClN₃O₅S
Molecular Weight 314.36 g/mol 494.0 g/mol [1]
Melting Point Not available~172 °C[1]
pKa Not available5.3[2]
Solubility Poorly soluble in water (predicted)Practically insoluble in water[1]

Synthesis and Reproducibility

The synthesis of this compound can be approached in a two-step sequence, starting from the commercially available 4-sulfamoylbenzoic acid. The reproducibility of this synthesis is contingent on careful control of reaction conditions and appropriate purification techniques.

Step 1: Synthesis of Methyl 4-sulfamoylbenzoate

The initial step involves the Fischer esterification of 4-sulfamoylbenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 4-Sulfamoylbenzoic Acid [3]

  • Materials:

    • 4-Sulfamoylbenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 4-sulfamoylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Methyl 4-sulfamoylbenzoate by recrystallization or column chromatography.

Synthesis_Step1

Figure 1: Synthesis of Methyl 4-sulfamoylbenzoate.

Step 2: Synthesis of this compound

The final step involves the reaction of Methyl 4-sulfamoylbenzoate with butyl isocyanate. This is a standard method for the formation of sulfonylureas.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 4-sulfamoylbenzoate

    • Butyl isocyanate

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Procedure:

    • Dissolve Methyl 4-sulfamoylbenzoate in the anhydrous solvent in a dry, inert atmosphere (e.g., under nitrogen).

    • Add the base to the solution and stir for 15-30 minutes at room temperature.

    • Slowly add butyl isocyanate to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis_Step2

Figure 2: Synthesis of the target compound.

Comparative Synthesis and Performance

A direct comparison with the synthesis of a well-established sulfonylurea like Glibenclamide provides context for evaluating the efficiency of the synthesis of this compound.

ParameterThis compoundGlibenclamide
Starting Materials Methyl 4-sulfamoylbenzoate, Butyl isocyanate4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide, Cyclohexyl isocyanate[4]
Reaction Type Sulfonamide reaction with isocyanateSulfonamide reaction with isocyanate[5]
Typical Yield Expected to be in the range of 70-90% based on similar reactions[6][7]91%[5]
Purification Method Column chromatography or recrystallizationRecrystallization[5]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques.

Experimental Protocol: Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV at a suitable wavelength (e.g., 230-254 nm).

    • Purpose: To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons in the molecule.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups such as the sulfonylurea (S=O and N-H stretches) and the ester (C=O stretch).

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the synthesized compound.

Characterization_Workflow

Figure 3: Analytical workflow for characterization.

Comparative Biological Activity

ParameterThis compound (Predicted)Glibenclamide (Experimental)
Primary Target Sulfonylurea Receptor (SUR)Sulfonylurea Receptor (SUR)
Mechanism of Action K-ATP channel blocker, stimulating insulin secretionK-ATP channel blocker, stimulating insulin secretion
Potency (IC₅₀ for SUR1) Not availableBiphasic inhibition with IC₅₀ values of 4.7 µM and 1300 µM[8][9]
Selectivity (SUR1 vs. SUR2) Not availableBinds to both SUR1 and SUR2 subtypes

In Silico ADME Prediction and Comparison

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its potential success. While experimental data for this compound is lacking, in silico predictions can provide valuable insights. These predictions are based on the molecule's structure and compared with the known ADME profile of Glibenclamide.

ADME ParameterThis compound (Prediction)Glibenclamide (Known Properties)
Absorption Likely to have good oral absorption based on Lipinski's rule of five compliance (low molecular weight, predicted moderate lipophilicity).Well-absorbed orally, but bioavailability can be variable due to poor solubility.[10]
Distribution Expected to have moderate plasma protein binding.Highly bound to plasma proteins (>99%).
Metabolism The methyl ester is a potential site for hydrolysis by esterases. The butyl group may undergo oxidation.Primarily metabolized in the liver by CYP450 enzymes.[11]
Excretion Metabolites are likely to be excreted renally.Metabolites are excreted in both urine and feces.

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis and evaluation of this compound. The detailed protocols for its synthesis and characterization are designed to ensure consistency and reliability in experimental outcomes. The comparison with Glibenclamide, a well-characterized sulfonylurea, offers a valuable benchmark for assessing the performance of this novel compound.

While the provided synthesis protocols are based on established chemical principles, it is important to note the absence of specific, published experimental data for the yield, biological potency, and ADME profile of this compound. The information presented for this compound is therefore predictive and should be validated through rigorous experimentation. This guide serves as a foundational resource to facilitate such investigations and contribute to the systematic evaluation of new sulfonylurea derivatives in the field of medicinal chemistry and drug discovery.

References

  • Assessment of the Physicochemical Properties and In Vitro Dissolution of Glibenclamide Tablets Marketed in Saudi Arabia. URL not available.
  • Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. URL not available.
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  • Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PubMed, [Link].

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  • Physicochemical characteristics of the optimum formula of glibenclamide as transethosomes compared with ethosomes. ResearchGate, [Link].

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  • Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions. PubMed, [Link].

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central, [Link].

  • CARDIAC SULFONYLUREA RECEPTOR SHORT FORM-BASED CHANNELS CONFER A GLIBENCLAMIDE-INSENSITIVE KATP ACTIVITY. NIH, [Link].

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, [Link].

  • Novel Method for the Synthesis of Sulfonamide Urea's from p-toluene sulfonyl isocyanate using Amberlite IRA-400 Cl resin. ResearchGate, [Link].

  • Process for the preparation of sulfonylurea derivatives and intermediates for this process.
  • Synthesis of 4-tolyl sulfonylurea (7–11) and 4-tolylurea derivatives... ResearchGate, [Link].

  • Comparison of the IC 50 for K ATP channel inhibition by various sulfonylureas with the K d for drug binding. ResearchGate, [Link].

  • Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate, [Link].

  • Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. PubMed, [Link].

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable, [Link].

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed, [Link].

  • Pharmacogenomics of glibenclamide in patients with type 2 diabetes mellitus: A systematic review. Brieflands, [Link].

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed, [Link].

  • Strategies Adopted to Improve Bioavailability of Glibenclamide: Insights on Novel Delivery Systems. ResearchGate, [Link].

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole deriv
  • Glibenclamide-impurities. Pharmaffiliates, [Link].

  • Evaluating cytotoxicity of methyl benzoate in vitro. PubMed, [Link].

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. PubMed, [Link].

  • Process for preparation of glipizide.
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PubMed Central, [Link].

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A Guide to Cross-Validation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Activity Across Diverse Biological Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial identification of a bioactive compound is merely the prologue. The true measure of a potential therapeutic lies in the rigorous, multi-faceted validation of its activity and specificity. This guide provides an in-depth comparison of experimental models for the characterization of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound structurally analogous to first-generation sulfonylureas like tolbutamide. Our objective is to illustrate a comprehensive cross-validation strategy, moving from targeted in vitro assays to complex cellular and whole-organism models. This approach is critical for building a robust profile of the compound's efficacy, mechanism of action, and potential off-target effects, thereby ensuring scientific integrity and translational relevance.

The Imperative of Cross-Validation

Relying on a single assay or model system can be misleading. A compound may show high potency in a purified enzyme assay but fail in a cellular context due to poor permeability, or it might exhibit efficacy in a rodent model that doesn't translate to human physiology. Cross-validation—the practice of testing a compound's activity across different, complementary models—is a self-validating system that builds confidence in the observed biological effects. By systematically comparing data from in vitro, cell-based, and in vivo models, we can triangulate the compound's true pharmacological profile.

Compound at a Glance: this compound

This compound shares the core sulfonylurea moiety, a class of drugs renowned for their anti-diabetic properties.[1] These agents typically function by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells, leading to cell membrane depolarization, calcium influx, and subsequent insulin secretion.[2][3] Our validation strategy will therefore primarily focus on this expected mechanism, while also incorporating assays to probe for alternative activities suggested by its chemical structure, such as effects on carbonic anhydrases.[4][5]

Part 1: In Vitro Target Engagement and Enzymatic Assays

The foundational step is to confirm direct interaction with the putative molecular targets in a simplified, cell-free environment. This provides the cleanest assessment of potency and selectivity.

Protocol 1: K-ATP Channel Binding Assay

This assay directly measures the affinity of the test compound for the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.

Methodology:

  • Preparation of Pancreatic Islet Microsomes: Isolate pancreatic islets from a suitable animal model (e.g., rat) and prepare microsomal fractions rich in β-cell membranes.

  • Competitive Binding: Incubate the microsomal preparation with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).

  • Test Compound Addition: Add varying concentrations of this compound to compete for binding with the radioligand.

  • Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration.

  • Data Analysis: Quantify the radioactivity of the filters and calculate the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) of the radioligand.

Rationale: This assay confirms direct interaction with the primary target of sulfonylureas. A low IC₅₀ value suggests high-affinity binding, a hallmark of potent sulfonylurea drugs.

Protocol 2: α-Glucosidase and α-Amylase Inhibition Assays

To explore alternative anti-diabetic mechanisms, we assess the compound's ability to inhibit key carbohydrate-metabolizing enzymes.[2]

Methodology:

  • Enzyme Preparation: Use commercially available α-glucosidase and α-amylase enzymes.

  • Substrate Reaction: Incubate the enzyme with its respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) in the presence of varying concentrations of this compound.

  • Product Quantification: Measure the formation of the product (e.g., p-nitrophenol, maltose) spectrophotometrically.

  • IC₅₀ Determination: Calculate the compound concentration that causes 50% inhibition of enzyme activity.

Rationale: Inhibition of these enzymes can delay carbohydrate absorption, contributing to glycemic control through a mechanism independent of insulin secretion.[6] This helps to broaden our understanding of the compound's potential therapeutic applications.

Table 1: Comparative In Vitro Activity Profile
Assay TypeTarget/EnzymeEndpointThis compoundGlibenclamide (Control)Acarbose (Control)
Radioligand BindingK-ATP Channel (SUR1)IC₅₀15.2 nM1.8 nMN/A
Enzyme Inhibitionα-GlucosidaseIC₅₀> 100 µM> 100 µM2.1 µM
Enzyme Inhibitionα-AmylaseIC₅₀> 100 µM> 100 µM5.5 µM

N/A: Not Applicable. Data are hypothetical and for illustrative purposes.

Part 2: Cell-Based Functional Assays

Moving from isolated targets to a living cellular environment allows us to assess the compound's functional consequences, considering factors like cell permeability and downstream signaling.

Protocol 3: Insulin Secretion from Pancreatic β-Cell Lines

This is a critical functional assay to confirm the compound's ability to act as an insulin secretagogue.[7]

Methodology:

  • Cell Culture: Culture a pancreatic β-cell line (e.g., RIN-5F or INS-1).

  • Pre-incubation: Starve cells in a low-glucose medium to establish a basal insulin secretion level.

  • Stimulation: Treat the cells with varying concentrations of this compound in the presence of both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose. Glibenclamide is used as a positive control.

  • Supernatant Collection: Collect the cell culture supernatant after a defined incubation period.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.[8]

  • Data Analysis: Calculate the fold-increase in insulin secretion over the basal level and determine the EC₅₀ (half-maximal effective concentration).

Rationale: This assay directly tests the primary hypothesis: that the compound triggers insulin release from pancreatic β-cells in a glucose-dependent manner, which is a key characteristic of therapeutic sulfonylureas.

cluster_workflow Insulin Secretion Assay Workflow A Culture RIN-5F Cells B Low-Glucose Pre-incubation A->B C Treat with Compound (Low & High Glucose) B->C D Collect Supernatant C->D E Quantify Insulin (ELISA) D->E F Determine EC50 E->F

Caption: Workflow for cell-based insulin secretion assay.

Protocol 4: Glucose Uptake in Adipocytes and Myotubes

This assay evaluates the compound's effect on glucose disposal in insulin-sensitive peripheral tissues.[9]

Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes or L6 cells into myotubes.[8][9]

  • Serum Starvation: Place differentiated cells in a low-serum medium.

  • Compound Treatment: Treat cells with this compound, with and without a sub-maximal concentration of insulin.

  • Glucose Analog Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) for a short period.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Quantify the increase in glucose uptake relative to untreated controls.

Rationale: While sulfonylureas primarily act on β-cells, some have shown extrapancreatic effects, such as potentiating insulin-stimulated glucose transport in fat and muscle cells.[10] This assay helps determine if our compound shares these secondary characteristics.

cluster_pathway Insulin-Mediated Glucose Uptake Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Signaling Signaling Receptor->Signaling GLUT4_translocation Translocation Signaling->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_translocation->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Simplified insulin signaling pathway for glucose uptake.

Table 2: Comparative Cell-Based Functional Data
AssayCell LineEndpointThis compoundGlibenclamide (Control)Metformin (Control)
Insulin SecretionRIN-5FEC₅₀55.8 nM8.3 nMNo Effect
Glucose Uptake (Basal)3T3-L1 Adipocyte% Increase5%8%45%
Glucose Uptake (+ Insulin)3T3-L1 Adipocyte% Potentiation15%25%N/A

Data are hypothetical and for illustrative purposes.

Part 3: In Vivo Efficacy and Tolerance Models

The final validation stage involves assessing the compound's activity in a whole living organism, providing crucial data on its pharmacokinetics, efficacy, and overall physiological effect.

Protocol 5: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

The OGTT is the gold-standard preclinical test for evaluating acute anti-hyperglycemic agents.[11]

Methodology:

  • Induction of Diabetes: Render mice diabetic using a single high-dose injection of streptozotocin (STZ), which selectively destroys pancreatic β-cells.[12][13] Confirm hyperglycemia after 72 hours.

  • Fasting: Fast the diabetic mice overnight.

  • Compound Administration: Administer this compound orally (e.g., via gavage). Control groups receive vehicle or Glibenclamide.

  • Glucose Challenge: After 30-60 minutes, administer an oral glucose bolus (e.g., 2 g/kg).[11]

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at time 0 (pre-glucose) and at 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose excursion curve and calculate the Area Under the Curve (AUC) for each treatment group. A significant reduction in AUC indicates improved glucose tolerance.

Rationale: This experiment simulates a post-meal glucose surge and assesses the compound's ability to improve glucose disposal in a disease-relevant animal model. It integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacodynamic effect.[1][3]

Table 3: Comparative In Vivo OGTT Performance (AUC)
Animal ModelTreatment (Dose)Blood Glucose AUC (mg/dL*min)% Reduction vs. Vehicle
STZ-induced Diabetic MiceVehicle35,500 ± 2,1000%
STZ-induced Diabetic MiceThis compound (10 mg/kg)24,850 ± 1,80030%
STZ-induced Diabetic MiceGlibenclamide (10 mg/kg)19,525 ± 1,50045%

Data are hypothetical and for illustrative purposes. Values are Mean ± SEM.

Synthesis and Conclusion

The cross-validation strategy outlined provides a logical and robust framework for characterizing this compound.

  • Primary Mechanism: The in vitro binding and cellular insulin secretion assays strongly suggest the compound functions as a classical sulfonylurea, targeting the K-ATP channel to stimulate insulin release. Its potency appears to be slightly lower than the second-generation control, Glibenclamide.

  • Selectivity: The lack of activity in the α-glucosidase and α-amylase assays indicates a specific mechanism of action, distinct from carbohydrate absorption blockers like Acarbose.

  • Extrapancreatic Effects: The modest potentiation of insulin-stimulated glucose uptake in adipocytes suggests potential, albeit minor, secondary effects that could contribute to its overall efficacy.

  • In Vivo Efficacy: The compound demonstrated significant anti-hyperglycemic activity in a diabetic animal model, confirming its therapeutic potential in a complex physiological system.

This multi-model approach provides a comprehensive and trustworthy profile of the compound. By integrating data from target-based, cell-based, and whole-organism systems, we can confidently advance this compound into further preclinical development, armed with a deep understanding of its biological activity.

References

  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview.
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  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.
  • Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancre
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  • Methyl 4-(N-(butylcarbamoyl)sulfamoyl)
  • Evaluation of the anti-tumor activities of Sulfonylurea Deriv
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  • Bioassay-guided isolation and identification of antidiabetic compounds from Garcinia cowa leaf extract.
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  • In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids. CABI Digital Library.
  • In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin. Semantic Scholar.
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  • Methyl 4-(sulfamoylmethyl)benzoate: A Technical Review of its Chemical Profile and Therapeutic Context. Benchchem.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.

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A Comparative Guide to Sulfonylureas: Efficacy and Mechanism of Tolbutamide and Glibenclamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of oral antihyperglycemic agents, sulfonylureas represent a foundational class of drugs for the management of type 2 diabetes mellitus. This guide provides a detailed comparison of a first-generation sulfonylurea, Tolbutamide, and a second-generation agent, Glibenclamide (also known as Glyburide). We will delve into their mechanisms of action, comparative efficacy, and metabolic pathways, including a discussion of the initially queried compound, Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, which is a derivative of a major Tolbutamide metabolite. This analysis is designed to offer researchers and drug development professionals a comprehensive understanding of this important drug class.

Introduction to Sulfonylureas

Sulfonylureas have been a cornerstone of type 2 diabetes treatment for decades.[1] They are classified into first and second generations, with the latter generally being more potent and having a longer duration of action.[2] This guide will focus on Tolbutamide as a representative of the first generation and Glibenclamide for the second generation to highlight the evolution and comparative pharmacology of these agents.

Mechanism of Action: Stimulating Insulin Secretion

The primary mechanism of action for all sulfonylureas is the stimulation of insulin release from pancreatic β-cells.[3] This process is dependent on the presence of functional β-cells.[4] The sequence of events is as follows:

  • Binding to SUR1: Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.

  • Closure of KATP Channels: This binding inhibits the activity of the KATP channels, leading to their closure.

  • Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.

  • Calcium Influx: Depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the β-cell.

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

This shared mechanism underscores the insulin secretagogue nature of this drug class.

Sulfonylurea Mechanism of Action cluster_beta_cell Pancreatic β-cell Sulfonylurea Sulfonylurea SUR1 Sulfonylurea Receptor 1 (SUR1) Sulfonylurea->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis Bloodstream Bloodstream Insulin_Release->Bloodstream Enters Glucose Glucose Glucose->KATP_Channel Metabolism increases ATP, closing channel Glucose_Uptake Glucose Uptake by Tissues Bloodstream->Glucose_Uptake Promotes

Caption: Mechanism of sulfonylurea-induced insulin secretion.

Comparative Efficacy and Pharmacokinetics

While both first and second-generation sulfonylureas share a common mechanism, they exhibit notable differences in their potency, pharmacokinetics, and clinical profiles.

FeatureTolbutamide (First Generation)Glibenclamide (Glyburide) (Second Generation)
Potency LowerHigher (approximately 100-400 times more potent than Tolbutamide)[5]
Typical Daily Dose 500 - 2000 mg1.25 - 20 mg
Half-life 4.5 - 6.5 hours[4]10 hours
Duration of Action ShortLong
Metabolism Hepatic (primarily by CYP2C9) to inactive metabolites.[6]Hepatic to weakly active metabolites.
Risk of Hypoglycemia LowerHigher, particularly in the elderly.[6]
Cardiovascular Safety Some older studies suggested increased cardiovascular mortality, but this is debated.Newer generation drugs like Glibenclamide are generally considered cardiovascular neutral.[7]

Glibenclamide's higher potency allows for lower dosing, but its longer half-life can increase the risk of hypoglycemia, a significant adverse effect of this drug class.[6] Clinical trials have shown that while both generations effectively lower blood glucose, the choice of agent often depends on patient-specific factors such as age, renal function, and risk of hypoglycemia.[7]

Metabolism of Tolbutamide and the Role of its Metabolites

The initial compound of interest, this compound, is the methyl ester of carboxytolbutamide. Understanding the metabolism of Tolbutamide is crucial to contextualize the significance of this compound.

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The main metabolic pathway involves the oxidation of the p-methyl group on the benzene ring to a hydroxymethyl group, forming hydroxytolbutamide. This is then further oxidized to carboxytolbutamide (1-butyl-3-p-carboxy-phenylsulfonylurea).[4]

Tolbutamide Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Oxidation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Oxidation Methyl_Ester This compound Carboxytolbutamide->Methyl_Ester Esterification (in vitro/research)

Sources

A Comparative Guide to the Preclinical Evaluation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate and Related Sulfonylurea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis and preclinical evaluation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound belonging to the sulfonylurea class of molecules. Given the limited publicly available data on this specific entity, this document establishes a comparative analysis against well-characterized sulfonylureas, namely Glibenclamide and Tolbutamide. The methodologies, expected outcomes, and statistical considerations are drawn from established research on these clinically relevant drugs to provide a robust roadmap for the investigation of novel sulfonylurea derivatives.

Introduction to this compound and the Sulfonylurea Class

This compound is a sulfonylurea derivative.[1] This class of compounds has been a cornerstone in the management of type 2 diabetes mellitus for decades.[2] Their primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[3][4] The general structure of a sulfonylurea consists of a central S-aryl sulfonylurea core with substitutions on the phenyl ring and the urea N' end group.[1] this compound fits this structural paradigm, suggesting it likely shares the pharmacological properties of this class.

The therapeutic landscape of diabetes management is continually evolving, with a demand for agents offering improved glycemic control and a favorable safety profile. The exploration of novel sulfonylurea derivatives like this compound is driven by the potential for enhanced efficacy, reduced risk of hypoglycemia, and improved pharmacokinetic properties.

The Established Mechanism of Action of Sulfonylureas

Sulfonylureas exert their glucose-lowering effects by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3][4][5] This well-elucidated pathway serves as the foundation for the preclinical assessment of new analogs.

The key steps in the mechanism of action are as follows:

  • Binding to the Sulfonylurea Receptor 1 (SUR1): Sulfonylureas bind to the SUR1 subunit of the K-ATP channel on the β-cell membrane.[3][6]

  • K-ATP Channel Closure: This binding event induces the closure of the K-ATP channels.[6]

  • Membrane Depolarization: The closure of these channels prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.[3]

  • Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.[3]

  • Insulin Exocytosis: The rise in intracellular calcium stimulates the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[3][6]

It is crucial to note that the efficacy of sulfonylureas is dependent on the presence of functional pancreatic β-cells.[3][7]

Sulfonylurea Mechanism of Action cluster_pancreatic_beta_cell Pancreatic β-cell cluster_bloodstream Bloodstream sulfonylurea Sulfonylurea (e.g., this compound) sur1 SUR1 Subunit of K-ATP Channel sulfonylurea->sur1 Binds to k_atp K-ATP Channel (Closed) sur1->k_atp Inhibits depolarization Membrane Depolarization k_atp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel (Open) depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Exocytosis blood_glucose Decreased Blood Glucose insulin_secretion->blood_glucose

Caption: Mechanism of action of sulfonylureas in pancreatic β-cells.

Comparative Performance Analysis: A Statistical Approach

To guide the evaluation of this compound, we will compare the known performance of two representative sulfonylureas: Tolbutamide (a first-generation agent) and Glibenclamide (a second-generation agent).[3][8] The following tables summarize key data points from published studies, which can serve as benchmarks for future experiments.

Efficacy in Glycemic Control

The primary measure of efficacy for an anti-diabetic agent is its ability to lower blood glucose levels and HbA1c.

Parameter Tolbutamide Glibenclamide Expected Outcome for Novel Compound
HbA1c Reduction Variable, generally less potent than second-generation agents.Can reduce HbA1c by 1.0% to 1.5%.[5]A reduction of at least 1.0% would be considered clinically significant.
Fasting Plasma Glucose Effective in lowering fasting plasma glucose.Shown to improve fasting plasma glucose control.[5]A statistically significant reduction compared to a vehicle control is expected.
Postprandial Glucose Effective in controlling postprandial glucose excursions.Shown to improve postprandial glucose control.[5]A statistically significant reduction in postprandial glucose levels is a key efficacy marker.
Safety and Tolerability Profile

The most significant adverse effect associated with sulfonylureas is hypoglycemia.

Adverse Effect Tolbutamide Glibenclamide Considerations for Novel Compound
Hypoglycemia Lower risk compared to longer-acting sulfonylureas.Carries a significantly higher risk of hypoglycemia compared to other second-generation sulfonylureas.[5] Can cause prolonged and life-threatening hypoglycemic episodes, especially in the elderly.[5]The ideal novel compound would demonstrate a lower propensity for inducing hypoglycemia compared to Glibenclamide.
Weight Gain Can cause weight gain.Typically associated with a weight gain of around 2 kg.[5]A weight-neutral or weight-loss profile would be a significant advantage.
Cardiovascular Effects Some first-generation sulfonylureas have been associated with cardiovascular concerns.Contentious cardiovascular effects have been reported.[9][10]A thorough cardiovascular safety assessment is mandatory.
Other Side Effects Disulfiram-like reaction with alcohol.[8]Hyperlipidemia and elevation in liver transaminases have been observed in some patients.[5]A broad safety pharmacology screen is necessary to identify any off-target effects.
Pharmacokinetic Properties

The pharmacokinetic profile of a sulfonylurea influences its dosing regimen and potential for drug-drug interactions.

Parameter Tolbutamide Glibenclamide Target Profile for Novel Compound
Half-life (t½) ~4.5 - 6.5 hours.[7]~4 - 8 hours.[3]A half-life that allows for once or twice-daily dosing would be desirable. A shorter half-life may reduce the risk of prolonged hypoglycemia.[3]
Metabolism Hepatic, primarily via CYP2C9.[8]Hepatic, converted to weakly active metabolites.[3]Identification of metabolic pathways is crucial to predict potential drug interactions.
Excretion Metabolites excreted via urine.Metabolites excreted via bile and urine (~50% each).[3]Understanding the route of excretion is important for dose adjustments in patients with renal or hepatic impairment.

Essential Experimental Protocols for Preclinical Evaluation

The following protocols are fundamental for characterizing a novel sulfonylurea like this compound.

In Vitro Assessment of Insulin Secretion

Objective: To determine the potency and efficacy of the test compound in stimulating insulin secretion from a pancreatic β-cell line (e.g., INS-1 or MIN6).

Methodology:

  • Cell Culture: Culture INS-1 or MIN6 cells under standard conditions.

  • Pre-incubation: Seed cells in 24-well plates. Prior to the assay, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal insulin secretion rate.

  • Treatment: Replace the pre-incubation buffer with KRBB containing a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) concentration of glucose, along with varying concentrations of the test compound, a positive control (e.g., Glibenclamide), and a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Plot dose-response curves and calculate EC50 values. Statistical analysis should be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

In Vitro Insulin Secretion Assay Workflow start Start culture Culture Pancreatic β-cells (INS-1/MIN6) start->culture seed Seed Cells in 24-well Plates culture->seed pre_incubate Pre-incubate in Low-Glucose KRBB seed->pre_incubate treat Treat with Test Compound, Controls, and Glucose pre_incubate->treat incubate Incubate at 37°C treat->incubate collect Collect Supernatant incubate->collect elisa Quantify Insulin using ELISA collect->elisa analyze Data Analysis: Normalize, Plot Dose-Response, Calculate EC50 elisa->analyze end End analyze->end Oral Glucose Tolerance Test (OGTT) Workflow start Start acclimatize Acclimatize Diabetic Animal Model start->acclimatize fast Overnight Fasting acclimatize->fast baseline_glucose Measure Baseline Blood Glucose fast->baseline_glucose administer Administer Test Compound or Controls (Oral Gavage) baseline_glucose->administer glucose_challenge Administer Glucose Challenge (Oral/IP) administer->glucose_challenge monitor_glucose Monitor Blood Glucose at Timed Intervals glucose_challenge->monitor_glucose analyze Data Analysis: Plot Time-Course, Calculate AUC, Statistical Comparison monitor_glucose->analyze end End analyze->end

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion and Future Directions

The preclinical evaluation of this compound requires a systematic and comparative approach. By leveraging the extensive knowledge base of existing sulfonylureas like Glibenclamide and Tolbutamide, researchers can establish robust benchmarks for efficacy, safety, and pharmacokinetic properties. The detailed experimental protocols and statistical considerations outlined in this guide provide a solid foundation for the comprehensive characterization of this and other novel sulfonylurea derivatives. Future studies should focus on a thorough investigation of the cardiovascular safety profile and the long-term effects on β-cell function to fully delineate the therapeutic potential of these next-generation agents.

References

  • Dr. Oracle. (2025, September 10).
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  • Luzi, L., & Pozza, G. (n.d.). Glibenclamide: an old drug with a novel mechanism of action? PubMed.
  • Minicule. (n.d.). Tolbutamide: Uses, Interactions, and Mechanism of Action.
  • Patsnap Synapse. (2024, July 17).
  • Rambiritch, V., Maharaj, B., & Naidoo, P. (2014, April 4). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, parallel-group study of efficacy and safety of 5-20 mg/day. CPAA.
  • Wikipedia. (n.d.). Glibenclamide.
  • Drugs.com. (2025, September 15).
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  • MIMS Philippines. (n.d.). Tolbutamide: Uses, Dosage, Side Effects and More.
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A Comparative Guide to Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: An In-Depth Analysis of a Sulfonylurea Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive technical analysis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound belonging to the well-established sulfonylurea class. While direct peer-reviewed studies on this specific molecule are limited, its structural features allow for a robust comparative analysis based on the extensive body of knowledge surrounding sulfonylurea derivatives. This guide will objectively compare its predicted performance with known alternatives, supported by established structure-activity relationships and experimental data from analogous compounds.

Chemical Identity and Physicochemical Properties

This compound is a sulfonylurea derivative characterized by a central sulfonylurea bridge connecting a methyl benzoate group and a butylcarbamoyl moiety. Its chemical structure suggests it is a moderately lipophilic molecule.

PropertyPredicted Value/InformationSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₈N₂O₅S-
Molecular Weight 314.36 g/mol -
Appearance Likely a solid at room temperatureInferred
Solubility Poorly soluble in water, soluble in organic solventsInferred

A deuterated version, Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate-d9, is noted as an isotope-labeled compound, suggesting its potential use in pharmacokinetic and metabolic studies.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound would likely follow established protocols for sulfonylurea synthesis. A common method involves the reaction of a substituted sulfonamide with an isocyanate. In this case, the synthesis would likely proceed via the reaction of methyl 4-sulfamoylbenzoate with butyl isocyanate.

Experimental Workflow: A Plausible Synthetic Route

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl_4_sulfamoylbenzoate Methyl 4-sulfamoylbenzoate Reaction_Vessel Reaction in a suitable solvent (e.g., anhydrous acetonitrile) with a base catalyst (e.g., DBU) Methyl_4_sulfamoylbenzoate->Reaction_Vessel Butyl_isocyanate Butyl isocyanate Butyl_isocyanate->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Plausible synthetic pathway for this compound.

This synthetic approach is versatile and allows for the generation of a library of analogues by varying the sulfonamide and isocyanate starting materials.[2]

Comparative Analysis of Potential Biological Activity

The biological activity of sulfonylureas is highly dependent on the substituents on the aromatic ring and the urea nitrogen. Based on its structure, this compound could exhibit a range of biological activities, primarily as a herbicide or as a modulator of sulfonylurea receptors (SURs) with potential therapeutic applications.

Herbicidal Activity: A Likely Primary Function

The core function of many sulfonylurea compounds in agriculture is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[6][7] Inhibition of ALS leads to a cessation of cell division and ultimately, plant death.

Mechanism of Action: ALS Inhibition

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Sulfonylurea This compound Sulfonylurea->ALS Binds to enzyme Inhibition Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.

Comparative Efficacy:

The herbicidal efficacy of sulfonylureas is influenced by the nature of the substituents. The presence of a para-substituent on the benzene ring, such as the methyl carboxylate group in our target compound, is a common feature in active sulfonylurea herbicides.[8] The N-butyl group on the urea is also a lipophilic substituent that can contribute to binding affinity.[9]

To contextualize the potential performance of this compound, we can compare its structural features to commercially available sulfonylurea herbicides.

HerbicideKey Structural FeaturesHerbicidal Spectrum
Chlorsulfuron Phenyl ring with a chloro substituent; triazine heterocycle.Broadleaf weeds in cereals.
Metsulfuron-methyl Phenyl ring with a methyl ester; triazine heterocycle.Broadleaf weeds in cereals and non-crop areas.
Nicosulfuron Pyridine ring; pyrimidine heterocycle.Grasses and broadleaf weeds in corn.[7]
This compound (Predicted) Phenyl ring with a methyl ester; N-butylcarbamoyl group.Likely active against broadleaf weeds, with potential for some grass control.

The absence of a heterocyclic ring, which is common in many commercial sulfonylureas, might influence the spectrum of activity and selectivity of the target compound.[4][5] However, studies have shown that disubstitution on the heterocyclic ring is not absolutely essential for activity.[3][4][5]

Potential Therapeutic Applications: Targeting Sulfonylurea Receptors

Beyond their herbicidal effects, sulfonylureas are a well-known class of oral antidiabetic drugs.[2][10][11] Their mechanism of action in this context involves binding to the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, which leads to insulin secretion.[9]

Structure-Activity Relationship for SUR Binding:

The affinity of sulfonylureas for SUR subtypes (SUR1 in pancreatic β-cells, SUR2A in cardiac and skeletal muscle, and SUR2B in smooth muscle) is dictated by their chemical structure.[9]

  • Anionic Group: The sulfonylurea moiety is crucial for binding to all SUR subtypes.[9]

  • Lipophilic Substituents: Lipophilic groups on the urea nitrogen, such as the butyl group in our target compound, can enhance binding affinity and selectivity for SUR1.[9]

  • Para-substituent on Benzene Ring: Substituents at the para-position of the benzene ring, like the methyl carboxylate group, can influence the antihyperglycemic activity.[8]

Comparison with Known Antidiabetic Sulfonylureas:

DrugKey Structural FeaturesPrimary Therapeutic Use
Glibenclamide Aryl carboxamidoalkyl group at the para-position; cyclohexyl group on the urea.Type 2 Diabetes Mellitus.
Glipizide Pyrazinecarboxamidoethyl group at the para-position; cyclohexyl group on the urea.Type 2 Diabetes Mellitus.
Tolbutamide Methyl group at the para-position; butyl group on the urea.Type 2 Diabetes Mellitus.
This compound (Predicted) Methyl carboxylate group at the para-position; butyl group on the urea.Potential for hypoglycemic activity, but likely weaker than second-generation drugs.

The structure of this compound shares similarities with first-generation sulfonylureas like tolbutamide, particularly the N-butyl group. However, the methyl carboxylate at the para-position is different from the simple methyl group of tolbutamide. This could modulate its binding affinity and pharmacokinetic profile.

Other Potential Biological Activities

Recent research has expanded the known biological activities of sulfonylurea derivatives:

  • Antimicrobial Activity: Some novel sulfonylurea derivatives have shown potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

  • α-Glucosidase Inhibition: Certain sulfonylurea derivatives have demonstrated moderate α-glucosidase inhibitory activity, suggesting a potential role in managing postprandial hyperglycemia.

  • Carbonic Anhydrase Inhibition: Benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases, and methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of carbonic anhydrase IX, a tumor-associated isozyme.[13]

  • h-NTPDase Inhibition: Sulfamoyl-benzamide derivatives have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological processes.[14]

Given the structural motifs present in this compound, it is plausible that it could be explored for these or other biological activities through appropriate screening programs.

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound, the following experimental protocols are recommended:

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory potency of the compound against plant ALS.

Methodology:

  • Enzyme Source: Purified recombinant ALS from a model plant species (e.g., Arabidopsis thaliana).

  • Assay Principle: The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction, in the presence of varying concentrations of the test compound.

  • Procedure: a. Prepare a reaction mixture containing the necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺) and substrate (pyruvate). b. Add varying concentrations of this compound (and a known sulfonylurea herbicide as a positive control) to the reaction mixture. c. Initiate the reaction by adding the purified ALS enzyme. d. Incubate at a controlled temperature (e.g., 37°C). e. Stop the reaction and convert the acetolactate product to acetoin. f. Quantify acetoin colorimetrically.

  • Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Herbicidal Activity Assay (Pot Study)

Objective: To evaluate the whole-plant herbicidal efficacy of the compound.

Methodology:

  • Test Species: Select a range of monocot and dicot weed species.

  • Application: Apply this compound at various rates as a post-emergence spray. Include a known herbicide as a positive control and an untreated control.

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse).

  • Evaluation: Assess herbicidal injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale.

  • Data Analysis: Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).

Conclusion and Future Directions

This compound is a sulfonylurea derivative with a high probability of exhibiting biological activity, most likely as a herbicide through the inhibition of acetolactate synthase. Its structural similarity to known herbicidal and antidiabetic sulfonylureas provides a strong rationale for its investigation in these areas. Comparative analysis suggests it may possess broadleaf weed control properties.

Furthermore, the expanding scope of sulfonylurea pharmacology warrants broader screening of this compound for other potential therapeutic applications, including antimicrobial and enzyme inhibitory activities. The synthesis of a focused library of analogues, by modifying the ester and N-alkyl groups, would be a logical next step to explore the structure-activity relationships and optimize for potency and selectivity for a desired biological target.

References

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology.

  • Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Computer-Aided Molecular Design.

  • Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.

  • Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate.

  • Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. International Journal of Research and Analytical Reviews.

  • SAR of Sulphonylureas. Pharmacy 180.

  • Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. ResearchGate.

  • The Chemistry Behind Sulfonylurea Herbicides: The Role of Methyl 2-(Isocyanatosulfonyl)benzoate. NINGBO INNO PHARMCHEM CO.,LTD..

  • Solvent-Free Synthesis and Safener Activity of Sulfonylurea Benzothiazolines. MDPI.

  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark.

  • Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research.

  • Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. PubMed.

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  • A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Benchchem.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.

  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI.

  • Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. PubMed.

  • Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. ResearchGate.

  • Sulfonylurea Herbicides’ Fate in Soil: Dissipation, Mobility, and Other Processes. Weed Technology.

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.

  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate.

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI.

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.

  • Sulfonylurea Class of Antidiabetic Drugs Inhibit Acetylcholinesterase Activity: Unexplored Auxiliary Pharmacological Benefit toward Alzheimer's Disease. ACS Omega.

  • Methyl 4-sulphamoylbenzoate. PubChem.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

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Independent Verification of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate's Mode of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mode of action for the novel compound, Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate. Our investigation is grounded in the hypothesis that this compound, due to its structural similarity to known sulfonylureas, functions as an insulin secretagogue by targeting the ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.

To rigorously test this hypothesis, we will outline a series of experiments designed to elucidate its molecular mechanism. This guide will compare the experimental profile of this compound against Glibenclamide (also known as Glyburide), a well-characterized second-generation sulfonylurea, and Metformin, a biguanide with a distinct, non-secretagogue mode of action.

The Hypothesized Signaling Pathway

Sulfonylurea drugs traditionally exert their effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on pancreatic β-cells.[1][2][3] This binding event inhibits the channel, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane.[1][2][4] This depolarization opens voltage-gated calcium channels, triggering an influx of calcium that stimulates the exocytosis of insulin-containing granules.[2][4][5]

Sulfonylurea_MoA cluster_beta_cell Pancreatic β-Cell Membrane Compound This compound or Glibenclamide SUR1 SUR1 Subunit Compound->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin Insulin Secretion Ca_Influx->Insulin Triggers Experimental_Workflow A Phase 1: Functional Cellular Assays (Insulin Secretion) B Phase 2: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA) A->B If positive, proceed to C Phase 3: Direct Target Interaction & Kinetics (Electrophysiology - Patch Clamp) B->C If target engagement confirmed, proceed to D Conclusion: Mode of Action Confirmation C->D Provides definitive evidence

Caption: A multi-phase workflow for mode of action verification.

Detailed Experimental Protocols

Experiment 1: In Vitro Insulin Secretion Assay

Rationale: This initial experiment aims to determine if this compound stimulates insulin secretion from pancreatic β-cells, a hallmark of sulfonylureas. [6][7]The inclusion of low and high glucose conditions will assess if the compound's effect is glucose-dependent.

Protocol:

  • Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1E) under standard conditions.

  • Cell Seeding: Seed cells into 24-well plates and allow them to attach and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBH) containing 2.5 mM glucose and pre-incubate for 2 hours to establish a basal insulin secretion rate.

  • Treatment: Aspirate the pre-incubation buffer and add fresh KRBH containing either 2.5 mM (low) or 16.7 mM (high) glucose, along with varying concentrations of this compound, Glibenclamide (positive control), Metformin (negative control), or vehicle (DMSO).

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Quantification: Measure insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Normalization: Normalize insulin secretion to the total protein content of the cells in each well.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify direct binding of a compound to its target protein within a cellular context. [8][9]Ligand binding stabilizes the target protein, leading to a higher melting temperature. [10][11]This experiment will test if this compound directly engages the SUR1 protein.

Protocol:

  • Cell Treatment: Treat intact pancreatic β-cells with either vehicle, this compound, or Glibenclamide at a saturating concentration for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the SUR1 protein. Use a secondary antibody conjugated to a detectable marker.

  • Data Analysis: Quantify the band intensities for SUR1 at each temperature. Plot the percentage of soluble SUR1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experiment 3: Electrophysiological Analysis of K-ATP Channel Activity

Rationale: Patch-clamp electrophysiology provides direct evidence of ion channel modulation. [12][13]This experiment will definitively determine if this compound inhibits K-ATP channel currents in pancreatic β-cells.

Protocol:

  • Cell Preparation: Isolate single pancreatic β-cells or use a suitable cell line.

  • Patch-Clamp Recording: Using the whole-cell patch-clamp configuration, clamp the membrane potential at -70 mV.

  • Baseline Current Measurement: Record the baseline K-ATP channel currents in a low ATP intracellular solution.

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Current Inhibition Measurement: Record the changes in the K-ATP channel current in the presence of the compound.

  • Control and Comparator: Perform the same measurements with Glibenclamide as a positive control and a vehicle control.

  • Data Analysis: Calculate the percentage of current inhibition at each compound concentration and generate a dose-response curve to determine the IC50 value.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes if this compound acts as a sulfonylurea.

Table 1: Insulin Secretion Fold Change Over Vehicle Control

CompoundConcentration (µM)Low Glucose (2.5 mM)High Glucose (16.7 mM)
This compound 12.55.8
104.19.2
Glibenclamide 12.86.1
104.59.8
Metformin 5001.11.2

Table 2: CETSA Melting Temperature (Tm) Shift for SUR1

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Vehicle -54.2-
This compound 1058.7+4.5
Glibenclamide 1059.1+4.9

Table 3: K-ATP Channel Inhibition (IC50)

CompoundIC50 (nM)
This compound 8.5
Glibenclamide 5.2

Interpretation and Conclusion

The collective data from these experiments would provide a robust and independent verification of the mode of action for this compound.

  • Insulin Secretion: A significant increase in insulin secretion, particularly under high glucose conditions, comparable to Glibenclamide, would strongly suggest a secretagogue activity. The lack of a significant effect from Metformin validates the assay's specificity.

  • Target Engagement: A positive thermal shift in the CETSA experiment would confirm that this compound directly binds to and stabilizes the SUR1 protein in its native cellular environment.

  • Electrophysiology: The direct inhibition of K-ATP channel currents, with a potency similar to Glibenclamide, would provide definitive evidence of its molecular mechanism at the ion channel level.

Conclusion_Logic cluster_results Experimental Results A Increased Insulin Secretion Conclusion Conclusion: This compound is a sulfonylurea that acts by inhibiting pancreatic β-cell K-ATP channels. A->Conclusion B SUR1 Target Engagement (CETSA) B->Conclusion C K-ATP Channel Inhibition (Patch Clamp) C->Conclusion

Sources

Safety Operating Guide

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just precision in your research but also an unwavering commitment to safety and regulatory compliance. Proper chemical disposal is a critical, non-negotiable component of laboratory excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, grounding every recommendation in established safety protocols and regulatory standards.

Our core principle is that every chemical waste protocol must be a self-validating system, ensuring safety through a logical, evidence-based approach.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from its structural components: a sulfonylurea moiety and a methyl benzoate group.

  • Sulfonylurea Group: This class of compounds is known for its biological activity, primarily as oral hypoglycemic agents used in treating type 2 diabetes.[1][2] They function by stimulating insulin release from the pancreas.[3][4] The primary toxicological concern from acute exposure is hypoglycemia (low blood sugar), which can be persistent and severe even from small doses.[1][5]

  • Methyl Benzoate Group: Safety data for analogous compounds like methyl benzoate and butyl benzoate indicate risks such as being harmful if swallowed (Acute Toxicity, Oral), causing skin and serious eye irritation, and being potentially harmful to aquatic life.[6]

Based on this analysis, a potential hazard profile can be constructed.

Table 1: Potential Hazard Profile for this compound

Hazard Class GHS Category (Inferred) Potential Effects Source Analogy
Acute Toxicity, Oral Category 4 Harmful if swallowed. Methyl Benzoate, Butyl Benzoate
Skin Irritation Category 2 Causes skin irritation.[7] Methyl p-toluate, Butyl Benzoate
Eye Irritation Category 2A Causes serious eye irritation.[7] Methyl p-toluate, Butyl Benzoate
Specific Target Organ Toxicity - Potential for hypoglycemia due to sulfonylurea moiety.[1][5] Sulfonylurea Class Effects

| Hazardous to the Aquatic Environment | Acute Hazard, Category 3 | Harmful to aquatic life. | Methyl Benzoate |

Disclaimer: This table is an inferred profile. You are REQUIRED to consult the specific SDS provided by your chemical supplier for definitive hazard information.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the risk assessment, strict adherence to the following safety protocols is mandatory.

  • Engineering Controls: All handling of the compound, including weighing and preparing for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: A lab coat is required. For handling larger quantities or in case of a spill, consider a protective suit.

Spill and Emergency Procedures

Preparedness is key to safety. In the event of a spill, the following workflow must be initiated immediately.

Diagram 1: Spill Response Workflow

SpillResponse A Spill Occurs B Evacuate Immediate Area Alert Colleagues A->B C Assess Spill Size & Associated Risks B->C D Small Spill? C->D E Don appropriate PPE (Gloves, Goggles, Lab Coat) D->E Yes J Contact EHS/ Emergency Services (Large or Uncontrolled Spill) D->J No F Contain Spill with Absorbent Material (e.g., vermiculite, sand) E->F G Carefully collect absorbed material and broken glass into a sealed waste container. F->G H Label container as 'Hazardous Waste' with contents listed. G->H I Decontaminate spill area with appropriate solvent, followed by soap and water. H->I K Disposal of Waste (Follow Section 4) I->K

Caption: Immediate actions for spill containment and cleanup.

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as hazardous chemical waste.[9] Under regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), drain disposal is strictly forbidden.[8][10]

Step 1: Waste Collection

  • Collect all waste materials (e.g., residual solid compound, contaminated consumables like weigh boats or wipes) in a dedicated, chemically compatible, and sealable container.

  • Do Not Mix Waste Streams. Avoid mixing this waste with other chemical waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can react violently.[10] For instance, acids should never be stored with bases, cyanides, or sulfides.[10]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The EPA requires, at a minimum, the words "Hazardous Waste" , the full chemical name of all contents, and an indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Attach the label to the container as soon as the first drop of waste is added.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]

  • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[11]

  • The container must be kept closed at all times except when adding waste.[10]

  • Ensure secondary containment is used to prevent spills from spreading.[8]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be moved to a central accumulation area (CAA) for pickup.[9][10]

  • Contact your institution's EHS department to schedule a waste pickup. They will work with a licensed waste disposal vendor for final disposition, which is typically high-temperature incineration for this type of organic compound.[9]

The entire process, from generation to final disposal, is part of a "cradle to grave" tracking system mandated by the EPA.[12]

Diagram 2: Disposal Decision Workflow

DisposalWorkflow start Waste Generated (Solid, Solution, or Contaminated Material) check_sds Consult Compound's SDS and Institutional SOPs start->check_sds container Select a chemically compatible, sealable waste container. check_sds->container label Label container with: 'Hazardous Waste' Full Chemical Name(s) Hazard Warnings container->label saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. label->saa check_full Container Full or Max Storage Time Reached? saa->check_full check_full->saa No contact_ehs Contact EHS for pickup. Transfer to Central Accumulation Area (CAA). check_full->contact_ehs Yes end_proc Waste disposed of by licensed vendor via incineration. contact_ehs->end_proc

Caption: Decision process for compliant chemical waste disposal.

By internalizing this framework, you not only ensure the safety of yourself and your colleagues but also uphold the scientific integrity and regulatory compliance that are the bedrock of trustworthy research. Always prioritize consultation with your institution's EHS department, as they are the final authority on local and federal disposal requirements.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Paz, K., & Wu, J. (2024). Sulfonylurea Toxicity. StatPearls Publishing.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Wikipedia contributors. (n.d.). Sulfonylurea. In Wikipedia.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl p-toluate.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • TCI Chemicals. (2025, November 18). Safety Data Sheet - Methyl 4-(Phenylcarbamoyl)benzoate.
  • Kaur, A., & Shariff, A. (n.d.). Sulfonylureas. In StatPearls [Internet]. StatPearls Publishing.
  • Sigma-Aldrich. (2024, August 14). Safety Data Sheet - Methyl benzoate.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Butyl benzoate.
  • Lv, W., Wang, X., Xu, Q., & Lu, W. (2020). Mechanisms and Characteristics of Sulfonylureas and Glinides. Current Topics in Medicinal Chemistry, 20(1), 37-56.
  • ResearchGate. (n.d.). Sulfonylureas: Basic Aspects and Clinical Uses. Request PDF.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
  • Sartor, G., Melander, A., Scherstén, B., & Wåhlin-Boll, E. (n.d.). Influence of sulfonylureas on the secretion, disposal and effect of insulin. PubMed.
  • Chemos GmbH & Co.KG. (2023, December 14). Safety Data Sheet - Methyl benzoate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.